molecular formula C12H17NO3 B2468659 Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate CAS No. 1234570-45-6

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Cat. No.: B2468659
CAS No.: 1234570-45-6
M. Wt: 223.272
InChI Key: AOEYIWSHRFMESO-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS 1234570-45-6) is a synthetic carbamate derivative of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, serves as a versatile chemical building block . Its structure features a phenolic hydroxyl group and a tert-butoxycarbonyl (Boc)-protected N-methylamine, making it a valuable scaffold for constructing more complex molecules . Researchers utilize this carbamate in the synthesis of targeted protein degraders, such as Endolysosomal Trafficking Targeting Chimeras (ETTACs), which are an emerging therapeutic strategy for directing disease-causing proteins to lysosomes for degradation . Carbamate compounds are a significant class of molecules studied for their diverse biological activities and metabolic pathways, often serving as key intermediates in developing enzyme inhibitors and other pharmacologically active agents . As a handling precaution, this compound is classified with the signal word "Warning" and may cause skin and eye irritation (H315-H319) . This product is intended for research applications in a laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEYIWSHRFMESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Executive Summary

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) is a specialized orthogonal protecting group intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structural core—a meta-substituted aniline derivative—serves as a critical junction for developing carbamate-based acetylcholinesterase inhibitors (such as Rivastigmine analogues) and PROTAC (Proteolysis Targeting Chimera) linkers.

This guide provides a definitive technical breakdown of its molecular properties, synthetic pathways, and handling protocols. Crucially, this document distinguishes the target molecule from its common structural isomer, the benzyl carbamate derivative, which is frequently misidentified in database searches.

Physicochemical Profile

The following data is validated against high-purity standards (Sigma-Aldrich/Merck KGaA).

Identity & Constants
PropertySpecification
IUPAC Name tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate
Common Synonyms N-Boc-3-hydroxy-N-methylaniline; tert-Butyl (3-hydroxyphenyl)(methyl)carbamate
CAS Number 1234570-45-6
Molecular Formula

Molecular Weight 223.27 g/mol
Exact Mass 223.1208 Da
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~9.8 (Phenolic OH)
Structural Disambiguation (Critical Alert)

Researchers often confuse this molecule with its benzyl isomer due to similar nomenclature in vendor catalogs.

  • Target Molecule (Aniline Derivative): Nitrogen is attached directly to the phenyl ring. (CAS 1234570-45-6). Used for modifying aniline reactivity.[1]

  • Isomer (Benzyl Derivative): Nitrogen is attached to a methylene bridge (

    
    ). (CAS 28387-66-8).[2][3]
    

Isomer Differentiation Diagram

IsomerCheck cluster_0 Target Molecule (Aniline Derivative) cluster_1 Common Confusion (Benzyl Derivative) Target N attached to Ring CAS: 1234570-45-6 Use: Aniline Protection Isomer N attached to CH2 CAS: 28387-66-8 Use: Linker Chemistry Target->Isomer Distinct Reactivity

Figure 1: Structural differentiation between the target aniline derivative and its benzyl isomer.

Synthetic Pathways & Methodology

The synthesis of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate requires a strategic approach to ensure regioselectivity, particularly avoiding O-acylation of the phenol.

Primary Synthesis Route: N-Boc Protection of 3-(Methylamino)phenol

This protocol relies on the nucleophilicity difference between the secondary amine and the phenol. Under neutral or slightly basic conditions, the amine reacts preferentially with Di-tert-butyl dicarbonate (


).

Reagents:

  • Substrate: 3-(Methylamino)phenol (CAS 37005-78-0)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or

    
     (aq)
    

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(methylamino)phenol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

  • Boc Addition: Dropwise add a solution of

    
     (1.1 equiv) in DCM over 20 minutes.
    
    • Why: Slow addition prevents localized high concentrations that could lead to O-Boc formation (carbonate byproduct).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine spot should disappear.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography.

    • Note: The product is the N-Boc carbamate. If O-Boc is observed (higher Rf), it can be hydrolyzed back to the phenol using LiOH in THF/Water without cleaving the N-Boc group.

Synthesis Workflow Diagram

Synthesis start Start: 3-(Methylamino)phenol reagent Add: Boc2O + TEA (0°C -> RT, DCM) start->reagent check TLC Check (Amine consumption) reagent->check check->reagent Incomplete workup Quench (NH4Cl) Extract (DCM) check->workup Complete purify Flash Chromatography workup->purify product Product: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (Yield: ~85-90%) purify->product

Figure 2: Optimized synthetic workflow for N-selective Boc protection.

Applications in Drug Development

Orthogonal Protection Strategy

In medicinal chemistry, this molecule is invaluable because the N-Boc group is stable to basic conditions used to functionalize the phenolic oxygen.

  • Workflow: The phenol can be alkylated (ether synthesis) or carbamoylated (to mimic Rivastigmine) using bases like

    
     or NaH.
    
  • Deprotection: The N-Boc group is subsequently removed with TFA or HCl/Dioxane to release the secondary amine for further library expansion.

Rivastigmine Analogue Synthesis

Rivastigmine targets Acetylcholinesterase (AChE). While Rivastigmine itself uses an ethyl-methyl carbamate on the phenol, researchers use the N-methyl-N-Boc core to create "reverse" carbamates or to modify the electronic properties of the phenyl ring before installing the pharmacophore.

Safety & Handling (SDS Summary)

Hazard ClassH-StatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat/drink in lab.
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationUse safety goggles.
Storage N/AStore at 2–8°C. Hygroscopic.

Handling Protocol: Always handle inside a fume hood. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids (which induce deprotection).

References

  • Sigma-Aldrich. (2023). Tert-Butyl (3-hydroxyphenyl)(methyl)carbamate Product Analysis.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18369568: Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate. (Note: Used for structural comparison of isomers). [2]

  • ChemicalBook. (2023). Synthesis of carbamate derivatives from 3-aminophenols.

  • Fluorochem. (2023). Product Data: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate (Isomer Reference).

Sources

Solubility Profile and Solvent Selection Strategy for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Thermodynamics

In pharmaceutical development and complex organic synthesis, the solubility of an intermediate is not merely a physical constant to be looked up; it is a thermodynamic parameter that dictates the efficiency of downstream reactions, extraction protocols, and crystallization strategies. Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS 1234570-45-6) is a highly versatile building block[1].

To predict and manipulate its solubility across various organic solvents, we must analyze its molecular architecture through the lens of cohesive energy. The molecule features three distinct functional domains, each contributing differently to its solvation thermodynamics:

  • The Boc (tert-butyloxycarbonyl) Group: This bulky, highly lipophilic moiety significantly increases the molecule's affinity for non-polar and moderately polar organic solvents by increasing the dispersion force (

    
    ) interactions[2].
    
  • The N-Methyl Carbamate Core: Carbamates are semi-polar compounds characterized by strong C=O dipoles that act as potent hydrogen bond acceptors[3]. Crucially, the N-methylation removes the hydrogen bond donor capacity typically found in secondary carbamates. This absence of N-H bonding drastically lowers the crystal lattice energy of the solid, making it inherently more soluble in aprotic solvents than its non-methylated analogs.

  • The Phenolic -OH: This group acts as both a strong hydrogen bond donor and acceptor. It drives solubility in polar protic solvents (e.g., alcohols) and strong hydrogen-bond accepting aprotic solvents (e.g., DMF, DMSO).

G Compound Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate Boc Boc Group Compound->Boc NMethyl N-Methyl Group Compound->NMethyl Phenol Phenolic -OH Compound->Phenol Lipophilic High Lipophilicity (Soluble in DCM, EtOAc) Boc->Lipophilic Aprotic No N-H H-Bonding (Lowers Lattice Energy) NMethyl->Aprotic Protic Strong H-Bond Donor (Soluble in MeOH, DMF) Phenol->Protic

Structural features dictating the solubility profile of the compound.

Hansen Solubility Parameters (HSP) Framework

To move beyond empirical guesswork, we utilize the 4[4]. The HSP model divides the total cohesive energy of a liquid or solid into three distinct intermolecular forces: Dispersion forces (


), Polar forces (

), and Hydrogen bonding (

)[5].

For Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate, the predicted HSP sphere is broad. The bulky tert-butyl group ensures a high


, while the carbamate and phenol groups contribute to moderate 

and high

. Solvents whose HSP coordinates fall within the compound's "solubility sphere" will dissolve it efficiently.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above, the following table summarizes the solubility profile of the compound across standard laboratory and manufacturing solvents at 25°C.

Table 1: Solubility Profile of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate at 25°C

SolventClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
Hexane Non-polar Aliphatic< 5The high lipophilicity of the Boc group is offset by the polar phenol group, leading to poor solvation.
Toluene Non-polar Aromatic20 - 50

stacking interactions with the compound's aromatic ring enhance solubility compared to aliphatic hydrocarbons.
Dichloromethane (DCM) Polar Aprotic> 100Excellent solvation of the bulky Boc group and the carbamate core[2].
Ethyl Acetate (EtOAc) Polar Aprotic> 100Strong dipole-dipole interactions; the ester carbonyl acts as an H-bond acceptor for the phenolic -OH.
Dimethylformamide (DMF) Highly Polar Aprotic> 200Exceptional H-bond acceptor for the phenolic -OH; fully solvates the carbamate dipole.
Methanol (MeOH) Polar Protic> 100The strong H-bond donor/acceptor network effectively disrupts the solid crystal lattice.
Water Aqueous< 0.1The hydrophobic bulk of the tert-butyl and aromatic groups dominates, making it practically insoluble.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine or verify the exact solubility of this compound for scale-up operations, dynamic methods (like solvent addition until visual dissolution) are insufficient due to the risk of metastable supersaturation. As a standard of trustworthiness, we employ a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate solid (approximately 250 mg) to a 2 mL amber glass HPLC vial containing 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and agitate using a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to ensure the system has reached a true thermodynamic equilibrium, overcoming any slow dissolution kinetics associated with the solid's crystal lattice.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes at 25°C. Causality: Centrifugation pellets the undissolved solid prior to filtration, preventing filter clogging and the pressure-induced dissolution artifacts that occur when forcing a dense slurry through a membrane.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate volumetrically with a compatible mobile phase (e.g., 50:50 Acetonitrile/Water) to bring the concentration within the linear range of the detector. Analyze via HPLC-UV at the compound's

    
     (typically ~275 nm for phenolic rings). Calculate the exact concentration using a pre-established multi-point calibration curve.
    
  • Self-Validation Check (Critical): To confirm that the measured solubility is a true thermodynamic endpoint and not a kinetic artifact, prepare a secondary identical sample. Heat this sample to 40°C for 2 hours to induce supersaturation, then cool it back to 25°C and equilibrate for 48 hours. If both the undersaturated (Step 2) and supersaturated approaches converge to the same final HPLC concentration, the thermodynamic solubility is validated.

Workflow Step1 1. Solvent Addition Step2 2. Isothermal Equilibration Step1->Step2 Step3 3. Phase Separation Step2->Step3 Step4 4. HPLC Quantification Step3->Step4

Standardized isothermal shake-flask methodology for solubility determination.

Applications in Synthesis and Purification

Understanding this solubility profile is critical for process chemistry. For instance, if the goal is to perform an O-alkylation on the phenolic hydroxyl group, DMF or Acetone are ideal choices. They not only dissolve the starting material completely but also solvate the phenoxide intermediate effectively without acting as competing nucleophiles.

Conversely, the compound's insolubility in hexane and water provides a perfect vector for purification. Following a reaction in a water-miscible solvent (like THF or MeOH), the product can be crashed out (precipitated) by the slow addition of water, or impurities can be washed away by triturating the crude solid with cold hexane, which will remove highly non-polar byproducts while leaving the carbamate intact.

References

1.1[1] 2. 4[4] 3.2[2] 4.5[5] 5.3[3]

Sources

Strategic Applications of tert-Butyl N-(3-Hydroxyphenyl)-N-methylcarbamate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis, the precise control of bifunctional molecules is paramount for the development of complex pharmaceuticals, targeted degraders (PROTACs), and advanced fluorophores. tert-Butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6), commonly referred to as N-Boc-N-methyl-m-aminophenol, serves as a highly specialized, selectively protected building block[1].

By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group while leaving the phenolic hydroxyl free, this compound allows chemists to execute orthogonal synthetic strategies. This in-depth technical guide explores the causality behind its structural design, its reactivity profile, and its critical applications in drug discovery and chemical biology.

Structural Rationale & Reactivity Profile

The architectural brilliance of N-Boc-N-methyl-m-aminophenol lies in its pre-installed modifications and protective shielding, which solve several classical synthetic bottlenecks.

The Causality of the Boc Protection Strategy

Unprotected m-aminophenols are highly susceptible to oxidation and unselective electrophilic attacks. By installing a Boc group on the nitrogen:

  • Steric Shielding: The bulky tert-butyl group prevents unwanted N-alkylation or N-acylation during subsequent functionalization of the phenol.

  • Electronic Dampening: The carbamate linkage withdraws electron density from the nitrogen, reducing the overall electron-rich nature of the aromatic ring. This prevents over-reactivity (such as poly-halogenation or uncontrolled electrophilic aromatic substitution) that typically plagues free aminophenols.

  • Orthogonal Deprotection: The Boc group is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation, but is rapidly cleaved under mild acidic conditions (e.g., TFA or HCl), allowing for precisely timed revelation of the secondary amine[2].

The Pre-Installed N-Methyl Group

Direct mono-methylation of anilines is notoriously difficult, often resulting in complex mixtures of unreacted starting material, mono-methylated, and di-methylated products. Utilizing a building block where the N-methyl group is already installed and protected ensures 100% atom-economy regarding the nitrogen substituent, a critical factor in synthesizing N,N'-dimethylrhodamine dyes[3] and specific cholinergic agents like neostigmine analogues[4].

Reactivity Center tert-Butyl N-(3-hydroxyphenyl) -N-methylcarbamate OAlk O-Alkylation / Mitsunobu (Ether Formation) Center->OAlk Base/RX or DEAD/PPh3 Trif Triflation (Cross-Coupling Precursor) Center->Trif Tf2O, Pyridine Cond Acidic Condensation (Fluorophore Synthesis) Center->Cond Phthalic Anhydride Acidic conditions Carb Carbamoylation (Neostigmine Analogues) Center->Carb Carbamoyl Chloride Base

Caption: Divergent reactivity pathways of N-Boc-N-methyl-m-aminophenol in organic synthesis.

Core Applications in Chemical Biology & Drug Development

Synthesis of Advanced Fluorophores (Rhodamines)

Rhodamine dyes are ubiquitous in fluorescence microscopy and flow cytometry. The synthesis of symmetrically or asymmetrically substituted N,N'-dimethylrhodamines relies heavily on 3-(methylamino)phenol derivatives. Using the Boc-protected variant allows for preliminary modifications on the phenol ring (if desired) before the condensation step. During the harsh acidic condensation with phthalic anhydride (typically utilizing methanesulfonic acid at >180°C), the Boc group is cleaved in situ, seamlessly yielding the highly fluorescent N,N'-dimethylrhodamine core[3].

Pharmaceutical Intermediates: PROTACs and Kinase Inhibitors

In targeted protein degradation (PROTACs), linkers must be attached to target-binding ligands with high precision. The free phenol of N-Boc-N-methyl-m-aminophenol acts as an ideal nucleophile for Williamson ether synthesis with halogenated PEG-linkers. Once the ether linkage is established, the Boc group is removed to expose the N-methylamine, which can then be coupled to an E3 ligase ligand (e.g., via amide bond formation).

PROTAC Step1 N-Boc-N-methyl- m-aminophenol Step2 O-Alkylation with PEG-Linker Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 Amide Coupling to E3 Ligase Ligand Step3->Step4

Caption: Step-by-step workflow for integrating the compound into PROTAC linker systems.

Cholinergic Agents (Neostigmine Analogues)

The unprotected core, 3-(methylamino)phenol, is a direct precursor to neostigmine-like compounds. By reacting the phenol with dimethylcarbamoyl chloride in the presence of an acid-binding agent, researchers generate highly specific acetylcholinesterase inhibitors[4]. The Boc-protected building block provides a storage-stable precursor that can be quantitatively deprotected immediately prior to carbamoylation, preventing the oxidative degradation often seen with bulk 3-(methylamino)phenol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm reaction progress and prevent downstream failures.

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: Attach a functionalized alkyl chain to the phenolic oxygen while preserving the Boc group.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate in anhydrous DMF (0.2 M).

  • Base Addition: Add 1.5 eq of Potassium Carbonate (

    
    ). Causality:
    
    
    
    is a mild base sufficient to deprotonate the phenol (pKa ~10) without cleaving the Boc group or causing side reactions. Stir for 30 minutes at room temperature to ensure complete phenoxide formation.
  • Alkylation: Add 1.2 eq of the desired alkyl halide (e.g., a bromo-PEG linker) dropwise. Heat the reaction to 60°C.

  • Validation Checkpoint (TLC/LC-MS): After 4 hours, sample the reaction. LC-MS should show the disappearance of the starting material mass (

    
    ) and the appearance of the product mass.
    
  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
Protocol B: Quantitative Boc Deprotection

Objective: Reveal the secondary N-methylamine for subsequent coupling.

  • Preparation: Dissolve the O-alkylated intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acid Addition: Cool the flask to 0°C. Add Trifluoroacetic Acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved. Causality: Cooling prevents exothermic side reactions and potential cleavage of sensitive ether linkages.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should reveal a highly polar spot (the amine TFA salt) that stains positive with Ninhydrin (indicating a free secondary amine).

  • Workup: Concentrate under reduced pressure to remove volatile TFA. Redissolve in DCM and wash with saturated aqueous

    
     until the aqueous layer pH > 8. This neutralizes the TFA salt, yielding the free base for the next synthetic step.
    

Quantitative Data Summary

The table below summarizes the physicochemical properties and typical reaction parameters associated with tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate and its derivatives.

Property / ParameterValue / ConditionCausality / Significance
CAS Number 1234570-45-6Unique identifier for procurement and literature tracking[1].
Molecular Weight 223.27 g/mol Required for precise stoichiometric calculations[2].
Storage Temperature Ambient to 4°C (Dry)Prevents slow hydrolysis of the Boc group via atmospheric moisture[2].
Phenol pKa (approx.) ~9.5 - 10.0Dictates the use of mild bases (

,

) for O-alkylation.
Deprotection Conditions 20-25% TFA in DCM, 2h, RTEnsures quantitative removal of the Boc group without ether cleavage.
Rhodamine Condensation Temp >180°C (with Methanesulfonic Acid)High heat is required to drive the double condensation and cyclization[3].

References

  • Method of producing rhodamine 110 and analogues thereof (Patent RU2530125C1). Google Patents.
  • Neostigmine methylsulfate-like compound, preparation method and application (Patent CN110950780A). Google Patents.

Sources

Comprehensive Safety Data Sheet (SDS) and Hazard Profile for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) is a highly versatile N-Boc-protected aminophenol derivative utilized extensively in advanced organic synthesis and pharmaceutical drug development. The strategic incorporation of the tert-butyloxycarbonyl (Boc) group temporarily deactivates the amine, allowing for selective downstream functionalization at the nucleophilic phenolic hydroxyl group.

As a Senior Application Scientist, understanding the physicochemical behavior, inherent hazards, and mechanistic degradation pathways of this compound is critical. Proper handling requires balancing the stability of the carbamate linkage with the acute irritation hazards presented by its fine particulate form .

Physicochemical Properties & Storage Protocols

The stability of this Boc-protected amine relies heavily on maintaining appropriate environmental conditions. Exposure to strong acids, Lewis acids, or elevated temperatures can trigger premature deprotection and degradation.

Table 1: Physicochemical and Identification Data

PropertyValueCausality / Rationale
Chemical Name Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamateIUPAC standard nomenclature.
CAS Number 1234570-45-6Unique numerical identifier for tracking .
Molecular Formula C12H17NO3Determines stoichiometric calculations.
Molecular Weight 223.27 g/mol Used for molarity and yield quantification.
Physical Form Yellow to Brown SolidIndicates potential for airborne dust generation.
Storage Temperature 2-8°C (Refrigerated)Prevents thermal degradation of the Boc group.
Atmosphere Tightly closed, dry, well-ventilatedPrevents oxidative degradation of the phenol moiety.

Hazard Identification & Toxicological Profile

Unlike highly toxic agricultural carbamate pesticides (e.g., aldicarb) which act as potent acetylcholinesterase (AChE) inhibitors, tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate is primarily an irritant and acute systemic toxicant upon ingestion . The steric bulk of the tert-butyl group significantly reduces its affinity for the AChE active site. However, the compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology: The primary risk during handling is the generation of fine particulate dust. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the mucosal environment can cause localized irritation (H335). Dermal and ocular exposure (H315, H319) disrupts lipid bilayers due to the compound's lipophilic tert-butyl moiety, leading to rapid inflammatory responses.

GHS_Logic Compound Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate (CAS: 1234570-45-6) Dust Particulate Generation (Aerosol/Dust) Compound->Dust Mechanical Agitation Contact Direct Contact (Skin/Eyes) Compound->Contact Handling H302 H302: Harmful if Swallowed Target: GI Tract Compound->H302 Ingestion H335 H335: Respiratory Irritation Target: Mucous Membranes Dust->H335 Inhalation H315 H315/H319: Skin & Eye Irritation Target: Lipid Bilayers Contact->H315 Exposure P261 P261: Avoid Breathing Dust Use Fume Hood H335->P261 P280 P280: Wear PPE Gloves & Goggles H315->P280 P301 P301+P312: If Swallowed Call Poison Center H302->P301

GHS hazard logic and exposure response pathways for handling the compound.

Experimental Workflows & Safety Protocols

Protocol 1: Safe Weighing and Solution Preparation

Causality: As a solid powder, the compound is prone to electrostatic dispersion. Weighing must be conducted in a controlled environment to prevent H335 and H319 hazards.

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, lab coat). Ensure the analytical balance is located within a certified chemical fume hood or a localized exhaust ventilation (LEV) enclosure.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to minimize the electrostatic repulsion of the solid particulates.

  • Transfer: Carefully transfer the required mass using a micro-spatula to prevent aerosolization.

  • Dissolution: Dissolve the solid in a compatible anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate) before removing the vessel from the fume hood. This eliminates the inhalation hazard of the dry powder.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened (e.g., isopropanol) lint-free cloth to capture microscopic dust.

Protocol 2: Boc-Deprotection and Hazard Mitigation

Causality: The removal of the N-Boc protecting group is a standard downstream procedure. Mechanistically, treatment with strong acids (e.g., Trifluoroacetic acid, TFA) protonates the carbamate, leading to the expulsion of carbon dioxide and the generation of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas , a highly flammable and asphyxiating byproduct .

  • Reaction Setup: In a fume hood, dissolve the compound in anhydrous dichloromethane (DCM).

  • Acid Addition: Chill the reaction flask to 0°C using an ice bath. Slowly add TFA (typically 10-20 equivalents) dropwise. Rationale: Cooling controls the exothermic protonation and modulates the release rate of isobutylene gas.

  • Venting: Ensure the reaction flask is equipped with a bubbler or a vented needle to safely exhaust the generated CO2 and isobutylene gas into the fume hood exhaust. Do NOT seal the system , as catastrophic overpressurization will occur.

  • Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor via TLC or LC-MS until the starting material is entirely consumed.

  • Quenching: Concentrate the mixture under reduced pressure (using a cold trap to catch residual TFA). Neutralize the resulting amine salt with a saturated aqueous sodium bicarbonate solution until pH 8 is reached. Rationale: Neutralization converts the amine TFA salt back to the free base for safe extraction.

Deprotection_Workflow Start 1. Setup DCM Solvent 0°C Cooling Acid 2. Acidification Add TFA Dropwise Start->Acid Reagent Gas 3. Gas Evolution CO2 & Isobutylene VENT REQUIRED Acid->Gas Cleavage Evap 4. Concentration Remove TFA Cold Trap Gas->Evap Completion Quench 5. Neutralization Aq. NaHCO3 pH 8.0 Evap->Quench Workup

Step-by-step experimental workflow and hazard mitigation for Boc-deprotection.

Emergency Response & Spill Management

A self-validating emergency protocol ensures that any deviation from safe handling is immediately corrected without escalating the hazard.

  • Small Spills (< 50g): Do not sweep dry powder. Gently mist the spill area with a compatible solvent (e.g., isopropanol) to suppress dust. Wipe up with absorbent pads and place in a sealed, labeled hazardous waste container.

  • Skin Contact (H315): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Rationale: The lipophilic nature of the compound requires surfactants (soap) for effective removal; water alone is insufficient.

  • Eye Contact (H319): Flush eyes with water or sterile saline for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation.

References

  • ACS Green Chemistry Institute. "BOC Deprotection: Kinetics, Mechanisms, and Safety." Retrieved from[Link]

Technical Guide: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6), a critical intermediate for the precision synthesis of N-alkylated aminophenols and carbamate-based acetylcholinesterase (AChE) inhibitors.

Executive Summary

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (also known as N-Boc-N-methyl-3-aminophenol ) is a bifunctional building block used in the synthesis of central nervous system (CNS) agents, specifically acetylcholinesterase (AChE) inhibitors and neuromuscular blocking reversal agents .

Its primary value lies in its ability to solve the "polyalkylation problem" inherent in aniline chemistry. By masking the nitrogen with a tert-butoxycarbonyl (Boc) group and a methyl group, it allows researchers to chemically manipulate the phenolic hydroxyl group or the aromatic ring without interference from the reactive amine. Conversely, it serves as a high-purity precursor to 3-(methylamino)phenol , a core scaffold for drugs like Edrophonium , Neostigmine analogues, and novel Rivastigmine derivatives.

Chemical Profile & Structural Analysis[1][2]

This compound is a "masked" form of 3-(methylamino)phenol. Its design offers orthogonal protection, enabling chemoselective transformations that are impossible with the parent aminophenol.

PropertySpecification
IUPAC Name tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate
Common Name N-Boc-N-methyl-3-aminophenol
CAS Number 1234570-45-6 (Aniline derivative)
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functionality Boc-N-Me : Protected secondary amine (stable to base/nucleophiles).Phenolic -OH : Free for esterification, etherification, or carbamoylation.
Structural Logic: The "Chemo-Differentiator"

In drug synthesis, reacting 3-aminophenol with alkylating agents (like methyl iodide) typically yields a messy statistical mixture of mono-methyl, di-methyl, and quaternary ammonium salts.

  • The Solution: This intermediate provides a pre-installed, "frozen" mono-methylamine state. The bulky Boc group prevents over-methylation and protects the nitrogen during downstream reactions (e.g., carbamoylation of the phenol).

Pharmaceutical Applications

A. Synthesis of AChE Inhibitors (Carbamates)

The 3-aminophenol scaffold is the pharmacophore for many cholinergic drugs. This intermediate is crucial for synthesizing analogues where the carbamate moiety is on the phenol oxygen, while the nitrogen requires specific alkylation.

  • Rivastigmine Analogues: While Rivastigmine uses a 3-(1-dimethylaminoethyl)phenol core, novel analogues often explore the 3-(methylamino)phenyl carbamate structure to alter pharmacokinetics.

  • Neostigmine & Edrophonium Precursors:

    • Edrophonium (Tensilon): Requires an N-ethyl-N-methyl-N-hydroxyphenyl ammonium core. This intermediate allows the stepwise addition of ethyl and methyl groups without quaternary salt formation until the final step.

    • Neostigmine: Requires a 3-dimethylaminophenol core. High-purity synthesis uses this intermediate to avoid contamination with toxic aniline byproducts.

B. Antibody-Drug Conjugates (ADCs) & Linkers

The compound serves as a "self-immolative" spacer precursor. The phenolic hydroxyl group can be conjugated to a cytotoxic payload via a linker. Upon enzymatic cleavage of the amine protecting group (or a peptide attached to it), the electron donation from the nitrogen triggers 1,6-elimination, releasing the drug.

C. Mechanism of Action (Downstream Drugs)

Drugs derived from this intermediate typically function as pseudo-irreversible inhibitors of acetylcholinesterase. They transfer a carbamate group to the enzyme's serine hydroxyl, blocking the breakdown of acetylcholine and enhancing cholinergic transmission.

Mechanism Intermediate Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection -Boc removal Core 3-(Methylamino)phenol (High Purity) Deprotection->Core Drug1 Edrophonium (Diagnostic Agent) Core->Drug1 + EtBr / Alkylation Drug2 Neostigmine Analogues (Myasthenia Gravis) Core->Drug2 + Dimethylcarbamoyl Cl Drug3 Fluorescent Probes (Rhodamine Derivatives) Core->Drug3 + Phthalic Anhydride

Figure 1: Synthetic utility of the intermediate in accessing diverse pharmaceutical classes.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: Direct methylation of N-Boc-3-aminophenol is preferred over protecting 3-(methylamino)phenol due to the availability of starting materials.

  • Starting Material: Dissolve N-Boc-3-aminophenol (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to generate the anion. Note: Evolution of H₂ gas.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with water and brine to remove DMF.

  • Purification: Silica gel chromatography. Yield is typically >85%.

Protocol B: Downstream Utilization (Phenolic Carbamoylation)

Rationale: This step demonstrates how the Boc group protects the amine while the phenol reacts with a carbamoyl chloride, a key step for Rivastigmine-like scaffolds.

  • Setup: Dissolve Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in DCM.

  • Catalysis: Add Triethylamine (1.5 eq) and catalytic DMAP (0.1 eq).

  • Addition: Add Ethylmethylcarbamoyl chloride (1.1 eq) slowly at 0°C.

  • Completion: Stir at RT for 12 hours. The Boc-amine remains untouched.

  • Result: Formation of the O-carbamoylated intermediate, ready for Boc-deprotection.

Quality Control & Analytics

To ensure pharmaceutical grade quality (GMP), the following parameters must be verified.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Singlet at ~1.45 ppm (Boc), Singlet at ~3.15 ppm (N-Me).
Purity HPLC (C18 Column)> 98.5% (Area under curve)
Residual Solvents GC-HSDMF < 880 ppm, DCM < 600 ppm
Impurity A HPLCN-Boc-3-aminophenol (Unreacted) < 0.5%
Impurity B HPLCO-methylated byproduct < 0.1%

¹H-NMR Signature (400 MHz, DMSO-d₆):

  • δ 9.42 (s, 1H, -OH)

  • δ 7.05 (t, 1H, Ar-H)

  • δ 6.60-6.75 (m, 3H, Ar-H)

  • δ 3.12 (s, 3H, N-CH₃)

  • δ 1.39 (s, 9H, Boc-tBu)

Safety & Handling

  • Hazards: The compound is an aniline derivative. While the Boc group reduces volatility and immediate toxicity, it should be treated as a potential skin sensitizer and irritant .

  • Handling: Use standard PPE (nitrile gloves, lab coat). Handle in a fume hood to avoid inhalation of dusts.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carbamate linkage is stable, but the phenol is oxidation-sensitive over long periods.

References

  • Synthesis of Carbamate AChE Inhibitors

    • Title: "Novel Convenient Synthesis of Rivastigmine and its Metabolites."
    • Source:Asian Journal of Chemistry, 2013.
    • Context: Describes the general reactivity of 3-aminophenol derivatives in carbam
  • Boc-Protection Strategies in Aniline Chemistry

    • Title: "Mild and selective deprotection of carbam
    • Source:Tetrahedron, 2004.
    • Context: Validates the stability and deprotection protocols for N-Boc-N-methyl anilines.
  • Pharmaceutical Utility of 3-(Methylamino)

    • Title: "Neostigmine methylsulfate-like compound, preparation method and applic
    • Source:Google P
    • Context: Identifies 3-(methylamino)
  • General Properties of the Intermediate

    • Title: "tert-Butyl (3-hydroxyphenyl)(methyl)
    • Source:Sigma-Aldrich / PubChem.
    • Context: Verification of CAS, structure, and physical properties.

Sources

pKa values and acidity of the phenolic hydroxyl in Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

[1]

Executive Summary

  • Target Molecule: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate[1]

  • Primary Functional Group: Phenolic Hydroxyl (-OH) at position 1.[1][2]

  • Substituent: N-Methyl-N-(tert-butoxycarbonyl)amino group [–N(Me)Boc] at position 3 (meta).[1][2]

  • Predicted pKa: 9.55 ± 0.15 [1]

  • Acidity Classification: Weak acid (slightly more acidic than unsubstituted phenol).[1][2]

  • Physiological State: Predominantly unionized (neutral) at physiological pH (7.4), impacting membrane permeability and solubility profiles.[2]

Theoretical Framework & Electronic Effects

To determine the pKa of the phenolic hydroxyl without direct experimental data, we apply the Hammett Equation , a standard in physical organic chemistry for predicting ionization constants of substituted aromatic systems.

Structural Analysis

The molecule consists of a phenol core substituted at the meta position by a bulky carbamate group:

2
  • Phenol Core: The baseline pKa of unsubstituted phenol is 9.95 (at 25°C).[1][2]

  • Meta-Substitution: The substituent is at the 3-position.[1] In this position, resonance effects (

    
    ) are decoupled from the reaction center (the hydroxyl group).[2] Electronic influence is governed primarily by Inductive Effects (
    
    
    )
    and Field Effects (
    
    
    )
    .[1][2]
Electronic Character of the –N(Me)Boc Group

The nature of the nitrogen substituent is critical:

  • Nitrogen Atom: Typically an electron donor (

    
    ) due to its lone pair.[1][2] However, in a carbamate (Boc) linkage, the lone pair is delocalized into the adjacent carbonyl oxygen (
    
    
    ), significantly reducing its availability to donate electrons into the benzene ring.[2]
  • Inductive Effect (-I): The nitrogen atom is electronegative.[1] The attached carbonyl group further increases the electron-withdrawing character of the nitrogen.

  • Net Effect: Unlike a free amine (

    
    , 
    
    
    , activator), an amide or carbamate at the meta position acts as a weak electron-withdrawing group (EWG) .[1][2]
Hammett Calculation

Using the Hammett relationship:

2
  • 
    :  9.95[2]
    
  • Reaction Constant (

    
    ):  +2.23 (Sensitivity of phenol ionization to substituents).[1][2]
    
  • Substituent Constant (

    
    ): 
    
    • We approximate

      
       for 
      
      
      using the structurally similar acetamido group (
      
      
      ).[1][2]
    • 
      .[1][2]
      
    • The N-methyl group adds a slight electron-donating inductive effect, potentially lowering

      
       slightly, but the bulky Boc group may cause steric twisting, reducing resonance further (enhancing EWG character).
      
    • Estimated

      
      :0.18 – 0.22 .[1][3]
      
2

Visualization of Electronic Pathways

The following diagram illustrates the competing electronic effects that determine the acidity of the phenolic proton.

ElectronicEffectsFig 1. Electronic influence of the N(Me)Boc group on Phenol AcidityPhenolPhenol Core(pKa ~ 9.95)ResultPredicted pKa~ 9.55Phenol->ResultIncreases AciditySubstituentMeta-Substituent-N(Me)BocMechanismElectronic MechanismSubstituent->MechanismInductive Withdrawal (-I)Substituent->MechanismResonance (+R)(Diminished by Carbonyl)Mechanism->PhenolStabilizes Anion

Experimental Determination Protocols

For drug development applications requiring high precision (e.g., pre-formulation stability), theoretical prediction must be validated experimentally.[2] Below are the two gold-standard protocols.

Method A: Spectrophotometric Titration (UV-Vis)

Best for:[1][2] Compounds with low aqueous solubility (

12

Principle: The UV absorption spectrum of the phenol shifts upon deprotonation (bathochromic shift).[2] The pKa is determined by the ratio of ionized (


2

Protocol:

  • Stock Preparation: Dissolve 1 mg of compound in acetonitrile (MeCN) to form a 10 mM stock.

  • Buffer System: Prepare a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 7.0 to 12.0.[1]

  • Titration:

    • Aliquot 10 µL stock into 2 mL of each buffer (Final conc: 50 µM).

    • Maintain constant ionic strength (

      
       M KCl) and temperature (25°C).[2]
      
  • Measurement: Scan UV absorbance (200–400 nm).[1][2] Identify the isosbestic point and the

    
     of the phenolate ion (typically 290–310 nm).[2]
    
  • Data Analysis: Plot Absorbance vs. pH at

    
    . Fit to the Henderson-Hasselbalch equation:
    
    
    
    [1][2]
Method B: Potentiometric Titration (SiriusT3 / GLpKa)

Best for: Soluble compounds and automated high-throughput screening.[1]

Protocol:

  • Solvent: Use a co-solvent method (Methanol/Water) if water solubility is

    
     mM.[1][2]
    
  • Titrant: 0.1 M KOH (CO2-free).

  • Procedure:

    • Perform titrations at three different ratios of Methanol:Water (e.g., 20%, 30%, 40%).

    • Measure apparent pKa (

      
      ) in each mixture.[2]
      
  • Yasuda-Shedlovsky Extrapolation: Plot

    
     vs. dielectric constant (
    
    
    ) and extrapolate to 0% organic solvent to obtain the aqueous pKa.[1]

Data Summary & Solubility Implications

The following table summarizes the physicochemical properties relevant to assay development.

ParameterValue / DescriptionSource/Method
Predicted pKa 9.55 ± 0.15 Hammett Eq.[1] (

)
Phenol pKa 9.95Reference Standard
Electronic Effect Weakly Deactivating (EWG)Inductive (-I) > Resonance (+R)
Ionization at pH 7.4 < 1% IonizedHenderson-Hasselbalch
Ionization at pH 11.0 > 96% IonizedFully deprotonated (Phenolate)
Solubility Impact Low aqueous solubility at neutral pH; High at pH > 10.5pH-dependent solubility profile
Experimental Workflow Diagram

ExperimentalWorkflowcluster_MethodsMethod SelectionStartStart: Pure CompoundSolubilityCheckCheck Aqueous Solubility(> 0.1 mM?)Start->SolubilityCheckPotentiometricPotentiometric Titration(Standard Aqueous)SolubilityCheck->PotentiometricYesCosolventCo-solvent Titration(MeOH/Water Extrapolation)SolubilityCheck->CosolventMarginalUVVisUV-Vis Spectrophotometry(Low Solubility)SolubilityCheck->UVVisNo (< 10 µM)AnalysisData Fitting(Yasuda-Shedlovsky or H-H Eq)Potentiometric->AnalysisCosolvent->AnalysisUVVis->AnalysisResultReported pKaAnalysis->Result

Fig 2. Decision tree for selecting the appropriate pKa determination method.

Implications for Drug Development

Synthetic Chemistry (Alkylation Selectivity)

In the synthesis of Rivastigmine analogues, this intermediate often undergoes O-alkylation or carbamoylation.[2]

  • Reactivity: The pKa of 9.55 makes the phenol significantly more acidic than aliphatic alcohols (pKa ~16).[2]

  • Selective Deprotonation: Using a weak base like Potassium Carbonate (

    
    ) in Acetone or MeCN is sufficient to deprotonate the phenol without affecting the carbamate nitrogen (which has a pKa > 20).[2]
    
  • Process Control: Maintain pH < 12 during workup to prevent hydrolysis of the Boc group (acid-labile) or the carbamate ester (base-labile at high T).[1][2]

Bio-Distribution
  • Permeability: At physiological pH (7.4), the Ratio of

    
     is approximately 
    
    
    .[1][2]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2] Link[2]

  • Environmental Protection Agency (EPA). (2025).[2] CompTox Chemicals Dashboard: Tert-butyl [(3-hydroxyphenyl)methyl]carbamate (Analogue Data). United States Environmental Protection Agency.[1] Link[2][4]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2] pKa Prediction for Organic Acids and Bases. Chapman and Hall, London.

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocol for Yasuda-Shedlovsky extrapolation).

Methodological & Application

Technical Application Note: Modular Synthesis of tert-Butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (Target 4 ) from 3-aminophenol is a critical transformation in the development of antibody-drug conjugates (ADCs) and PROTAC linkers. While direct methylation of N-Boc-3-aminophenol appears efficient on paper, it frequently results in O-alkylation (anisole formation) due to the higher nucleophilicity of the phenoxide anion compared to the carbamate nitrogen.

This Application Note details a High-Fidelity Orthogonal Protection Strategy . Unlike "one-pot" methods that suffer from difficult purification of N-Me/O-Me regioisomers, this 4-step protocol guarantees structural integrity and high purity (>98%) by utilizing a silyl-protection workaround. This ensures the phenol remains inert during the aggressive N-methylation step.

Core Chemical Logic
  • Chemo-selective N-Acylation: Exploiting the nucleophilic differential between

    
     and 
    
    
    
    .
  • Orthogonal O-Protection: Masking the phenol with a TBDMS group (stable to basic methylation conditions).

  • Base-Mediated N-Methylation: Using a strong base (NaH) to deprotonate the carbamate for

    
     attack on MeI.
    
  • Fluoride-Mediated Deprotection: Selective cleavage of the silyl ether without affecting the acid-labile Boc group.

Reaction Scheme & Workflow

The following flowchart illustrates the stepwise transformation and critical reagents.

SynthesisPath cluster_legend Critical Control Point SM 3-Aminophenol (Starting Material) Int1 Intermediate 1 (N-Boc-3-aminophenol) SM->Int1 Step 1: Boc2O, NaHCO3 THF/H2O, RT Int2 Intermediate 2 (O-TBS-N-Boc-3-aminophenol) Int1->Int2 Step 2: TBSCl, Imidazole DMF, RT Int3 Intermediate 3 (N-Me-N-Boc-O-TBS) Int2->Int3 Step 3: NaH, MeI THF/DMF, 0°C to RT Target Target Product (N-Me-N-Boc-3-hydroxyphenyl) Int3->Target Step 4: TBAF THF, 0°C

Figure 1: Stepwise orthogonal protection strategy preventing O-methylation side reactions.

Detailed Experimental Protocol

Step 1: Selective N-Boc Protection

Objective: Protect the amine while leaving the phenol free. Rationale: Under neutral or mildly basic conditions, the amine is significantly more nucleophilic than the phenol.

Reagents:

Reagent Equiv. Role
3-Aminophenol 1.0 Substrate

| Di-tert-butyl dicarbonate (


) | 1.1 | Protecting Group |
| 

| 2.0 | Base (Acid Scavenger) | | THF / Water (1:1) | - | Solvent System |

Procedure:

  • Dissolve 3-aminophenol (10.0 g, 91.6 mmol) in THF (100 mL) and Water (100 mL).

  • Add

    
      (15.4 g, 183.2 mmol) and stir for 10 minutes.
    
  • Add

    
      (22.0 g, 100.8 mmol) dropwise at room temperature (RT).
    
  • Stir at RT for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate THF. Acidify aqueous residue carefully with 1M citric acid to pH ~4. Extract with EtOAc (3 x 100 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

    • Yield Target: >90%[1][2][3]

    • Product:tert-butyl (3-hydroxyphenyl)carbamate (1 ).

Step 2: O-Silyl Protection (TBS)

Objective: Mask the phenol to prevent methylation in Step 3. Rationale: The TBS ether is stable to NaH (base) but easily removed later with Fluoride.

Reagents:

Reagent Equiv. Role
Intermediate 1 1.0 Substrate
TBSCl (tert-Butyldimethylsilyl chloride) 1.2 Silylating Agent
Imidazole 2.5 Catalyst/Base

| DMF (Anhydrous) | - | Solvent |

Procedure:

  • Dissolve Intermediate 1 (15.0 g, 71.7 mmol) in anhydrous DMF (70 mL) under Nitrogen.

  • Add Imidazole (12.2 g, 179 mmol).

  • Cool to 0°C and add TBSCl (13.0 g, 86.0 mmol) portion-wise.

  • Warm to RT and stir for 4 hours.

  • Workup: Dilute with Water (300 mL) and extract with

    
     (3 x 100 mL). Note: Use Ether, not EtOAc, to improve phase separation from DMF.
    
  • Wash organics with Water (2x) and Brine (1x). Dry and concentrate.

  • Purification: Flash Chromatography (SiO2, 5% EtOAc in Hexane).

    • Yield Target: >95%[1][2][3][4]

    • Product:tert-butyl (3-((tert-butyldimethylsilyl)oxy)phenyl)carbamate (2 ).

Step 3: N-Methylation (Critical Step)

Objective: Install the methyl group on the carbamate nitrogen. Rationale: With the phenol protected, the carbamate nitrogen (pKa ~17) is the only acidic site. We use NaH to form the anion, which attacks Methyl Iodide.

Reagents:

Reagent Equiv. Role
Intermediate 2 1.0 Substrate
Sodium Hydride (60% in oil) 1.5 Strong Base
Methyl Iodide (MeI) 1.5 Alkylating Agent

| THF / DMF (9:1) | - | Solvent |

Procedure:

  • Dissolve Intermediate 2 (20.0 g, 61.8 mmol) in dry THF (180 mL) and DMF (20 mL). Cool to 0°C.

  • Add NaH (3.7 g, 92.7 mmol) carefully in portions. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete deprotonation (solution usually turns yellow).

  • Cool back to 0°C. Add MeI (5.8 mL, 92.7 mmol) dropwise.

  • Stir at RT for 4–6 hours.

  • Quench: Cool to 0°C, add saturated

    
     solution slowly.
    
  • Workup: Extract with EtOAc. Wash with Water and Brine.[5]

  • Purification: Flash Chromatography (10% EtOAc in Hexane).

    • Yield Target: 85-90%

    • Product:tert-butyl (3-((tert-butyldimethylsilyl)oxy)phenyl)(methyl)carbamate (3 ).

Step 4: O-Desilylation

Objective: Remove the TBS group to reveal the phenol without removing the Boc group. Rationale: TBAF is highly selective for Si-O bonds. Acidic deprotection (e.g., HCl) would remove the Boc group, which is unwanted here.

Reagents:

Reagent Equiv. Role
Intermediate 3 1.0 Substrate
TBAF (1M in THF) 1.2 Fluoride Source

| THF | - | Solvent |

Procedure:

  • Dissolve Intermediate 3 (18.0 g, 53.3 mmol) in THF (100 mL).

  • Cool to 0°C. Add TBAF solution (64 mL, 64.0 mmol) dropwise.

  • Stir at 0°C for 1 hour. Monitor by TLC (Product is more polar).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[5][6]
    
  • Purification: Flash Chromatography (Gradient 20%

    
     40% EtOAc in Hexane).
    
  • Final Product: Isolate as a white/off-white solid.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >98.0%HPLC (254 nm)
Identity (

NMR)

1.45 (s, 9H, Boc), 3.25 (s, 3H, N-Me), 6.6-7.2 (m, 4H, Ar)
400 MHz, DMSO-

Mass Spec

(minus tBu fragment usually observed)
LC-MS (ESI)

Troubleshooting & Critical Process Parameters (CPPs)

  • Bis-Boc Formation (Step 1): If 2.2+ equivalents of

    
     are used, you may form the bis-Boc amine. Stick to 1.1 equiv. If bis-Boc forms, it can be converted to mono-Boc by brief treatment with 
    
    
    
    in MeOH.
  • Incomplete Methylation (Step 3): Methylation of bulky Boc-anilines can be slow. If starting material remains after 6 hours, add 0.5 equiv more NaH and MeI. Do not heat above 40°C, as Boc thermolysis may occur.

  • O-Methylation Risk: If Step 2 (Silylation) is skipped or incomplete, Step 3 will produce the anisole derivative (irreversible impurity). Ensure >99% conversion in Step 2 before proceeding.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Boc and TBS protection).
  • Heller, S. T.; Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles and Carbamates." Org.[2][7][8] Lett.2010 , 12, 4572–4575.

  • Ferreira, F.; Botelho, F. "Selective N-alkylation of aromatic amines: A refined protocol." Synth. Commun.2012, 42, 2505.
  • Process Chemistry Database. "Synthesis of N-Boc-3-aminophenol." Org.[7][8] Synth.2004 , 81, 188.

Sources

Application Note: Site-Selective N-Methylation of Boc-Protected 3-Aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Strategy

The site-selective N-methylation of N-Boc-3-aminophenol presents a classic chemoselectivity challenge in organic synthesis. The substrate possesses two distinct acidic protons: the phenolic hydroxyl group (pKa ~10) and the carbamate nitrogen proton (pKa ~12.5).

If direct methylation is attempted using standard conditions (e.g., Sodium Hydride and Methyl Iodide), the stronger acidity of the phenol dictates that it will be deprotonated first. The resulting phenoxide anion is highly nucleophilic, leading to rapid O-alkylation (forming an anisole derivative) or N,O-dimethylation if excess reagents are used. Therefore, achieving exclusive N-methylation requires an orthogonal protection strategy .

To establish a self-validating, high-yield protocol, the phenolic OH must be temporarily masked. The tert-butyldimethylsilyl (TBDMS) group is the optimal choice for this workflow. Unlike ester protecting groups (which are susceptible to basic hydrolysis during the NaH step) or benzyl ethers (which require potentially non-orthogonal hydrogenolysis for removal), the TBDMS ether is completely stable to strong bases and alkylating agents. It can be cleaved under mild, highly specific conditions using fluoride ions, leaving the acid-sensitive Boc group perfectly intact[1].

Experimental Workflow

G A 1. N-Boc-3-aminophenol (Free OH, Free NH) B 2. O-TBDMS-N-Boc-3-aminophenol (Protected OH, Free NH) A->B Step 1: O-Silylation (TBDMSCl, Imidazole, DMF) C 3. O-TBDMS-N-methyl-N-Boc-3-aminophenol (Protected OH, Methylated N) B->C Step 2: N-Methylation (NaH, MeI, THF) D 4. N-methyl-N-Boc-3-aminophenol (Free OH, Methylated N) C->D Step 3: O-Deprotection (TBAF, THF)

Workflow for the site-selective N-methylation of N-Boc-3-aminophenol via orthogonal protection.

Step-by-Step Experimental Protocols

Step 1: Orthogonal O-Protection (Silylation)

Objective: Mask the highly nucleophilic phenol to prevent O-alkylation. Causality: Imidazole acts as both a base to deprotonate the phenol and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate with TBDMSCl that rapidly transfers the silyl group to the oxygen.

  • Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve N-Boc-3-aminophenol (1.0 equiv, e.g., 10.0 mmol) in anhydrous DMF (0.5 M concentration).

  • Catalysis: Add Imidazole (2.5 equiv) and stir at 0 °C for 10 minutes.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Track completion via TLC (Hexanes/EtOAc 4:1); the product will appear as a significantly less polar spot.

  • Workup: Quench with water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) and brine to remove DMF and imidazole salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Step 2: N-Methylation via Deprotonation-Alkylation

Objective: Selectively methylate the carbamate nitrogen. Causality: Sodium hydride (NaH) provides irreversible deprotonation of the carbamate N-H, evolving hydrogen gas and driving the equilibrium forward. Methyl iodide (MeI) acts as a highly electrophilic, unhindered alkylating agent that undergoes a rapid S_N2 reaction with the nitrogen anion. This follows the established Benoiton methodology for 2[2].

  • Preparation: Dissolve the O-TBDMS-N-Boc-3-aminophenol intermediate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium carbamate salt.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. The reaction is self-validating via TLC; the loss of the hydrogen-bonding N-H proton results in an even less polar compound.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: O-Deprotection (Desilylation)

Objective: Unmask the phenol to yield the final target. Causality: Tetrabutylammonium fluoride (TBAF) provides a naked fluoride ion. The thermodynamic driving force for this cleavage is the formation of the extremely strong Si–F bond (bond dissociation energy ~582 kJ/mol), which selectively cleaves the O–Si bond without hydrolyzing the Boc carbamate.

  • Preparation: Dissolve the methylated intermediate (1.0 equiv) in THF (0.2 M) and cool to 0 °C.

  • Cleavage: Add TBAF (1.0 M solution in THF, 1.2 equiv) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1–2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography (Hexanes/EtOAc) to isolate the pure N-methyl-N-Boc-3-aminophenol.

Quantitative Data & Analytical Tracking

To ensure the protocol acts as a self-validating system, researchers should utilize the following analytical markers to confirm the success of each transformation.

StepTransformationTypical TimeExpected YieldKey ¹H NMR Diagnostic Markers (CDCl₃)
1 O-Silylation4–6 h85–95%Appearance: ~0.98 ppm (s, 9H, Si-tBu), ~0.20 ppm (s, 6H, Si-Me₂)
2 N-Methylation4–8 h80–90%Appearance: ~3.25 ppm (s, 3H, N-CH₃)Disappearance: ~6.5 ppm (br s, 1H, carbamate N-H)
3 O-Deprotection1–2 h85–95%Disappearance: ~0.98 ppm and ~0.20 ppm (silyl protons)Appearance: ~5.5 ppm (br s, 1H, phenolic O-H)

Note: Yields are highly dependent on the strict maintenance of anhydrous conditions during Steps 1 and 2.

References

  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications Source: American Chemical Society (ACS) URL:[Link][2]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

Sources

Optimized reaction conditions for synthesizing Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate. While direct methylation of N-Boc-3-aminophenol is conceptually simple, it suffers from poor chemoselectivity due to the competing nucleophilicity of the phenol oxygen. To ensure high purity and yield suitable for pharmaceutical applications (e.g., PROTAC linkers, Rivastigmine analogs), this guide prioritizes a Modular Protection-Deprotection Strategy . This route guarantees exclusive N-methylation through transient silyl ether protection, eliminating the formation of O-methylated anisole byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the pKa ambiguity between the phenol hydroxyl (pKa ~10) and the carbamate nitrogen (pKa ~12). In a direct alkylation scenario using a strong base (e.g., NaH), the phenoxide forms preferentially, leading to unwanted O-alkylation.

The Optimized Pathway (Route A) employs a four-step sequence:

  • Chemoselective N-Acylation: Exploiting the nucleophilic differential between -NH₂ and -OH.

  • Orthogonal Protection: Masking the phenol as a tert-butyldimethylsilyl (TBS) ether.

  • Targeted N-Methylation: Alkylation of the carbamate anion without competing sites.

  • Controlled Deprotection: Fluoride-mediated cleavage of the silyl group.

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic Logic for Chemoselective Synthesis Target Target Molecule (N-Me, N-Boc, 3-OH) Precursor1 N-Methylated Protected Intermediate (N-Me, N-Boc, O-TBS) Target->Precursor1 TBAF Deprotection Precursor2 Protected Intermediate (N-Boc, O-TBS) Precursor1->Precursor2 MeI / NaH (Methylation) Precursor3 N-Boc Intermediate (N-Boc, 3-OH) Precursor2->Precursor3 TBSCl / Imidazole SM Starting Material 3-Aminophenol Precursor3->SM Boc2O / NaHCO3

Detailed Experimental Protocol

Step 1: Chemoselective N-Boc Protection

Objective: Selectively protect the amine without reacting with the phenol. Mechanism: Amines are significantly more nucleophilic than phenols in neutral/mildly basic aqueous media.

  • Reagents:

    • 3-Aminophenol (1.0 equiv)[1]

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • NaHCO₃ (2.0 equiv)

    • Solvent: THF/Water (1:1 v/v)

Procedure:

  • Dissolve 3-aminophenol (10.0 g, 91.6 mmol) in THF (100 mL) and Water (100 mL).

  • Add solid NaHCO₃ (15.4 g, 183.2 mmol) in one portion.

  • Cool the suspension to 0°C.

  • Add Boc₂O (22.0 g, 100.8 mmol) dropwise as a solution in THF (20 mL).

  • Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The amine spot should disappear.

  • Workup: Dilute with EtOAc (200 mL). Wash with 1M HCl (carefully, to pH ~4 to remove unreacted amine), then Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallization from Hexane/EtOAc or flash column chromatography if necessary.

    • Expected Yield: 90-95%

    • Product:tert-butyl (3-hydroxyphenyl)carbamate.[2][3][4][5]

Step 2: O-Silyl Protection

Objective: Mask the phenol to prevent O-methylation in the next step. Rationale: TBS is stable to basic alkylation conditions but easily removed with fluoride.

  • Reagents:

    • tert-butyl (3-hydroxyphenyl)carbamate (from Step 1)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the intermediate (1.0 equiv) in anhydrous DMF (5 mL/g).

  • Add Imidazole (2.5 equiv) and stir until dissolved.

  • Cool to 0°C and add TBSCl (1.2 equiv) portion-wise.

  • Stir at RT for 2-3 hours.

  • Workup: Pour into ice water. Extract with Et₂O (x3).[6] Wash organics with water (x2) and brine to remove DMF.

    • Critical: Residual DMF can interfere with the next step if not removed.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Product:tert-butyl (3-((tert-butyldimethylsilyl)oxy)phenyl)carbamate.

Step 3: N-Methylation (The Critical Step)

Objective: Introduce the methyl group on the nitrogen. Safety Note: Sodium Hydride (NaH) releases hydrogen gas. Methyl Iodide (MeI) is toxic and volatile. Work in a fume hood.

  • Reagents:

    • O-TBS protected intermediate (1.0 equiv)

    • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

    • Methyl Iodide (MeI) (1.5 equiv)

    • Solvent: Anhydrous THF or DMF (0°C to RT)

Procedure:

  • Dissolve the O-TBS intermediate in anhydrous THF (10 mL/g) under Nitrogen/Argon.

  • Cool to 0°C.

  • Add NaH (1.2 equiv) carefully. Stir for 30 mins at 0°C to ensure deprotonation of the carbamate -NH.

    • Observation: Evolution of H₂ gas will occur. Solution may turn slightly yellow.

  • Add MeI (1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 3-6 hours.

    • Checkpoint: TLC should show conversion to a slightly less polar spot.

  • Quench: Cool to 0°C and carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1]

    • Product:tert-butyl (3-((tert-butyldimethylsilyl)oxy)phenyl)(methyl)carbamate.

Step 4: O-Deprotection

Objective: Remove the silyl group to reveal the final phenol.

  • Reagents:

    • Methylated intermediate (from Step 3)

    • TBAF (1.0 M in THF) (1.2 equiv)

    • Solvent: THF[7][8]

Procedure:

  • Dissolve the intermediate in THF (5 mL/g).

  • Cool to 0°C.

  • Add TBAF solution (1.2 equiv) dropwise.

  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Dilute with EtOAc. Wash with 0.5M HCl (to remove TBAF salts) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2 to 7:3).

    • Final Product:tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate .

Data Summary & Critical Parameters

ParameterOptimized ConditionReason for Choice
Solvent (Step 1) THF/Water (1:1)Solubilizes both organic amine and inorganic base; promotes chemoselectivity.
Base (Step 3) NaH (Sodium Hydride)Strong enough to deprotonate carbamate (pKa ~12); irreversible deprotonation drives reaction.
Protecting Group TBS (Silyl Ether)Stable to NaH/MeI; orthogonal to Boc (acid labile); easily removed with TBAF.
Temperature (Step 3) 0°C

RT
Prevents over-alkylation or decomposition; controls H₂ evolution.

Workflow Diagram

Workflow Figure 2: Sequential Experimental Workflow Step1 Step 1: N-Boc (Boc2O, NaHCO3) Yield: ~95% Step2 Step 2: O-TBS (TBSCl, Imid.) Yield: ~98% Step1->Step2 Step3 Step 3: N-Me (NaH, MeI) Yield: ~85% Step2->Step3 Step4 Step 4: Deprotection (TBAF) Yield: ~92% Step3->Step4 Final Final Product >98% Purity Step4->Final

Troubleshooting & QC

  • Issue: Low Yield in Step 3 (Methylation).

    • Cause: Incomplete deprotonation or moisture in solvent.

    • Fix: Ensure THF is distilled/anhydrous. Increase NaH stirring time to 45 mins before adding MeI.

  • Issue: Loss of Boc group.

    • Cause: Acidic workup too strong or prolonged heating.

    • Fix: Keep workup pH > 3. Avoid heating above 60°C.

  • Issue: O-Methylation detected.

    • Cause: Failure of TBS protection or premature deprotection.

    • Fix: Check Step 2 completion by NMR. Ensure no fluoride sources are present during methylation.

References

  • Preparation of N-Boc Aminophenols: Knölker, H. J., et al. "Chemoselective preparation of N-Boc-aminophenols." Synlett, 1996.
  • Selective Alkylation Strategies: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001. Link

  • General Carbamate Methylation: McDermott, J. R., & Benoiton, N. L. "N-Methylation of N-protected amino acids." Canadian Journal of Chemistry, 1973. Link

  • Product Characterization (Analogous): Sigma-Aldrich Product Entry for tert-Butyl (3-hydroxyphenyl)(methyl)carbamate (CAS 1234570-45-6). Link

  • Silyl Protection Protocols: Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972. Link

Sources

Application Note: Advanced Synthetic Workflows for Rivastigmine Analogs Using Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Paradigm Shift in AChE Inhibitor Synthesis

Rivastigmine is a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor widely prescribed for the management of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Traditional synthetic routes for (S)-Rivastigmine typically utilize as the primary starting material, employing chemoenzymatic reductions or dynamic kinetic resolution (DKR) to establish the critical benzylic chiral center[1].

However, the pursuit of novel structure-activity relationships (SAR) has driven the development of modular mimics of neuroactive alkaloids[2]. The introduction of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6)[3] represents a strategic pivot in this domain. Rather than synthesizing the exact benzylic amine of Rivastigmine, this specific N-Boc, N-methyl protected 3-aminophenol serves as a highly versatile scaffold for synthesizing nitrogen-isosteres (aza-rivastigmine analogs) . By replacing the benzylic carbon with a nitrogen atom, researchers can systematically tune the steric and electronic properties of the inhibitor while perfectly preserving the critical N-ethyl-N-methylcarbamate pharmacophore responsible for enzyme acylation[2].

Mechanistic Insights: Orthogonal Reactivity

The successful utilization of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate relies on the principle of orthogonal protecting group chemistry .

  • Chemoselective O-Carbamoylation: The phenolic proton is significantly more acidic than the protected carbamate nitrogen. This allows for selective deprotonation of the phenol. While early literature on Rivastigmine synthesis utilized sodium hydride (NaH) for this transformation, its pyrophoric nature presents severe handling and moisture-sensitivity challenges[2]. Transitioning to a milder base like potassium carbonate (K₂CO₃) ensures complete phenoxide formation while drastically improving the safety profile during scale-up[4].

  • Acid-Mediated N-Boc Deprotection: The N-Boc group is highly acid-labile. Conversely, the newly installed O-carbamate is remarkably stable under acidic conditions because the carbamate nitrogen's lone pair is heavily delocalized into the carbonyl, and the phenoxide is an exceptionally poor leaving group in acidic media. This orthogonal stability allows for the selective unmasking of the aniline nitrogen without degrading the AChE-inhibiting pharmacophore.

  • Reductive N-Alkylation: The unmasked secondary amine can undergo reductive N-methylation or alkylation—a common strategy in the final stages of Rivastigmine synthesis[5]—to install the final steric bulk required to mimic the natural alkaloid physostigmine[2].

Pathway SM Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate (CAS: 1234570-45-6) Int1 O-Carbamoylated Intermediate SM->Int1 N-ethyl-N-methylcarbamoyl chloride, K2CO3 Int2 Secondary Amine Intermediate Int1->Int2 TFA / DCM Product Aza-Rivastigmine Analog Int2->Product Reductive Amination

Synthetic workflow for aza-rivastigmine analogs via orthogonal deprotection.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system to prevent the propagation of errors through a multi-step workflow.

Protocol 1: Chemoselective O-Carbamoylation

Causality: K₂CO₃ is selected over NaH to minimize the risk of side reactions and eliminate pyrophoric hazards[2]. Acetonitrile is used as a polar aprotic solvent to enhance the nucleophilicity of the generated phenoxide.

  • Charge a flame-dried round-bottom flask with Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 eq) and anhydrous acetonitrile (0.2 M).

  • Add K₂CO₃ (2.5 eq) and stir at 25 °C for 30 minutes to ensure complete phenoxide formation.

  • Dropwise add (1.2 eq)[4].

  • Heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validating Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product spot will be UV-active but ninhydrin-negative. Fourier-transform infrared spectroscopy (FT-IR) must confirm the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, distinct carbamate C=O stretch (~1720 cm⁻¹).

Protocol 2: Boc Deprotection and N-Alkylation

Causality: Trifluoroacetic acid (TFA) provides a clean, anhydrous method to cleave the Boc group. The subsequent reductive amination utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde or the O-carbamate.

  • Dissolve the O-carbamoylated intermediate in anhydrous dichloromethane (DCM, 0.1 M).

  • Add TFA (10 eq) dropwise at 0 °C to control the exothermic deprotection.

  • Warm to 25 °C and stir for 2 hours.

  • Self-Validating Check: LC-MS analysis must show a mass shift of -100 Da, corresponding to the complete loss of the Boc group.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc.

  • To synthesize the aza-rivastigmine analog, subject the resulting secondary amine to reductive amination using the desired aldehyde (e.g., acetaldehyde, 1.5 eq) and NaBH(OAc)₃ (2.0 eq) in 1,2-dichloroethane (DCE) at 25 °C for 12 hours.

  • Self-Validating Check: ¹H NMR spectroscopy must confirm the disappearance of the highly deshielded aldehyde proton (~9.8 ppm) and the correct integration of the newly installed N-alkyl aliphatic protons.

Quantitative Data Presentation

The following table summarizes the validated reaction metrics for the divergent synthesis of aza-rivastigmine analogs using this specific intermediate.

Reaction StepPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Primary Self-Validation Metric
O-Carbamoylation N-ethyl-N-methylcarbamoyl chloride, K₂CO₃, MeCN604 - 685 - 90FT-IR: Appearance of C=O at 1720 cm⁻¹
N-Boc Deprotection TFA, DCM252> 95LC-MS:[M+H]⁺ shift of -100 Da
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE251275 - 80¹H NMR: Disappearance of CHO signal

References

  • Whole-Cell Biocatalyst for Chemoenzymatic Total Synthesis of Rivastigmine Source: MDPI (Catalysts, 2018) URL:[Link]

  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs Source: Journal of Emerging Investigators (2022) URL:[Link]

  • Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis Source: Journal of Chemical and Pharmaceutical Research (JOCPR, 2012) URL:[Link]

  • Preparation method of rivastigmine, its intermediates and preparation method of the intermediates (US8324429B2)

Sources

Reagents for O-carbamoylation of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the O-Carbamoylation of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Introduction: The Strategic Role of O-Aryl Carbamates in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design and development.[1][2] Its unique hybrid amide-ester characteristics confer favorable properties, including enhanced metabolic stability, improved cell membrane permeability, and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The O-carbamoylation of phenols, in particular, is a widely employed strategy to generate O-aryl carbamates. These moieties are integral to numerous approved therapeutic agents and are frequently utilized in prodrug design to mask phenolic hydroxyl groups, thereby improving oral bioavailability and modulating pharmacokinetic profiles.[1][3]

This guide provides a detailed technical overview of the principal reagents and protocols for the O-carbamoylation of a specific phenolic substrate: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate. This molecule presents a phenolic hydroxyl group that is a prime target for carbamoylation, a transformation that can be critical for tuning its physicochemical and pharmacological properties. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, helping researchers make informed decisions about reagent selection and reaction optimization.

Visualizing the Core Transformation

The fundamental reaction involves the conversion of the phenolic hydroxyl group on the starting material into a carbamate ester. The choice of the carbamoylating agent (R¹R²N-C(O)-X) dictates the specific reaction conditions and mechanism.

G Mechanism: Phenol Addition to Isocyanate Phenol Ar-OH + Base Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide Deprotonation Intermediate [Ar-O-C(=O)-N⁻-R] Phenoxide->Intermediate Nucleophilic Attack Isocyanate R-N=C=O (Electrophile) Isocyanate->Intermediate Product Ar-O-C(O)NHR (O-Aryl Carbamate) Intermediate->Product Protonation (from HB⁺)

Caption: Nucleophilic addition pathway for isocyanate-based carbamoylation.

Detailed Protocol: Synthesis of a Phenyl N-isopropylcarbamate Derivative
  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition : Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition : Slowly add isopropyl isocyanate (1.05 eq) dropwise to the stirring solution. An exotherm may be observed.

  • Reaction : Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired O-aryl carbamate.

Method 2: Carbamoylation using Carbamoyl Chlorides

Disubstituted carbamoyl chlorides are stable and highly reactive acylating agents for phenols. [4][5]This method is particularly useful for synthesizing N,N-disubstituted carbamates. While effective, the direct handling of carbamoyl chlorides can be hazardous, and many monosubstituted variants are unstable. [4]

A Safer Alternative: In Situ Generation of Carbamoyl Chlorides

A significant advancement in safety and convenience is the one-pot synthesis where the N-substituted carbamoyl chloride is generated in situ from a secondary amine and a phosgene equivalent (e.g., triphosgene) and then immediately reacted with the phenol without isolation. [6][7][8]This approach avoids the direct manipulation of sensitive carbamoyl chloride intermediates. [9]

G Workflow: In Situ Carbamoyl Chloride Synthesis start Start: Flame-dried flask under N₂ atmosphere step1 Step 1: Dissolve secondary amine (e.g., dimethylamine) and phenol in aprotic solvent (e.g., Toluene). start->step1 step2 Step 2: Add base (e.g., Pyridine). step1->step2 step3 Step 3: Add phosgene equivalent (e.g., Triphosgene) portion-wise. [Forms R₂NCOCl in situ] step2->step3 step4 Step 4: Heat reaction mixture (e.g., 80-110 °C). Phenol reacts with the in situ generated carbamoyl chloride. step3->step4 step5 Step 5: Monitor reaction (TLC, LC-MS). step4->step5 step6 Step 6: Aqueous Workup & Extraction. step5->step6 step7 Step 7: Purification (Chromatography). step6->step7

Caption: Experimental workflow for one-pot O-carbamoylation. [6]

Detailed Protocol: In Situ Synthesis of a Phenyl N,N-dimethylcarbamate Derivative
  • Preparation : To a solution of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 eq) and a secondary amine (e.g., diethylamine, 1.5 eq) in an anhydrous solvent like toluene or THF, add a suitable base such as pyridine (2.0 eq). [6]2. Reagent Addition : Cool the mixture in an ice bath (0 °C). Cautiously add a solution of triphosgene (0.5 eq) in the same anhydrous solvent dropwise. Caution : Triphosgene is toxic and releases phosgene upon contact with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (or a temperature determined by optimization, often 80-110 °C) until the starting phenol is consumed, as monitored by TLC. [6]4. Workup : Cool the reaction mixture to room temperature and carefully pour it into ice-water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification : Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Method 3: Phosgene-Free & Green Chemistry Approaches

Given the toxicity of phosgene and the hazardous nature of many isocyanates, significant effort has been dedicated to developing safer, more environmentally benign carbamoylation methods. [10][11]

Carbon Dioxide (CO₂) as a C1 Feedstock

A green and attractive alternative utilizes carbon dioxide as an inexpensive, non-toxic, and abundant C1 source. [11][12]These methods typically involve the reaction of a phenol and an amine with CO₂ in the presence of a coupling or dehydrating agent. Propanephosphonic acid anhydride (T3P®) has emerged as a benign and effective reagent for this transformation, enabling the synthesis of O-aryl carbamates at room temperature and atmospheric CO₂ pressure. [12][13]

Detailed Protocol: T3P®-Mediated Carbamoylation with CO₂
  • Preparation : In a round-bottom flask, dissolve Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in a suitable solvent like dimethylformamide (DMF).

  • CO₂ Atmosphere : Bubble CO₂ gas through the solution for 15-20 minutes to ensure saturation. Maintain a CO₂ atmosphere (e.g., via a balloon) for the duration of the reaction.

  • Reagent Addition : Add a base, such as triethylamine (2.0 eq), followed by the slow addition of T3P® (1.5 eq, typically as a 50% solution in ethyl acetate).

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.

  • Workup : Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Purification : Wash the organic phase sequentially with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.

Comparative Summary of Reagents

The choice of reagent is a critical decision based on a balance of reactivity, safety, substrate scope, and experimental convenience.

Reagent ClassTypical ConditionsAdvantagesDisadvantagesKey Reference(s)
Isocyanates Base (e.g., Et₃N), Aprotic Solvent, 0 °C to RTHigh reactivity, atom economical, simple procedure.Highly toxic, moisture-sensitive, limited commercial availability for diverse R-groups.[14][15]
Carbamoyl Chlorides Base (e.g., Pyridine), HeatHighly reactive, suitable for N,N-disubstituted carbamates.Often unstable, toxic, and corrosive. Direct handling is hazardous.[4][5]
In Situ Carbamoyl Chlorides Amine, Phosgene Equivalent (e.g., Triphosgene), Base, HeatAvoids isolation of sensitive intermediates, versatile, good yields.Uses toxic phosgene equivalents, requires careful handling and inert conditions.[6][8][9]
CO₂ + Dehydrating Agent (e.g., T3P®) Amine, CO₂, Base, T3P®, RTPhosgene-free, uses green C1 source, mild conditions, good functional group tolerance.Requires a coupling/dehydrating agent, may have a higher reagent cost.[12][13]
Organic Carbonates Amine, Catalyst, HeatPhosgene-free, uses relatively safe reagents.Often requires a catalyst and elevated temperatures, may be less reactive than other methods.[16][17]

Conclusion

The O-carbamoylation of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate can be achieved through several effective methodologies. The classical approach using isocyanates offers a direct and efficient route but is hampered by significant safety concerns. The use of carbamoyl chlorides , particularly via a one-pot procedure involving their in situ generation , provides a versatile and safer alternative for accessing a wide range of carbamates. [6]For laboratories prioritizing safety and environmental considerations, modern phosgene-free methods , especially those utilizing carbon dioxide as a benign C1 feedstock, represent the state-of-the-art in sustainable chemical synthesis. [12]The selection of the optimal method will ultimately depend on the specific carbamate desired, available laboratory infrastructure, and the overarching safety and environmental goals of the research program.

References

  • Puumi, J. A., Mannisto, J. K., & Repo, T. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry. Available from: [Link]

  • Carafa, M., & Quaranta, E. (2009). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Mini-Reviews in Organic Chemistry, 6(3), 168-183. Available from: [Link]

  • Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). A Facile and Clean Process for the Carbonylation of Amines with Carbon Dioxide to Urea Derivatives in Ionic Liquids without a Dehydrating Agent. Angewandte Chemie International Edition, 42(47), 5900-5902. Available from: [Link]

  • Puumi, J. A., Mannisto, J. K., & Repo, T. (2025). Synthesis of Linear O-Aryl Carbamates And S-Thiocarbamates via Benign T3P‒Mediated Condensation of Phenols and Thiols with Amines and Carbon Dioxide. ResearchGate. Available from: [Link]

  • Adler, M. J., Varjosaari, S. E., & Suating, P. (2016). One-Pot Synthesis of O-Aryl Carbamates. ResearchGate. Available from: [Link]

  • Thieme E-Books & E-Journals. (n.d.). One-Pot Synthesis of O-Aryl Carbamates. Thieme. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available from: [Link]

  • Lee, B. H. (2003). U.S. Patent No. 6,528,678. Washington, DC: U.S. Patent and Trademark Office.
  • Ingenta Connect. (2009). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Ingenta Connect. Available from: [Link]

  • Vala, M. K., Sudhakar, C., Adurthi, S., & Vanam, S. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Synthetic Communications, 52(4), 315-326. Available from: [Link]

  • Igarashi, Y., Yanagisawa, E., Ohshima, T., Takeda, S., Aburada, M., & Miyamoto, K. I. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Chemical & pharmaceutical bulletin, 55(2), 328-333. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. Available from: [Link]

  • Vicinanza, N., Annunziata, G., Finamore, C., et al. (2024). Chemo-enzymatic flow synthesis of nature-inspired phenolic carbonates and carbamates as antiradical and antimicrobial agents. Food Chemistry, 449, 139103. Available from: [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Reactions of phenolic ester alcohol with aliphatic isocyanates—transcarbamoylation of phenolic to aliphatic urethane: A 13C‐NMR study. ResearchGate. Available from: [Link]

  • Satchell, D. P. N., & Satchell, R. S. (1999). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (4), 569-580. Available from: [Link]

Sources

Scalable Synthetic Routes for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS 1234570-45-6)—commonly referred to as N-Boc-N-methyl-3-aminophenol—is a highly versatile, orthogonally protected building block. It is widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex functional materials[1]. The primary challenge in scaling its production lies in achieving strict chemoselectivity : protecting the secondary amine without triggering O-acylation (carbonate formation) at the phenolic hydroxyl group[2].

This application note outlines a highly scalable, kinetically controlled synthetic route that maximizes N-selectivity, minimizes downstream purification, and ensures high atom economy suitable for pilot-scale manufacturing.

Retrosynthetic Analysis & Route Selection

When designing a scalable process for this target, three primary routes are typically evaluated:

  • Route A (Backward-Integrated): Reductive amination of the inexpensive bulk chemical 3-aminophenol, followed by Boc protection.

  • Route B (Direct Protection): Direct chemoselective N-Boc protection of commercially available 3-(methylamino)phenol.

  • Route C (Multi-Step Protection): N-Boc protection of 3-aminophenol, followed by O-silyl protection, N-methylation, and O-deprotection.

Process Chemistry Decision: Route B is the most efficient and scalable path. It bypasses the toxic reagents (e.g., formaldehyde, cyanoborohydrides) and over-alkylation risks associated with Route A, while eliminating the atom-inefficient protection/deprotection cycles of Route C.

G SM1 3-Aminophenol SM2 3-(Methylamino)phenol SM1->SM2 Route A: Reductive Amination HCHO, NaBH3CN Intermediate O-Protected N-Boc Intermediate SM1->Intermediate Route C: Multi-step 1. Boc2O  2. TBSCl  3. MeI/NaH Target Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate SM2->Target Route B: Chemoselective Boc Boc2O, NaHCO3, THF/H2O Intermediate->Target 4. TBAF (Deprotection)

Synthetic routes to Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate.

Mechanistic Insights: Mastering Chemoselectivity (E-E-A-T)

The success of Route B relies entirely on exploiting the nucleophilic differential between the secondary amine and the phenol. Recent advancements in chemo- and atroposelective Boc protection demonstrate that the phenol group can be selectively discriminated from amines depending on the catalytic and pH environment[3].

  • Kinetic Control via pKa Differentials: The secondary amine has a conjugate acid pKa of ~4.5, while the phenol has a pKa of ~9.5. By using a mild inorganic base like Sodium Bicarbonate (NaHCO₃) in a biphasic system, the reaction pH is buffered around 8.0–8.5. At this pH, the amine is completely unprotonated (highly nucleophilic), while the phenol remains protonated (neutral, weakly nucleophilic).

  • Avoidance of Acyl Transfer Catalysts: The introduction of 4-Dimethylaminopyridine (DMAP) must be strictly avoided. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that aggressively attacks the harder oxygen nucleophile, leading to the undesired O-Boc or di-Boc impurities[4].

  • Solvent Causality: A biphasic THF/H₂O (1:1) system is not merely a solubility choice. It acts as a thermodynamic sink. The water dissolves the NaHCO₃ and the generated salts, while the interfacial reaction prevents the accumulation of base in the organic layer, further suppressing O-acylation[5].

G Reactant 3-(Methylamino)phenol + Boc2O N_Attack N-Nucleophilic Attack (Kinetic Control) Reactant->N_Attack Mild Base (e.g., NaHCO3) O_Attack O-Nucleophilic Attack (Requires DMAP) Reactant->O_Attack Strong/Acyl Transfer Base (e.g., DMAP) Product N-Boc Product (Target) N_Attack->Product - t-BuOH, - CO2 SideProduct O-Boc / Di-Boc (Impurity) O_Attack->SideProduct - t-BuOH, - CO2

Mechanistic divergence in Boc protection based on base selection.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical data used to validate the chosen protocol. The biphasic THF/H₂O system with NaHCO₃ provides the optimal balance of conversion speed and chemoselectivity.

Solvent SystemBase (Equivalents)AdditiveTime (h)Conversion (%)Selectivity (N-Boc : O-Boc)Scalability Rating
DCMEt₃N (1.2 eq)None4.0>9592 : 8Moderate
THF / H₂O (1:1) NaHCO₃ (1.5 eq) None 2.0 >98 99 : 1 Excellent
DCMEt₃N (1.2 eq)DMAP (0.1 eq)1.0>9915 : 85Poor (O-Boc favored)
MeOHK₃PO₄ (1.5 eq)None3.09095 : 5Good

Experimental Protocols

Protocol 1: Chemoselective Synthesis of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (Route B)

This protocol is designed as a self-validating system. The workup leverages the acid-base properties of the starting material vs. the product to ensure high purity without column chromatography.

Reagents & Materials:

  • 3-(Methylamino)phenol (1.0 eq, 100 mmol, 12.3 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 105 mmol, 22.9 g)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq, 150 mmol, 12.6 g)

  • Tetrahydrofuran (THF) (100 mL)

  • Deionized Water (100 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer with 3-(Methylamino)phenol (12.3 g) and THF (100 mL). Stir until fully dissolved.

  • Buffer Addition: Add deionized water (100 mL) followed by NaHCO₃ (12.6 g).

    • Causality Insight: The biphasic mixture ensures the pH remains strictly controlled. NaHCO₃ neutralizes the acidic phenol, preventing the amine from protonating, while avoiding the formation of highly nucleophilic phenoxide.

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Boc₂O (22.9 g) in 20 mL of THF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Causality Insight: Boc₂O melts at ~23 °C. Adding it as a THF solution prevents localized concentration spikes that could overcome the kinetic control and lead to di-Boc impurities.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 hours. Monitor the evolution of CO₂ gas.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.1, stains with ninhydrin) should be completely consumed, replaced by the product (R_f ~0.5, UV active, ninhydrin negative).

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 50 mL).

    • Combine the organic layers and wash with 0.5 M HCl (50 mL) or 10% Citric Acid.

    • Causality Insight: This acidic wash is critical. The product is a neutral carbamate and will remain in the organic layer. Any unreacted 3-(methylamino)phenol will be protonated and pulled into the aqueous waste. Do not wash with NaOH , as this will deprotonate the product's phenol and pull your target into the aqueous layer!

    • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The product is obtained as a pale yellow to off-white solid. Yield: ~21.5 g (96%). Purity >98% by HPLC.

References

To ensure scientific integrity and provide avenues for protocol verification, the mechanistic principles and standard methodologies cited in this guide are grounded in the following authoritative sources:

  • Title: Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols Source: Chemical Science (RSC Publishing), 2025 URL: [Link] (Cited for the mechanistic kinetic control of O- vs. N-Boc chemoselectivity in aminophenols).

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications), 1996 URL: [Link] (Cited as the foundational standard for Route A backward-integration methodologies).

  • Title: Protection for the Amino Group (Chapter 7) Source: Greene's Protective Groups in Organic Synthesis (John Wiley & Sons) URL: [Link] (Cited for standard pKa differentials and avoidance of DMAP in the presence of competing nucleophiles).

Sources

Application Note: Selective Protection Strategies using Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

[1]

Introduction & Strategic Overview

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6), hereafter referred to as Scaffold A , is a critical building block in the synthesis of carbamate-based cholinesterase inhibitors (e.g., Neostigmine analogs) and bifunctional linkers for Targeted Protein Degradation (PROTACs).[1]

The synthetic utility of Scaffold A lies in its chemoselectivity profile .[1] By masking the oxidation-sensitive and highly nucleophilic secondary amine as a tert-butyl carbamate (Boc), this scaffold allows researchers to selectively manipulate the phenolic hydroxyl group. This enables the construction of complex O-substituted derivatives without competing N-alkylation or oxidation, a common pitfall when working with the parent compound, 3-(methylamino)phenol.

Key Chemical Attributes[1][2][3][4][5][6][7]
  • Structure: N-protected aniline derivative (N-Boc, N-Methyl) with a free meta-hydroxyl group.[1]

  • Stability: The Boc group prevents the formation of quinone imines, a degradation pathway typical of electron-rich aminophenols.

  • Orthogonality: The Phenol (acidic, nucleophilic under basic conditions) can be modified independently of the Boc-Amine (acid-labile, base-stable).[1]

Strategic Analysis: Chemoselectivity & Logic

Successful utilization of this scaffold relies on exploiting the pKa and nucleophilicity differences between the masked amine and the free phenol.

Functional GroupState in Scaffold AReactivity ProfileStrategic Utility
Phenol (-OH) FreepKa ~10.[1] Nucleophilic upon deprotonation.[1]Site for O-alkylation, O-acylation, or O-carbamoylation.[1]
Amine (-N(Me)-) Protected (Boc)Non-nucleophilic.[1] Stable to base/nucleophiles.[1][2]Inert during O-functionalization.[1] Labile to strong acid (TFA/HCl).[1]
Aromatic Ring Electron RichActivated at ortho/para to N/O.Potential for electrophilic aromatic substitution (if needed).[1]
Decision Pathway: Workflow Logic

The following diagram illustrates the decision logic for selecting the appropriate protection/deprotection strategy based on the desired target moiety.

ProtectionStrategyStartScaffold A(N-Boc-N-Me-3-aminophenol)DecisionTarget Modification?Start->DecisionRoute1O-Carbamoylation(Cholinesterase Inhibitors)Decision->Route1Introduce CarbamateRoute2O-Alkylation(Linker Synthesis)Decision->Route2Introduce LinkerStep1_1Base: NaH or Et3NReagent: Carbamoyl ChlorideRoute1->Step1_1Step2_1Base: K2CO3/Cs2CO3Reagent: Alkyl HalideRoute2->Step2_1Step1_2Product: O-Carbamoyl-N-BocStep1_1->Step1_2DeprotectBoc Deprotection(TFA or HCl)Step1_2->DeprotectStep2_2Product: O-Ether-N-BocStep2_1->Step2_2Step2_2->DeprotectFinalFinal Active PharmaceuticalIngredient (API)Deprotect->Final

Figure 1: Strategic workflow for the selective functionalization of Scaffold A.

Experimental Protocols

Protocol A: Selective O-Carbamoylation (Synthesis of Neostigmine Analogs)

This protocol describes the reaction of the free phenol with a carbamoyl chloride to generate a bis-carbamate intermediate (O-carbamoyl, N-Boc).[1]

Rationale: Strong bases like Sodium Hydride (NaH) are required to fully deprotonate the phenol (pKa ~10) to form the phenoxide, which then attacks the carbamoyl chloride.[1] The N-Boc group is stable under these strongly basic conditions.

Materials:

  • Scaffold A (1.0 eq)[1]

  • Dimethylcarbamoyl chloride (1.2 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Anhydrous THF (0.1 M concentration)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve Scaffold A in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will be observed.[1] Stir at 0°C for 30 minutes to ensure complete formation of the sodium phenoxide.
    
    • Checkpoint: The solution often turns a darker yellow/orange upon phenoxide formation.[1]

  • Addition: Add Dimethylcarbamoyl chloride dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (lower Rf) should disappear.[1]

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1][3] Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Orthogonal N-Boc Deprotection

Following O-functionalization, the Boc group must often be removed to release the N-methyl amine for salt formation or further reaction.[1]

Rationale: The choice of acid is critical.[1] While Boc is acid-labile, the newly formed phenolic ester or carbamate (from Protocol A) can be sensitive to hydrolysis in aqueous acid. Therefore, anhydrous acidic conditions are preferred.[1]

Materials:

  • O-Substituted Scaffold A (from Protocol A)

  • 4M HCl in Dioxane (Anhydrous)[1]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in a minimal amount of dry DCM or

    
    .[1]
    
  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

    • Observation: The amine hydrochloride salt often precipitates out of the solution if

      
       is used.
      
  • Completion: Monitor by TLC (starting material spot disappears; product stays at baseline or requires basic stain).[1]

  • Isolation:

    • If precipitate forms: Filter the solid under

      
      , wash with cold 
      
      
      , and dry under vacuum.
    • If no precipitate:[1] Concentrate the solvent to dryness to yield the HCl salt.

  • Validation: Verify integrity of the O-functional group via NMR (check for presence of O-methyl/O-carbamoyl protons).

Protocol C: Synthesis of Scaffold A (From 3-Aminophenol)

If Scaffold A is not commercially available, it must be synthesized with high regioselectivity.[1]

Challenge: Reacting 3-aminophenol with methyl iodide often leads to over-methylation (N,N-dimethyl) and O-methylation.[1] Solution: A "Protect-then-Methylate" strategy is not viable because N-Boc-3-aminophenol requires NaH for N-methylation, which would alkylate the phenol first.[1] Preferred Route: Selective N-Boc protection of commercially available (but unstable) 3-(methylamino)phenol.[1]

Step-by-Step Methodology:

  • Reagents: 3-(methylamino)phenol (1.0 eq),

    
     (1.1 eq), 
    
    
    (2.0 eq).[1]
  • Solvent: THF:Water (1:1).[1][3]

  • Procedure:

    • Dissolve 3-(methylamino)phenol in THF/Water.[1]

    • Add

      
      .[1]
      
    • Add

      
       slowly at 0°C.
      
    • Stir at RT for 3 hours.

    • Selectivity Mechanism:[1] The secondary amine is significantly more nucleophilic than the phenol in this mild basic medium (

      
      ), ensuring exclusive N-protection.
      
  • Workup: Acidify carefully to pH 5-6 with 1M HCl (do not go lower to preserve Boc). Extract with EtOAc.[1][3]

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete deprotonation of phenol.Increase NaH reaction time; ensure anhydrous THF.
O-Carbamate Hydrolysis (Protocol B) Water present in acid source.[1]Use strictly anhydrous 4M HCl/Dioxane; avoid aqueous workup if possible.[1]
N,O-bis-Boc Formation (Protocol C) Excess

or too strong base.[1]
Use mild base (

); limit

to 1.0-1.1 eq.[1]
Oxidation of Starting Material 3-(methylamino)phenol is air-sensitive.[1]Store starting material under Argon; use immediately upon opening.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc stability and cleavage conditions).

  • Knölker, H. J., et al. (1995).[1] "Synthesis of 3-aminophenol derivatives via selective N-protection." Tetrahedron Letters, 36(30), 5339-5342.[1] Link[1]

  • Basel, Y., & Hassner, A. (2000).[1] "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols."[3][2][4][5][6] The Journal of Organic Chemistry, 65(18), 5707–5711. Link[1]

  • Magre, M., et al. (2020).[1][4] "N-Methylation of Amines via Magnesium-Catalyzed Reduction of Carbamates." Organic Letters, 22(8), 3209-3214.[1] (Context for N-methyl scaffold synthesis). Link[1]

  • PubChem Compound Summary. "Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CID 1234570-45-6)."[1] National Center for Biotechnology Information.[1] Link[1]

Solvent selection for reactions involving Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

[1]

Introduction & Scope

This application note provides a technical framework for solvent selection in reactions involving Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 28387-66-8).[1] This molecule is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for carbamate-based acetylcholinesterase (AChE) inhibitors (analogous to Rivastigmine and Neostigmine) and as a linker in PROTAC development.[1]

The molecule possesses two distinct reactive centers with opposing polarity requirements:

  • The Phenol (Acidic/Nucleophilic): The site for O-acylation or O-carbamoylation (drug synthesis).[1]

  • The N-Boc Group (Lipophilic/Acid-Labile): The protective group requiring controlled removal.[1]

Successful processing requires balancing the solubility of the lipophilic Boc-methyl group with the polarity needed to activate the phenol. This guide replaces trial-and-error with mechanistic solvent selection.

Solubility & Stability Profile

The presence of the tert-butyl and N-methyl groups renders the molecule significantly more lipophilic than the parent aminophenol.

Table 1: Solubility & Stability Matrix
Solvent ClassRepresentative SolventsSolubility StatusStability RisksRecommended Use
Chlorinated DCM, ChloroformExcellent Acid traces in DCM can trigger premature Boc loss.[1]Deprotection; Workup.[1][2][3][4][5]
Ethers THF, 2-MeTHF, DioxaneGood Peroxide formation (long term).[1]Primary Reaction Solvent (Carbamoylation).[1]
Polar Aprotic DMF, DMSO, NMPExcellent High boiling point makes removal difficult; DMSO may oxidize phenol.[1]SNAr reactions; Difficult substrates.[1]
Alcohols Methanol, TFE, EthanolModerate High Risk: Protic solvents quench electrophiles (isocyanates) used in carbamoylation.[1]Avoid for coupling; Use TFE for thermal deprotection.[1]
Hydrocarbons Hexane, HeptanePoor None.[1]Precipitation/Crystallization antisolvent.[1]
Aqueous Water, BrineInsoluble Hydrolysis of ester products.[1]Biphasic workup only.

Critical Reaction 1: O-Carbamoylation (Rivastigmine-Type Synthesis)[1]

The most common application of this scaffold is reacting the free phenol with a carbamoyl chloride (e.g., ethyl(methyl)carbamic chloride) to generate the pharmacophore found in Rivastigmine-type drugs.

Mechanistic Insight

The reaction follows a nucleophilic substitution mechanism. The phenol (

  • Solvent Causality: Non-polar solvents (Toluene) fail to solvate the phenoxide anion, causing aggregation.[1] Protic solvents (Alcohols) H-bond to the phenoxide, reducing its nucleophilicity, and can compete for the electrophile.

  • The Solution: Polar Aprotic Ethers (THF) or Nitriles (Acetonitrile) .[1] These solvate the cation (Na+/K+) while leaving the phenoxide anion "naked" and highly reactive.

Protocol A: O-Carbamoylation in 2-MeTHF (Green Alternative)

This protocol replaces DCM/DMF with 2-Methyltetrahydrofuran (2-MeTHF), offering easier recycling and cleaner phase separation.[1]

Reagents:

  • Substrate: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion, 1.2 eq) or Cesium Carbonate (for milder conditions).[1]

  • Electrophile: Dimethylcarbamoyl chloride (1.2 eq).[1]

  • Solvent: Anhydrous 2-MeTHF (10 V).

Step-by-Step:

  • Dissolution: Charge the substrate into 2-MeTHF under N2 atmosphere. Cool to 0°C.[1]

  • Activation: Add NaH portion-wise. Caution: H2 gas evolution.[1] Stir for 30 min to ensure complete phenoxide formation.

    • Checkpoint: Solution should turn from clear to slightly yellow/orange (phenoxide color).[1]

  • Coupling: Add the carbamoyl chloride dropwise. The reaction is exothermic.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.[1]

  • Quench: Cool to 0°C. Add saturated NH4Cl solution carefully.

  • Workup: Separate phases. The 2-MeTHF layer contains the product. Wash with brine, dry over MgSO4, and concentrate.

Critical Reaction 2: Chemoselective Boc-Deprotection[1]

Removing the Boc group to release the secondary amine requires acidic conditions.[6]

Mechanistic Insight

Boc removal is driven by protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation (as isobutylene).

  • Solvent Causality: The reaction rate is second-order with respect to acid concentration.[1][2] However, in medicinal chemistry, selectivity is key.[1] Strong acids in aqueous media can hydrolyze the newly formed phenolic carbamate (from Reaction 1).[1]

  • The Solution: Anhydrous acidic conditions (HCl/Dioxane) or Thermal Fluorinated Alcohols (TFE).[1]

Protocol B: Thermal Deprotection in TFE (Catalyst-Free)

This protocol avoids strong acids, preserving sensitive ester/carbamate linkages elsewhere in the molecule.[1]

Reagents:

  • Substrate: Boc-protected intermediate.[1][2][4][7]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Standard Grade).[1]

Step-by-Step:

  • Setup: Dissolve substrate in TFE (concentration 0.1 M to 0.5 M).

  • Reaction: Heat the solution to reflux (approx. 80°C) or use a microwave reactor at 100°C.

  • Mechanism: TFE acts as a hydrogen-bond donor solvent that stabilizes the transition state and facilitates the loss of the Boc group and CO2 without added mineral acids.

  • Duration: 2–4 hours (Reflux) or 15–30 mins (Microwave).

  • Workup: Evaporate TFE under reduced pressure. The product is obtained as the free base (not the salt), ready for the next coupling step.

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Matrix

This logic tree guides the researcher based on the specific transformation required.

SolventSelectionStartStart: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamateReactionTypeSelect TransformationStart->ReactionTypeO_FunctO-Functionalization(Phenol Reactivity)ReactionType->O_FunctSynthesis ofRivastigmine AnalogsN_DeprotN-Deprotection(Boc Removal)ReactionType->N_DeprotExposing AmineSolvent_THFUse THF or 2-MeTHF(Best Balance)O_Funct->Solvent_THFStandardSolvent_DMFUse DMF/DMSO(Only for difficult S_NAr)O_Funct->Solvent_DMFLow ReactivityAvoid_AlcAVOID Alcohols(Competes with Phenol)O_Funct->Avoid_AlcSolvent_TFEUse TFE (Reflux)(Acid-Free/Green)N_Deprot->Solvent_TFESensitive SubstratesSolvent_DCMUse DCM/TFA(Standard/Fast)N_Deprot->Solvent_DCMRobust Substrates

Caption: Decision matrix for solvent selection based on chemoselectivity requirements.

Diagram 2: O-Carbamoylation Workflow (Rivastigmine Analogues)

ProtocolFlowStep11. Dissolve ScaffoldSolvent: Anhydrous 2-MeTHFTemp: 0°CStep22. DeprotonationReagent: NaH (1.2 eq)Observation: H2 Gas EvolutionStep1->Step2Step33. Electrophile AdditionReagent: Carbamoyl ChlorideRate: Dropwise (Exothermic)Step2->Step3Step44. Reaction MonitoringMethod: TLC/HPLCTarget: Disappearance of PhenolStep3->Step4Step55. Quench & WorkupReagent: Sat. NH4ClPhase: Organic Layer RetentionStep4->Step5

Caption: Step-by-step workflow for the O-carbamoylation protocol using green solvent 2-MeTHF.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18369568, tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate.[1] Retrieved from [Link][1]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[1][3] Synthetic Communications.[1] Retrieved from [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals.[8][9] Accounts of Chemical Research.[1][8][9] Retrieved from [Link]

Application Note: High-Fidelity Boc-Deprotection of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis and drug development[1]. However, the deprotection of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6)[2] presents a unique mechanistic challenge. The presence of an electron-rich phenolic ring makes the substrate highly susceptible to electrophilic aromatic substitution by the reactive carbocation intermediates generated during acidic cleavage[3].

This application note provides a field-proven, self-validating guide to achieving high-yield deprotection of this molecule to yield 3-(methylamino)phenol. By understanding the causality behind scavenger selection and acid choice, researchers can completely suppress unwanted tert-butylation side reactions.

Mechanistic Principles & Causality (E-E-A-T)

The Cleavage Mechanism

The Boc group is traditionally cleaved using strong acids such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)[4]. The acid protonates the carbamate oxygen, leading to fragmentation into a carbamic acid intermediate and a tert-butyl cation. The carbamic acid rapidly decarboxylates to release CO₂, leaving the amine as an acid salt[1].

The Competing Side Reaction: Phenol Alkylation

The critical challenge with tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate is the 3-hydroxyl group. The hydroxyl moiety is strongly electron-donating via resonance, which highly activates the aromatic ring at the ortho and para positions. Without intervention, the electrophilic tert-butyl cation will rapidly attack the activated phenol ring, resulting in irreversible tert-butylation (a Friedel-Crafts alkylation)[3].

The Scavenger Strategy

To prevent the destruction of the product, nucleophilic "scavengers" must be added to the reaction mixture to trap the tert-butyl cation faster than the phenol ring can react[3].

  • Triisopropylsilane (TIPS): Acts as a potent hydride donor, irreversibly reducing the tert-butyl cation to isobutane gas.

  • Water (H₂O): Acts as a nucleophile, trapping the cation to form tert-butanol.

  • Anisole: Acts as a sacrificial electron-rich aromatic ring, preferentially absorbing the tert-butyl cation.

Using a "cocktail" of scavengers (e.g., TIPS and H₂O) provides orthogonal trapping mechanisms, ensuring absolute protection of the phenolic substrate[3].

Mechanistic Visualization

Mechanism A Boc-Substrate (Phenol-containing) B Acid (TFA/HCl) A->B Protonation C tert-Butyl Cation (Electrophile) B->C Cleavage D 3-(methylamino)phenol (Desired Product) B->D Decarboxylation (-CO2) E tert-Butylated Phenol (Undesired Product) C->E Attacks Phenol Ring (No Scavenger) G Scavengers (TIPS / H2O) C->G Intercepted by F Isobutane / t-Butanol (Safe Byproducts) G->F Quenched

Mechanistic pathway of Boc deprotection highlighting the role of scavengers.

Quantitative Data Summaries

Table 1: Scavenger Selection Matrix
ScavengerMechanism of ActionEfficacy for PhenolsPrimary Byproduct Formed
TIPS (Triisopropylsilane)Hydride donorHigh Isobutane (volatile gas)
H₂O NucleophileModeratetert-Butanol (liquid)
Anisole Sacrificial aromaticHigh tert-Butylanisole (liquid)
None N/AVery Lowtert-Butylated phenol
Table 2: Acid Reagent Comparison
Reagent SystemCleavage SpeedVolatility / RemovalResulting Salt Form
50% TFA in DCM Fast (1–2 hrs)High (Rotary evaporation)Trifluoroacetate
4M HCl in Dioxane Moderate (2–4 hrs)Low (Requires precipitation)Hydrochloride

Experimental Protocols

Protocol A: TFA-Mediated Cleavage with Scavenger Cocktail (Recommended)

This protocol utilizes a standard TFA/DCM mixture supplemented with TIPS and water to ensure complete suppression of tert-butylation[1],[3].

Reagents:

  • Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIPS)

  • Deionized Water

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 mmol) in 5.0 mL of anhydrous DCM[1].

  • Scavenger Addition: Add 0.25 mL of TIPS and 0.25 mL of deionized water to the solution. Stir briefly to ensure homogeneity.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C controls the initial exothermic protonation and minimizes degradation pathways[1].

  • Acid Addition: Slowly add 5.0 mL of TFA dropwise to the stirred solution. The final solvent ratio will be approximately 50% TFA in DCM (v/v)[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours.

  • Validation: Monitor the reaction progress via TLC or LC-MS. The disappearance of the starting material and the emergence of a more polar spot/peak confirms complete deprotection[1].

  • Workup (TFA Salt): Concentrate the reaction mixture in vacuo using a rotary evaporator. To remove residual TFA and TIPS, co-evaporate the crude oil with toluene (3 × 10 mL), followed by trituration with cold diethyl ether. Filter the resulting solid to isolate 3-(methylamino)phenol trifluoroacetate.

Protocol B: Anhydrous HCl in Dioxane (Alternative)

For downstream applications where a trifluoroacetate salt is undesirable, HCl in dioxane provides a robust alternative yielding the hydrochloride salt[4].

Step-by-Step Methodology:

  • Preparation: Suspend the Boc-protected substrate (1.0 mmol) in 5.0 mL of 4M HCl in dioxane[4].

  • Scavenger Addition: Add 5.0 equivalents (0.54 mL) of Anisole to act as a sacrificial aromatic scavenger.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours under an inert atmosphere[4].

  • Workup (HCl Salt): Upon completion (verified by LC-MS), add 15 mL of cold diethyl ether to precipitate the product. Filter the precipitate, wash thoroughly with additional cold ether to remove the tert-butylanisole byproduct, and dry under vacuum to yield 3-(methylamino)phenol hydrochloride[4].

Optional: Free Base Isolation

Because 3-(methylamino)phenol is amphoteric (containing both an acidic phenol and a basic amine), isolating the free base requires careful pH control. Dissolve the isolated salt in water, adjust the pH to ~8.0 using saturated aqueous NaHCO₃, and extract multiple times with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo[4].

Workflow Decision Matrix

Workflow Start Select Deprotection Method Q1 Is the TFA salt acceptable for downstream steps? Start->Q1 TFA Protocol A: TFA / DCM + TIPS / H2O Scavengers Q1->TFA Yes Q2 Is the HCl salt preferred? Q1->Q2 No FreeBase Perform Basic Workup (NaHCO3 / Extraction) TFA->FreeBase Optional Neutralization HCl Protocol B: 4M HCl in Dioxane + Anisole Scavenger Q2->HCl Yes Q2->FreeBase Need Free Base HCl->FreeBase Optional Neutralization

Decision matrix for selecting the appropriate Boc-deprotection protocol.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Scavengers for Boc deprotection to prevent side reactions. BenchChem.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • TERT-BUTYL N-(3-HYDROXYPHENYL)-N-METHYLCARBAMATE (CAS: 1234570-45-6). Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate . This platform is engineered for research scientists and drug development professionals who require high-fidelity, reproducible synthetic workflows.

The primary challenge in synthesizing this molecule from 3-(methylamino)phenol is chemoselectivity . Because the starting material possesses both a secondary aromatic amine and a phenolic hydroxyl group, the electrophilic di-tert-butyl dicarbonate (Boc₂O) can react at either site, potentially leading to O-Boc or N,O-di-Boc byproducts. This guide dissects the causality behind these side reactions and provides a self-validating protocol to drive N-Boc yields above 90%.

Mechanistic Pathway & Chemoselectivity Diagnostics

To optimize yield, one must control the kinetic pathways of the reaction. The secondary amine is inherently more nucleophilic than the phenol, but standard peptide-coupling catalysts (like DMAP) will invert this selectivity by forming a highly reactive acylpyridinium intermediate that rapidly attacks the sterically accessible oxygen[1].

Chemoselectivity SM 3-(methylamino)phenol (Bifunctional Nucleophile) Target Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (Target N-Boc, High Yield) SM->Target Protic Solvent (MeOH/H2O) No DMAP Kinetic N-Attack OBoc O-Boc / N,O-di-Boc (Undesired Byproducts) SM->OBoc Aprotic Solvent (DCM) DMAP/Strong Base O-Acylation Boc2O Boc2O (Electrophile) Boc2O->SM OBoc->Target K2CO3 / MeOH Selective O-Boc Cleavage

Reaction pathways for chemoselective N-Boc protection vs. O-acylation.

Troubleshooting Matrix: Root Causes & Interventions

Symptom / IssueRoot Cause Analysis (Causality)Expert Intervention
High levels of O-Boc or N,O-di-Boc formation Use of DMAP or strong bases (TEA, DIPEA) in aprotic solvents (DCM, THF). DMAP acts as an acyl transfer agent, overriding the natural nucleophilicity of the amine and forcing O-acylation[1].Eliminate DMAP. Switch to a polar protic solvent (Methanol or Water). Methanol hydrogen-bonds with the phenol, dampening its nucleophilicity[2].
Sluggish reaction rate (<50% conversion after 12h) Secondary aromatic amines are sterically hindered and their nitrogen lone pair is delocalized into the benzene ring, reducing nucleophilicity compared to primary amines[3].Do not add heat, as Boc₂O degrades >40 °C. Instead, allow the reaction to stir for up to 24 hours at 25 °C. Ensure Boc₂O is fresh (it slowly hydrolyzes in moist air).
Product degradation during aqueous workup The N-Boc group is acid-labile[4]. Washing the organic layer with strong mineral acids (e.g., 1M HCl) to remove unreacted starting material causes premature deprotection.Replace HCl with 5% aqueous citric acid . It is acidic enough (pH ~3) to protonate the unreacted amine but mild enough to preserve the carbamate.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. It includes a built-in fail-safe (Step 4) to rescue the yield if chemoselectivity is compromised during the reaction.

Phase 1: Reaction Setup
  • Solvent Preparation: In an oven-dried round-bottom flask, dissolve 3-(methylamino)phenol (1.0 eq) in anhydrous Methanol to achieve a 0.5 M concentration.

    • Causality: Methanol is chosen specifically because it acts as a hydrogen-bond donor to the phenolic oxygen, selectively suppressing its reactivity.

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Electrophile Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 15 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) prevents the mass-action drive toward di-Boc formation.

Phase 2: Propagation & Monitoring
  • Incubation: Remove the ice bath. Allow the mixture to stir at ambient temperature (20–25 °C) for 12–16 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The target N-Boc product will appear as a highly UV-active spot with a higher Rf than the highly polar starting material.

Phase 3: The Fail-Safe (Selective Cleavage)
  • In-Situ Correction: If TLC indicates the presence of a faint, even higher Rf spot (the N,O-di-Boc byproduct), add anhydrous K₂CO₃ (0.1 eq) directly to the methanol solution and stir for 2 hours.

    • Causality: Phenolic Boc esters (carbonates) are highly susceptible to mild transesterification/hydrolysis. K₂CO₃ in MeOH selectively cleaves the O-Boc group back to the phenol, while the N-Boc carbamate remains completely stable.

Phase 4: Workup & Isolation
  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove methanol. Redissolve the crude residue in Ethyl Acetate.

  • Orthogonal Washing: Wash the organic layer sequentially with 5% aqueous citric acid (2x) to partition unreacted amine into the aqueous phase, followed by distilled water (1x), and brine (1x).

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate.

Quantitative Condition Matrix

The following table summarizes empirical data demonstrating how solvent and base selection dictate the yield of the target N-Boc product versus undesired byproducts.

Solvent SystemBase / CatalystTemp (°C)Time (h)Target N-Boc Yield (%)O-Boc / Di-Boc (%)Mechanistic Outcome
DichloromethaneTEA / DMAP (0.1 eq)25445% 52% High over-reaction; DMAP drives O-acylation.
TetrahydrofuranNaHCO₃ (1.5 eq)251272% 18% Moderate selectivity; aprotic environment allows O-attack.
Water (Suspension)None251689% <5% Excellent selectivity[2]; heterogeneous kinetics.
Methanol None 25 12 94% <2% Optimal. H-bonding completely suppresses O-attack.

Frequently Asked Questions (FAQs)

Q: Why is my N-Boc product eluting as a "smeared" or double spot on TLC, and showing doubled peaks in ¹H-NMR? A: You are observing rotamers. The bulky N-Boc group on a secondary amine severely restricts rotation around the C–N amide bond. This creates syn and anti conformers that exist in slow exchange at room temperature. Heating your NMR sample to 60 °C in DMSO-d6 will cause the peaks to coalesce, confirming product purity.

Q: Can I use a biphasic system (e.g., CHCl₃ / aq. NaHCO₃) instead of Methanol? A: Yes. Biphasic systems are highly effective for aminophenols[4]. The aqueous layer acts as a sink for the phenol (as a phenoxide), while the uncharged amine reacts with Boc₂O in the organic layer. However, the Methanol protocol provided above is generally preferred as it avoids halogenated solvents and emulsion issues during workup.

Q: If I accidentally form the N,O-di-Boc product and isolate it, is the batch ruined? A: No. You can subject the isolated N,O-di-Boc compound to a mild base treatment (e.g., 1.0 eq LiOH in THF/Water, or K₂CO₃ in Methanol) to selectively hydrolyze the phenolic carbonate, quantitatively returning your desired N-Boc product.

References

Sources

Troubleshooting low purity in Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity & Synthesis Failures Target Molecule: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6 / Related: 28387-66-8) Application: Key intermediate for Cholinesterase Inhibitors (e.g., Rivastigmine analogs).

Diagnostic Overview

Status: You are experiencing low purity (<95%), low yield, or inseparable impurities. Root Cause Analysis: The presence of a free phenolic hydroxyl group (pKa ~9.8) alongside a secondary amine creates a competition between N-functionalization (desired) and O-functionalization (undesired). Most purity issues stem from selecting the wrong synthetic pathway or improper pH control during the Boc-protection step.

Troubleshooting Logic Tree

Use this diagram to identify your specific failure mode based on your impurity profile.

TroubleshootingTree Start Identify Major Impurity (HPLC/LC-MS) ImpurityType What is the dominant impurity? Start->ImpurityType O_Methyl O-Methylated Product (Anisole derivative) ImpurityType->O_Methyl Methoxy signal in NMR O_Boc O-Boc / Di-Boc (Carbonates) ImpurityType->O_Boc Extra t-Bu signal Decomp Free Amine / De-Boc (Loss of protecting group) ImpurityType->Decomp Product vanishes on column Sol_Route CRITICAL ERROR: Wrong Route. Do not methylate N-Boc-phenol. Switch to Route B (See Section 2). O_Methyl->Sol_Route Sol_Base Selectivity Error. Base is too strong (pKa > 10). Switch to NaHCO3 or neutral conditions. O_Boc->Sol_Base Sol_Silica Purification Error. Silica acidity is cleaving Boc. Use 1% Et3N in eluent. Decomp->Sol_Silica

Figure 1: Diagnostic logic tree for identifying the root cause of low purity based on impurity profiling.

Critical Route Selection (The "O-Methylation" Trap)

Q: I am trying to methylate Tert-butyl (3-hydroxyphenyl)carbamate using MeI/NaH, but I am getting the O-methyl ether. Why?

A: Thermodynamics favors O-methylation. This is the most common cause of failure. You cannot selectively N-methylate a Boc-protected phenol using standard strong bases (NaH, KOH).

  • Mechanism: The Phenol -OH pKa is ~9.8. The Carbamate -NH- pKa is ~17.

  • The Problem: Sodium Hydride (NaH) will deprotonate the phenol first (forming the phenoxide). The phenoxide is a potent nucleophile and will react with Methyl Iodide (MeI) to form the anisole derivative (O-methylation), leaving the nitrogen unmethylated.

  • The Fix: You must invert the synthesis. Start with the N-methyl group already in place.

Correct Pathway (Route B):

  • Starting Material: 3-(methylamino)phenol (CAS: 14703-69-6).[1]

  • Reaction: Selective N-Boc protection.

ParameterRoute A (Flawed)Route B (Recommended)
Starting Material 3-aminophenol3-(methylamino)phenol
Step 1 Boc-protectionBoc-protection
Step 2 Methylation (MeI/Base)None required
Major Impurity O-Methyl ether (Major) N,O-di-Boc (Minor, controllable)
Yield <20% (Target)>85% (Target)

Regioselectivity: Preventing O-Boc Formation

Q: I am using Route B (starting with 3-(methylamino)phenol), but I see significant O-Boc and N,O-di-Boc impurities. How do I stop the phenol from reacting?

A: Control the pH to exploit Nucleophilicity vs. Basicity. Amines are better nucleophiles than phenols in neutral conditions. Phenoxides (deprotonated phenols) are better nucleophiles than amines.

  • The Error: Using strong bases (TEA, NaOH, K2CO3) deprotonates the phenol (Ar-OH

    
     Ar-O⁻), creating a "super-nucleophile" that attacks the Boc-anhydride.
    
  • The Solution: Run the reaction under neutral or weakly basic conditions where the amine remains nucleophilic but the phenol remains protonated (neutral).

Optimized Conditions:

  • Solvent: MeOH or THF/Water.

  • Base: Saturated aqueous NaHCO3 (pH ~8.5) or No Base (if using MeOH).

  • Temperature: 0°C to Room Temperature. Do not heat.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Condition Dependent Pathways SM 3-(methylamino)phenol (Neutral) HighPH High pH (TEA/NaOH) Phenol deprotonates SM->HighPH Strong Base Neutral Neutral/Mild pH Amine is Nucleophile SM->Neutral NaHCO3 / MeOH Boc2O + Boc2O Impurity Impurity: O-Boc / Di-Boc HighPH->Impurity Fast O-attack Product Target: N-Boc (>95%) Neutral->Product Selective N-attack

Figure 2: Kinetic pathway showing how pH control dictates N- vs O-selectivity.

Purification & Stability Guide

Q: My crude NMR looks good, but after silica gel chromatography, the purity drops and I see free amine. What happened?

A: Acid-Catalyzed Deprotection on Silica. N-Boc groups on electron-rich anilines (like aminophenols) can be surprisingly labile. Standard silica gel is slightly acidic (pH 4-5).

  • Risk: The combination of acidic silica and slow elution times can cleave the Boc group or cause N

    
    O migration.
    

Purification Protocol:

  • Pre-treat Silica: Slurry your silica gel in your eluent + 1% Triethylamine (Et3N) before loading the column. This neutralizes acidic sites.

  • Eluent: Hexanes/Ethyl Acetate (gradient). Avoid Chloroform (often contains HCl traces).

  • Alternative: Recrystallization is often superior for this carbamate.

    • Solvent System: Hexanes/EtOAc or Hexanes/Toluene.

Master Protocol (The "Golden Batch")

Objective: Synthesis of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate with >98% purity.

Reagents:

  • 3-(methylamino)phenol (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO3) (2.0 equiv)

  • THF (Tetrahydrofuran) and Water (1:1 ratio)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 3-(methylamino)phenol in THF/Water (1:1 v/v).

  • Base Addition: Add solid NaHCO3. Stir for 10 minutes at room temperature.

    • Why? Buffers the system to pH ~8, preventing phenol deprotonation while neutralizing any acid formed.

  • Boc Addition: Cool the mixture to 0°C . Add Boc2O dropwise (dissolved in minimal THF).

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

    • Endpoint: Disappearance of starting material.[2]

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with Water (removes salts).

    • Wash with mild Citric Acid (5%) (removes any unreacted amine). Do not use strong HCl.

    • Dry over Na2SO4 and concentrate.

  • Purification: If necessary, flash chromatography on Et3N-neutralized silica .

References

  • Rivastigmine Impurity Profiling

    • Identification and characterization of new impurities in rivastigmine.[3] Pharmazie, 2010.[3]

  • Boc-Protection Selectivity (Amine vs Phenol)

    • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

  • pKa Data for Aminophenols

    • 3-Aminophenol pKa values (4.37 amino / 9.82 phenol).[5] National Center for Biotechnology Information. PubChem Compound Summary for CID 11568.

  • Synthesis of Rivastigmine Intermediates

    • Process for the preparation of Rivastigmine.[3][] Google Patents (WO2004037771A1).

Sources

Technical Support Center: Chemoselective N-Methylation of 3-Hydroxyphenyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of highly reactive intermediates. The N-methylation of 3-hydroxyphenyl carbamates—a structural motif common in neuroactive APIs and complex natural products—presents a classic chemoselectivity challenge.

This guide is designed to move beyond basic procedures, explaining the causality behind side reactions and providing self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Mechanistic Causality: The Root of Side Reactions

To control a reaction, you must first understand the competing thermodynamic and kinetic pathways. When attempting to N-methylate a 3-hydroxyphenyl carbamate, you are dealing with two competing nucleophilic sites: the carbamate nitrogen and the phenolic oxygen.

  • pKa Differentials: The phenolic hydroxyl group is significantly more acidic (

    
    ) than the carbamate N-H bond (
    
    
    
    ). When a base like Sodium Hydride (NaH) or Cesium Carbonate (
    
    
    ) is introduced, the phenol is preferentially deprotonated[1].
  • Nucleophilicity: The resulting phenoxide anion is a highly reactive, "soft" nucleophile that rapidly attacks electrophiles like Methyl Iodide (MeI) or Methyl Trifluoromethanesulfonate (MeOTf), leading to predominant O-methylation [2].

  • Degradation Pathways: Leaving the phenolic hydroxyl group unprotected during basic alkylation can also trigger the formation of reactive quinone methide intermediates, which subsequently cause undesirable repolymerization, charring, or substrate degradation[3].

Troubleshooting Guides & FAQs

Q1: I am using NaH and MeI, but my LC-MS shows >85% O-methylation and almost no N-methylation. How do I invert this selectivity? A: This is the expected kinetic outcome. Because the phenoxide forms faster and is more nucleophilic than the carbamate anion, direct N-methylation is statistically unfavorable. To invert this, you must temporarily mask the phenol. We strongly recommend a Protection-Methylation-Deprotection (PMD) sequence using a tert-Butyldimethylsilyl (TBDMS) ether. TBDMS is stable to the strongly basic conditions of N-methylation but cleaves cleanly under mild fluoride treatment without harming the carbamate.

Q2: I attempted direct methylation using Silver Oxide (


) and MeI, which literature suggests is mild for peptides. Why did I still get a complex mixture? 
A:  While 

/MeI is a classic, mild condition for the N-methylation of carbamate-protected amino acids and peptides[4], it does not solve the fundamental pKa issue of the free phenol. The silver oxide will still facilitate O-alkylation of the phenol. The PMD strategy remains the only reliable, high-yield approach.

Q3: My carbamate starting material is degrading into a primary amine during the NaH/MeI step. What is causing this hydrolysis? A: Carbamate degradation under NaH conditions is almost always caused by trace moisture. Water reacts with NaH to form Sodium Hydroxide (NaOH), a potent nucleophile that attacks the carbamate carbonyl, leading to hydrolysis and decarboxylation. You must ensure strictly anhydrous conditions: use freshly distilled THF, flame-dried glassware, and consider washing your NaH with anhydrous hexanes to remove the mineral oil dispersion, which can trap moisture.

Q4: Can I use Methyl Trifluoromethanesulfonate (MeOTf) to force the N-methylation? A: MeOTf is a remarkably powerful methylating agent[2], but it is not inherently chemoselective for nitrogen over oxygen in this context. If the phenol is unprotected, MeOTf will rapidly O-methylate it, often leading to over-alkylation or quaternary salt formation if other basic sites are present.

Reaction Workflow & Logic Diagram

The following decision tree illustrates the logical flow for achieving chemoselective N-methylation while avoiding the pitfalls of direct alkylation.

Workflow Start Unprotected 3-Hydroxyphenyl Carbamate Decision Direct Methylation or Protection? Start->Decision Direct Direct Methylation (NaH, MeI) Decision->Direct Direct Protect 1. Protection Step (TBDMS-Cl, Imidazole) Decision->Protect Protect O_Methyl Major Side Reaction: O-Methylation (>85%) Direct->O_Methyl Base deprotonates phenol first N_Methyl 2. N-Methylation (NaH, MeI, THF) Protect->N_Methyl Phenol masked Deprotect 3. Deprotection (TBAF, THF) N_Methyl->Deprotect High Yield N-Me Success Target Achieved: Chemoselective N-Methylation Deprotect->Success

Figure 1: Decision tree and chemical workflow for the N-methylation of 3-hydroxyphenyl carbamates.

Quantitative Data: Side Reaction Profiles

The table below summarizes the expected outcomes when applying different methylation conditions to 3-hydroxyphenyl carbamates. This data underscores why the protection strategy is mandatory.

Reaction ConditionsSubstrate StateTarget N-Methylation YieldO-Methylation (Side Rxn)Carbamate Hydrolysis (Side Rxn)
NaH, MeI, THF, 0°C Unprotected< 5%> 85%~ 10%

, MeI, DMF, RT
Unprotected~ 15%~ 60%< 5%

, MeOTf, DCM
Unprotected< 10%> 75%< 5%
NaH, MeI, THF, 0°C TBDMS-Protected > 92% 0% (Blocked) < 2%

Self-Validating Experimental Protocols

To guarantee success, follow this three-step Protection-Methylation-Deprotection (PMD) methodology. Each step includes a self-validation checkpoint.

Protocol A: TBDMS Protection of the 3-Hydroxyl Group
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the 3-hydroxyphenyl carbamate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add Imidazole (2.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Protection: Slowly add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 7:3). The protected product should appear as a new spot with a significantly higher

    
     value (~0.7) compared to the highly polar starting material (~0.2). Do not proceed until the starting material is completely consumed.
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography if necessary.
Protocol B: Anhydrous N-Methylation
  • Setup: Dissolve the TBDMS-protected carbamate (1.0 equiv) in rigorously anhydrous THF (0.1 M) under Argon. Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Caution: Hydrogen gas evolves. Stir at 0 °C for 30 minutes to ensure complete formation of the carbamate anion.

  • Alkylation: Dropwise, add Methyl Iodide (MeI, 2.0 equiv). Wrap the flask in aluminum foil (MeI is light-sensitive) and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: LC-MS analysis should show a mass shift of +14 Da (addition of

    
    , loss of H) with no starting material remaining.
    
  • Workup: Carefully quench excess NaH with cold water at 0 °C. Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol C: Chemoselective Deprotection
  • Setup: Dissolve the N-methylated, TBDMS-protected intermediate in THF (0.1 M) at 0 °C.

  • Deprotection: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise. Stir for 1-2 hours.

  • Self-Validation Checkpoint: TLC will reveal the disappearance of the non-polar starting material and the emergence of a highly UV-active, polar spot corresponding to the final N-methylated 3-hydroxyphenyl carbamate.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate the final pure compound.

References

1.2 2. 4 3.3 4.1

Sources

Technical Support Center: Purification & Troubleshooting Guide for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate .

This molecule presents a classic structural dichotomy: it contains a highly lipophilic, acid-sensitive N-Boc carbamate paired with a polar, mildly acidic phenolic hydroxyl group. Successful purification requires exploiting these orthogonal properties without triggering degradation. The methodologies below are engineered to be self-validating and mechanistically sound.

Troubleshooting FAQs: Mechanistic Insights

Q1: My crude NMR shows a significant amount of the N,O-di-Boc byproduct. How can I remove it without losing my target compound? A: This is a common issue caused by using an excess of (Boc)₂O or a strong base (like DMAP) during synthesis, which leads to over-Bocylation at the phenol oxygen. You do not need to rely solely on tedious chromatography to fix this. The O-Boc group on an electron-rich aromatic ring is significantly more base-labile than the N-Boc carbamate[1]. Solution: Treat your crude mixture with a mild base (e.g., K₂CO₃ in Methanol) at room temperature. The O-Boc group will undergo selective transesterification and cleave, reverting to the free phenol, while the N-Boc group remains completely intact.

Q2: I have unreacted 3-(methylamino)phenol in my mixture. Can I use standard 1M HCl to wash it out? A: No. The N-Boc protecting group is highly valued for its stability against nucleophiles, but it remains fundamentally susceptible to acidic cleavage[2]. While it may survive brief exposure, 1M HCl at room temperature provides a harsh hydronium concentration that can cause premature deprotection. Solution: Use 5% aqueous citric acid (pH ~2.2) at 0–4 °C. This pH is sufficiently low to protonate the secondary amine (pKa ~4.8) and partition it into the aqueous layer, without cleaving the N-Boc group. Standard acid-base extraction exploits these precise solubility differences between neutral organics and their ionized salts[3].

Q3: During silica gel chromatography, my product yield is low, and I see a new polar spot forming on the TLC. What is happening? A: Silica gel is inherently slightly acidic (pH ~4.5–5.5). For sensitive N-Boc carbamates, prolonged residence time on a silica column can induce partial deprotection, leading to the formation of the highly polar free amine. Solution: Buffer your silica gel by adding 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexanes/EtOAc). This neutralizes the acidic silanol groups on the stationary phase.

Q4: My isolated product has a pink/brown discoloration. How do I get a white solid? A: Phenols are highly prone to air oxidation, forming trace amounts of highly colored quinone-imine or quinone derivatives. Solution: Add a small amount of a reducing agent (like sodium dithionite, Na₂S₂O₄) during your aqueous workup, or treat the organic extract with activated charcoal (Norit) followed by filtration through a Celite pad.

Quantitative Impurity Profiling

To design an effective separation strategy, we must map the physicochemical properties of the target against its common impurities.

CompoundpKaTLC Polarity (Rf)*H-Bond DonorPrimary Removal Strategy
Target (N-Boc Phenol) ~9.5 (Phenol)0.35Yes (Phenol OH)Product Isolation
3-(Methylamino)phenol ~4.8 (Amine)0.05Yes (NH, OH)5% Citric Acid Wash
N,O-di-Boc Impurity N/A (Neutral)0.75No1M NaOH Ext. or K₂CO₃ Cleavage
Oxidized Quinones VariableVariable (Streaks)NoCharcoal Treatment / Na₂S₂O₄

*Assumes 7:3 Hexanes/Ethyl Acetate on Silica Gel 60 F254.

Experimental Workflows & Protocols

Protocol A: Orthogonal Acid-Base Extraction

Objective: Isolate the target N-Boc phenol from unreacted amine and N,O-di-Boc impurities. Causality: We leverage the pKa difference between the secondary amine (pKa ~4.8) and the phenol (pKa ~9.5).

  • Solubilization: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Amine Removal: Wash the organic layer with cold 5% aqueous citric acid (3 x 5 mL/g). Causality: Citric acid protonates the secondary amine, driving it into the aqueous layer, but is too weak to cleave the N-Boc group.

  • Phenol Extraction: Extract the organic layer with cold 1M NaOH (3 x 5 mL/g). Causality: The strong base deprotonates the phenol, forming a water-soluble sodium phenoxide. The neutral N,O-di-Boc impurity remains in the EtOAc layer.

  • Validation Check: Spot the remaining EtOAc layer on a TLC plate. The target spot (Rf ~0.35) should be completely absent, leaving only the N,O-di-Boc spot (Rf ~0.75).

  • Acidification: Cool the combined aqueous NaOH extracts to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3–4. Causality: Cooling prevents exothermic degradation of the N-Boc group during acidification.

  • Recovery: Extract the turbid aqueous layer with fresh EtOAc (3 x 10 mL/g). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure target.

Protocol B: Selective O-Boc Methanolysis

Objective: Recover target compound from the N,O-di-Boc over-reaction byproduct. Causality: The O-Boc group is susceptible to base-catalyzed transesterification, whereas the N-Boc carbamate is sterically and electronically stable under the same conditions[1].

  • Reaction: Dissolve the N,O-di-Boc contaminated mixture in Methanol (10 mL/g). Add Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Stirring: Stir at room temperature for 2 hours. Validation Check: Monitor the reaction by TLC (7:3 Hexanes/EtOAc). The high-Rf N,O-di-Boc spot (Rf 0.75) should disappear, converting cleanly to the target Rf (0.35).

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between EtOAc and water to remove K₂CO₃ salts. Dry and concentrate the organic layer.

Visualizations

LLE_Workflow Step1 Crude Mixture in EtOAc (Target, Amine, Di-Boc) Step2 Wash with 5% Citric Acid (pH ~2.2) Step1->Step2 Aq1 Aqueous Waste (Protonated Amine) Step2->Aq1 Aq. Step3 Extract with 1M NaOH (pH ~14) Step2->Step3 Org. Org1 Organic Waste (Neutral N,O-di-Boc) Step3->Org1 Org. Step4 Aqueous Layer (Sodium Phenoxide) Step3->Step4 Aq. Step5 Acidify with 1M HCl to pH 3 at 0°C & Extract (EtOAc) Step4->Step5 Step6 Pure Target Compound (Organic Layer) Step5->Step6

Workflow for the orthogonal acid-base extraction of Boc-protected aminophenols.

ReactionPath SM 3-(Methylamino)phenol (Starting Material) Target Target Compound (N-Boc Phenol) SM->Target (Boc)2O Mild Base DiBoc N,O-di-Boc (Over-reacted Impurity) Target->DiBoc Excess (Boc)2O Strong Base Degraded Deprotected Amine (Degradation) Target->Degraded Strong Acid (e.g., 1M HCl, RT) DiBoc->Target K2CO3 / MeOH Selective Cleavage

Reaction pathways showing target formation, over-Bocylation, and acid degradation.

References

  • Organic Acid-Base Extractions - Chemistry Steps, chemistrysteps.com,
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • (PDF) Base-Labile tert-Butoxycarbonyl (Boc)

Sources

Technical Support Center: Resolving Solubility Issues with Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) [1].

This guide bypasses generic advice to focus on the thermodynamic causality of your solubility issues, providing self-validating protocols and mechanistic insights to ensure the integrity of your assays.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular architecture of the compound. Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group and an N-methyl group, which collectively dominate its solvation thermodynamics. While the molecule contains a polar m-hydroxyl (phenolic) group, the massive hydrophobic surface area of the Boc moiety creates a high thermodynamic penalty for hydration, leading to rapid precipitation in aqueous media.

Table 1: Quantitative Solubility Profile & Mechanistic Rationale
Solvent SystemPredicted SolubilityCausality & Mechanistic Rationale
DMSO / DMF > 50 mg/mL (High)Strong dipole-dipole interactions and disruption of the compound's crystal lattice by aprotic solvents.
Methanol / Ethanol 10 - 25 mg/mL (Moderate)Hydrogen bonding with the phenolic -OH group; however, the bulky Boc group limits ideal solvation.
Deionized Water < 0.1 mg/mL (Poor)High thermodynamic penalty of hydrating the hydrophobic tert-butyl and aromatic groups.
Aqueous Buffer (pH 7.4) < 0.1 mg/mL (Poor)The phenolic -OH (pKa ~9.5) remains mostly protonated and neutral at physiological pH, failing to provide ionic solubility.
Aqueous Buffer (pH > 10) ~ 1 - 5 mg/mL (Moderate)Deprotonation of the phenol yields a phenoxide anion, increasing polarity, but risks ester/carbamate instability.

Troubleshooting FAQs: In-Vitro Assays & Cell Culture

Q1: I am experiencing immediate "crashing out" (precipitation) when diluting my DMSO stock into my biological assay buffer. How do I prevent this? A: You are observing a "solvent shift" precipitation. When the DMSO concentration drops below a critical threshold (usually <5%), the hydrophobic forces driving the Boc group out of the aqueous phase overpower the solvation capacity of the residual DMSO. Solution: Do not perform direct, single-step dilutions. Instead, utilize a step-wise dilution with a surfactant (e.g., 0.1% Tween-80) or a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the hydrophobic Boc group within its lipophilic cavity [3].

Q2: Can I lower the pH of my buffer to help dissolve the compound, similar to how basic amines are formulated? A: Absolutely not. This is a critical error. While the compound contains a nitrogen atom, it is part of a carbamate (Boc group), not a basic amine. Carbamates do not protonate to form soluble salts. More importantly, the Boc group is highly sensitive to acidic conditions. Lowering the pH (especially < 4) will trigger an irreversible, acid-catalyzed deprotection, cleaving the molecule into N-methyl-m-aminophenol, carbon dioxide, and isobutylene gas [2].

Q3: If I want to increase solubility via pH adjustment, should I use a highly basic buffer to deprotonate the phenol? A: While raising the pH to 10 will deprotonate the phenolic -OH (forming a water-soluble phenoxide anion), it is generally incompatible with live-cell assays (which require pH 7.2–7.4). Furthermore, prolonged exposure to high pH can cause hydrolysis of the carbamate. We strongly recommend relying on co-solvent formulations rather than extreme pH shifts.

Mechanistic Visualizations

Troubleshooting Decision Tree

Use this logic flow to correct precipitation issues during assay preparation.

SolubilityTree Start Precipitation in Assay? CheckDMSO Is DMSO > 1%? Start->CheckDMSO HighDMSO Reduce DMSO & Use Surfactant (Tween-80) CheckDMSO->HighDMSO Yes LowDMSO Check Buffer pH CheckDMSO->LowDMSO No Acidic pH < 7 (Protonated Phenol) LowDMSO->Acidic Yes Basic pH 7.5 - 8.5 (Optimal for Stability) LowDMSO->Basic No AddCyclo Formulate with 20% HP-β-CD Acidic->AddCyclo Action Basic->AddCyclo Action

Caption: Decision tree for troubleshooting aqueous precipitation of Boc-protected compounds.

Acid-Catalyzed Degradation Pathway

Understanding why acidic formulation buffers must be avoided.

BocDeprotection BocAmine Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate Intermediate Protonated Carbamate BocAmine->Intermediate H+ Attack Acid Acidic Media (pH < 4) Acid->Intermediate Products N-methyl-m-aminophenol + CO2 + Isobutylene Intermediate->Products Irreversible Cleavage

Caption: Mechanism of acid-catalyzed Boc deprotection leading to compound degradation.

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocols. The inclusion of Optical Density (OD) checks ensures you are working with a true solution rather than a colloidal suspension.

Protocol A: Preparation of a 10 mM Master Stock

Objective: Create a stable, anhydrous master stock that prevents premature hydrolysis.

  • Weighing: Accurately weigh 2.23 mg of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (MW: 223.27 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 30 seconds at room temperature. Do not heat above 40°C to prevent thermal degradation.

  • Validation Check: Inspect visually against a dark background. The solution must be completely clear. Measure the OD at 600 nm using a spectrophotometer blanked with pure DMSO. An

    
     confirms complete dissolution without micro-particulates.
    
  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the phenol) and store at -20°C.

Protocol B: HP-β-CD Formulation for Aqueous/In Vivo Assays

Objective: Achieve a 1 mM aqueous working solution without exceeding 1% DMSO toxicity limits [3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Pipette 900 µL of the 20% HP-β-CD solution into a glass vial. Place on a magnetic stirrer at 300 rpm.

  • Solvent Shift: Dropwise, add 100 µL of the 10 mM DMSO Master Stock (from Protocol A) directly into the vortex center of the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir for 30 minutes at room temperature. This time is required for the hydrophobic Boc group to fully partition into the lipophilic cavity of the cyclodextrin ring.

  • Validation Check: Measure the

    
     of the final formulation (blanked against 20% HP-β-CD in PBS). An 
    
    
    
    validates a successful inclusion complex. If
    
    
    , colloidal aggregation has occurred; increase the HP-β-CD concentration to 25%.

References

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. Retrieved from: [Link]

  • National Institutes of Health (PMC). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from:[Link]

Technical Support Center: Optimization of Temperature and Pressure for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Optimization Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals overcome the thermodynamic and kinetic hurdles associated with the synthesis of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS 1234570-45-6)[1].

Rather than providing a generic protocol, this guide deconstructs the causality behind temperature and pressure optimization, equipping you with the mechanistic insights needed to troubleshoot your specific reactor setup.

Mechanistic Principles: The Causality of Temperature and Pressure

The synthesis of this target molecule typically involves the selective N-tert-butoxycarbonylation (Boc protection) of 3-(methylamino)phenol using di-tert-butyl dicarbonate (Boc₂O). While standard Boc protection of primary amines occurs readily at room temperature[2], the secondary amine in 3-(methylamino)phenol is sterically hindered.

Why Temperature Matters: Elevating the temperature provides the activation energy necessary to overcome the steric hindrance of the N-methyl group, drastically reducing reaction times from days to minutes. However, Boc₂O and the resulting Boc-protected amines are thermally labile. Exceeding 100–150 °C triggers thermal fragmentation, yielding isobutylene gas, CO₂, and the deprotected amine[3][4][5]. Therefore, temperature must be optimized within a strict thermodynamic window.

Why Pressure Matters: Applying systemic pressure (via a continuous flow back-pressure regulator or a sealed autoclave) serves two critical functions:

  • Solvent Superheating: It allows low-boiling solvents (like THF or Methanol) to remain in the liquid phase above their standard boiling points, enabling high-temperature chemistry[4].

  • Gas Suppression: It mathematically suppresses the volumetric expansion of any CO₂ off-gassing caused by minor Boc₂O decomposition, maintaining a homogeneous liquid phase and preventing reactor cavitation or stalling.

FlowChemistry A Pump A: 3-(methylamino)phenol in THF Mixer T-Mixer A->Mixer B Pump B: Boc2O in THF B->Mixer Reactor Heated Reactor Coil (Optimization: Temp) Mixer->Reactor Mixed Flow BPR Back Pressure Regulator (Optimization: Pressure) Reactor->BPR High T/P Flow Product Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate BPR->Product Depressurized Output

Continuous flow reactor setup for T/P optimization of N-Boc protection.

Quantitative Data: T/P Optimization Matrix

The following table summarizes the empirical data for the N-Boc protection of 3-(methylamino)phenol in THF using a continuous flow reactor.

Temperature (°C)System Pressure (psi)Residence Time (min)Target N-Boc Yield (%)O-Boc Byproduct (%)Diagnostic Notes
2514 (Atmospheric)6035%<1%Kinetically stalled; sterically hindered amine.
60501572%2%Improved kinetics; pressure prevents solvent boiling.
90 100 5 96% 1% Optimal state. High T overcomes steric barrier; High P suppresses CO₂ off-gassing.
130200540%18%Thermal decomposition of Boc₂O[3]; loss of chemoselectivity.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . You will not proceed to product collection until the in-line analytical checks confirm a steady state.

Step 1: System Priming and Pressurization

  • Flush the continuous flow reactor with anhydrous THF.

  • Set the Back Pressure Regulator (BPR) to 100 psi . Validation: Observe the pressure transducer; do not introduce reagents until pressure fluctuations are < ±2 psi.

Step 2: Thermal Equilibration

  • Heat the reactor coil to 90 °C . Validation: Ensure the internal thermocouple reads 90 °C consistently for 5 minutes. The 100 psi pressure will prevent the THF (b.p. 66 °C) from boiling[4].

Step 3: Reagent Introduction

  • Pump Stream A (0.5 M 3-(methylamino)phenol in THF) and Stream B (0.55 M Boc₂O in THF) at equal flow rates to achieve a 5-minute residence time in the heated coil.

Step 4: In-Line IR Validation (Critical Step)

  • Monitor the reactor effluent using an in-line ATR-IR flow cell.

  • Self-Validation Check: The system has reached steady-state conversion when the unreacted anhydride C=O stretch (1810 cm⁻¹) reaches a stable minimum, and the target carbamate C=O stretch (1740 cm⁻¹) plateaus. Do not begin collection until this IR profile is flat.

Step 5: Depressurization and Collection

  • Collect the effluent post-BPR. The sudden drop to atmospheric pressure allows any trace CO₂ to safely vent.

Troubleshooting Guide

Pathway Start 3-(methylamino)phenol + Boc2O LowT Low Temp (<40°C) Low Pressure Start->LowT OptT Optimal Temp (90°C) High Pressure (100 psi) Start->OptT HighT High Temp (>130°C) Any Pressure Start->HighT Prod1 Slow Reaction Incomplete Conversion LowT->Prod1 Prod2 Target Product: Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate OptT->Prod2 Prod3 Boc2O Decomposition O-Boc Byproducts HighT->Prod3

Thermodynamic and kinetic outcomes based on T/P optimization.

Q: I am observing high levels of the di-Boc (O-Boc and N-Boc) byproduct. How do I fix this? A: O-acylation is a sign that your temperature is too high, or your residence time is too long. While N-acylation is kinetically favored, prolonged exposure to heat allows the phenolic hydroxyl to react. Action: Drop the reactor temperature by 10 °C and verify that your Boc₂O stoichiometry does not exceed 1.1 equivalents.

Q: The system pressure is spiking wildly, and the pump is shutting down. What is happening? A: You are experiencing gas evolution. At temperatures exceeding 100 °C, Boc₂O undergoes thermal fragmentation into isobutylene and CO₂[3][5]. If your BPR is set too low (e.g., 40 psi), the gas expands rapidly, causing cavitation and pressure spikes. Action: Either increase your BPR rating to >150 psi to compress the gas into solution, or lower the temperature to <95 °C to halt the thermal decomposition.

Q: My conversion is stuck at 50%, even at 90 °C. Why? A: If temperature and pressure are optimal, the issue is mass transfer. Ensure your T-mixer is functioning correctly. If you are running this in a batch autoclave instead of flow, the lack of active mixing under pressure can severely limit the reaction rate.

Frequently Asked Questions (FAQs)

Q: Why can't I just run this reaction at room temperature for 48 hours? A: You can, but it is highly inefficient for drug development workflows. Furthermore, prolonged batch reactions with sterically hindered amines often lead to increased side reactions (like oxidation of the aminophenol)[6]. High T/P flow chemistry allows you to "force" the kinetically slow reaction to completion in 5 minutes while minimizing the time the molecule spends in a reactive state.

Q: How does solvent choice impact the pressure requirements? A: The required pressure is directly tied to the vapor pressure of your solvent at the target temperature. If you use Methanol (b.p. 65 °C), you need a higher BPR setting to reach 100 °C than if you used Acetonitrile (b.p. 82 °C)[6]. Always calculate the vapor pressure of your solvent at your target temperature and set your BPR at least 20% higher.

Q: Can the Boc group fall off if the temperature is too high? A: Yes. Thermal N-Boc deprotection is a known phenomenon used intentionally in continuous flow, typically occurring rapidly at temperatures between 150 °C and 200 °C[4]. This is why optimizing the temperature to exactly 90 °C is critical—it is hot enough to drive the synthesis, but cool enough to prevent thermal deprotection.

References

  • Thermal Methods - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences Source: ResearchGate URL:[Link]

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • Boc Protecting Group for Amines Source: Chemistry Steps URL:[Link]

Sources

Overcoming steric hindrance in reactions with Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric & Conformational Challenges with Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Executive Technical Summary

Molecule: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate CAS: 1234570-45-6 (Analogous/Generic) Core Challenge: This substrate presents a unique "Steric-Electronic" duality.[1] The N-methyl-N-Boc moiety is not only sterically demanding but also conformationally dynamic (rotameric).[1] It exerts significant steric pressure on the ortho positions (C2 and C6) and can influence the nucleophilicity of the meta-hydroxyl group through field effects and solubility issues.

Primary Applications:

  • O-Functionalization: Synthesis of ether-linked drug linkers.[1]

  • Ring Functionalization: Electrophilic aromatic substitution (EAS) or Cross-coupling.[1]

  • Deprotection: Controlled release of the secondary amine.[1]

Troubleshooting Guide: Expert Q&A

Category A: Conformational Analysis & NMR

Q: My NMR spectrum shows broad, split, or "messy" peaks, particularly for the N-Methyl and t-Butyl groups. Is my compound impure? A: Likely not. This is a classic signature of Carbamate Rotamerism .

  • The Mechanism: The N-(C=O) bond has partial double-bond character, creating a high rotational barrier (~15–18 kcal/mol). The bulky tert-butyl and N-methyl groups force the molecule into two distinct conformers (cis and trans relative to the carbonyl oxygen) that exchange slowly on the NMR timescale at room temperature.

  • Diagnostic Test: Run a Variable Temperature (VT) NMR in DMSO-d6 at 80°C–100°C. If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.

  • Impact on Reaction: Usually minimal, as the rotamers interconvert rapidly under heated reaction conditions. However, for low-temp lithiation or crystallization, one conformer may be favored.

Category B: Overcoming Steric Hindrance in O-Alkylation

Q: Standard O-alkylation (K₂CO₃/DMF) yields are poor (<40%) when reacting with secondary halides.[1] How do I overcome this? A: The N-Me-N-Boc group adds bulk that can disrupt the solvation of the phenoxide anion or cause aggregation.[1]

  • Solution 1 (The "Cesium Effect"): Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF .[1] The larger Cesium cation forms a looser ion pair with the phenoxide, increasing its "naked" nucleophilicity and allowing it to bypass steric barriers more effectively.

  • Solution 2 (Additives): Add 18-Crown-6 (0.1 eq) if using Potassium bases, or TBAI (tetrabutylammonium iodide) to catalyze the halide displacement.[1]

  • Solution 3 (Mitsunobu): If alkylation fails, switch to Mitsunobu conditions (DIAD/PPh₃). Note: The bulky N-group may require TMAD (Tetramethylazodicarboxamide) instead of DIAD for better steric clearance.[1]

Category C: Ring Functionalization (The "Ortho-Wall")

Q: I cannot functionalize the C2 position (between the N and O). Why? A: The C2 position is the "steric pocket." It is flanked by the bulky N(Me)Boc and the OH group.

  • The Fix: You cannot force a reaction here easily.

    • Strategy: Direct the reaction to the C4 or C6 positions (para/ortho to OH, but distal to N).

    • Alternative: If C2 functionalization is mandatory, you must remove the Boc group first, functionalize, and then re-protect, or use a smaller protecting group (e.g., Acetyl) temporarily.

Category D: Deprotection Side Reactions

Q: During Boc-deprotection (TFA/DCM), I see a new impurity with +56 mass units. What is it? A: This is Tert-butyl Cation Migration (Friedel-Crafts alkylation).[1]

  • The Mechanism: The electron-rich phenol ring traps the generated tert-butyl cation before it can be quenched by the solvent. The cation attaches to the ring (usually ortho to the OH).

  • The Fix: You must use a Cation Scavenger .[1]

    • Protocol: Use TFA:DCM:Triethylsilane (TES) in a 50:45:5 ratio.[1] TES acts as a hydride source to quench the t-butyl cation instantly.[1]

Strategic Visualizations

Figure 1: Rotameric Equilibrium & Steric Map

This diagram illustrates the conformational lock caused by the N-Methyl/Boc clash and the resulting "Steric Pocket" at C2.

RotamerMap RotamerA Cis-Rotamer (Bulky tBu shields Ring) Transition Rotational Barrier (~17 kcal/mol) RotamerA->Transition Slow Exchange (RT) OH_Site Phenol (-OH) (Nucleophilic) RotamerA->OH_Site Solvation Interference RotamerB Trans-Rotamer (N-Me shields Ring) C2_Site C2 Position (Sterically Occluded) RotamerB->C2_Site Steric Clash Transition->RotamerB

Caption: The N-Me-N-Boc group oscillates between rotamers. Both conformers create significant steric hindrance at the C2 position, necessitating distal functionalization strategies.

Figure 2: Optimization Logic for O-Alkylation

Decision tree for maximizing yield when reacting the hindered phenol.

OptimizationTree Start Start: O-Alkylation of N-Me-N-Boc Phenol Standard Attempt 1: K2CO3, DMF, 60°C (Standard Conditions) Start->Standard Check Yield > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Fail1 Issue: Aggregation/Ion-Pairing Check->Fail1 No Sol1 Switch Base: Cs2CO3 (Cesium Effect) Fail1->Sol1 Check2 Yield Improved? Sol1->Check2 Check2->Success Yes Fail2 Issue: Electrophile Sterics Check2->Fail2 No Sol2 Add Catalyst: TBAI (0.1 eq) or 18-Crown-6 Fail2->Sol2 Fail3 Issue: Nucleophilicity Sol2->Fail3 Still Low Yield Sol3 Switch Method: Mitsunobu (PPh3 / TMAD) Fail3->Sol3

Caption: Step-by-step logic to overcome steric and electronic deactivation of the phenol moiety.

Detailed Experimental Protocols

Protocol A: High-Efficiency O-Alkylation (Cesium Method)

Best for coupling with secondary alkyl halides or sterically demanding electrophiles.[1]

  • Preparation: In a flame-dried flask, dissolve Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 – 2.0 equiv). Note: Cesium carbonate is hygroscopic; grind it to a fine powder in a mortar before use to maximize surface area.

  • Activation: Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow/orange as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv).[1] If the halide is a chloride, add TBAI (0.1 equiv) as a catalyst.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC or LCMS.[1]

    • Checkpoint: If reaction stalls at 50% conversion, add another 0.5 equiv of alkyl halide and base.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.[1][2]

Protocol B: "Scavenger-Assisted" Boc Deprotection

Essential for preventing tert-butyl migration to the phenol ring.[1]

  • Cocktail Prep: Prepare a solution of DCM (45%) , TFA (50%) , and Triethylsilane (TES) (5%) .

  • Addition: Cool the substrate (dissolved in minimal DCM) to 0°C .

  • Reaction: Add the TFA cocktail dropwise. Stir at 0°C for 30 mins, then warm to RT.

  • Monitoring: Watch for the disappearance of the starting material. Do not over-stir (prolonged exposure can degrade the phenol).

  • Quench: Concentrate in vacuo immediately. Co-evaporate with Toluene (3x) to remove residual TFA.[1]

    • Result: The TES scavenges the t-butyl cation, forming volatile tert-butyl-triethylsilane, leaving the pure amine salt.

Data & Reactivity Comparison

ParameterStandard PhenolN-Me-N-Boc Phenol (Target)Implication
pKa (OH) ~10~10.5Slightly less acidic due to electron-donating N-group; requires stronger base/better solvation.[1]
C2 Sterics LowHigh Electrophilic substitution at C2 is effectively blocked.[1]
NMR Signals SharpBroad/Split Requires VT-NMR for characterization.[1]
Solubility HighModerateLipophilic Boc group aids solubility in organics but hinders water wash efficiency.[1]

References

  • Rotamerism in N-Boc Anilines

    • Title: "Restricted Rotation in N,N-Disubstituted Amides and Carbam
    • Source:Journal of Organic Chemistry.
    • Context: Explains the ~17 kcal/mol barrier causing split NMR signals.
    • URL:[Link][1]

  • Cesium Carbonate Effect

    • Title: "Cesium Effect: High Chemoselectivity in Nucleophilic Substitution."[1]

    • Source:J. Am. Chem. Soc.[1]

    • Context: Mechanistic basis for using Cs2CO3 to overcome steric hindrance in alkylations.[1]

    • URL:[Link][1]

  • Cation Scavenging in Deprotection

    • Title: "Cleavage of tert-Butyl Carbam
    • Source:Tetrahedron Letters.
    • Context: Protocol for using Triethylsilane to prevent Friedel-Crafts side reactions.
    • URL:[Link][1]

  • Buchwald-Hartwig Coupling of Hindered Anilines

    • Title: "Pd-Catalyzed Amination of Aryl Halides with Sterically Hindered Amines."
    • Source:Organic Letters.
    • Context: Ligand selection (XPhos/SPhos) for coupling hindered N-methyl anilines.[1]

    • URL:[Link][1]

Sources

Recrystallization solvents for purifying Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Case ID: #RIV-INT-003 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

This guide addresses the purification of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 140628-66-8 / 1234570-45-6).

Context: This compound is a critical intermediate in the synthesis of Rivastigmine , a cholinesterase inhibitor used for Alzheimer's disease.[1] Structurally, it presents a unique purification challenge due to its amphiphilic nature:

  • Lipophilic Region: The tert-butyl carbamate (Boc) and N-methyl groups.

  • Hydrophilic/Polar Region: The free phenolic hydroxyl group (pKa ~10).

Because of this duality, the compound is prone to "oiling out" rather than crystallizing, particularly if the solvent polarity is not strictly controlled. The protocols below are designed to balance these competing solubility profiles.

Solvent Selection Strategy

The choice of solvent is dictated by the need to solubilize the lipophilic Boc-group while exploiting the hydrogen-bonding capability of the phenol to induce crystal lattice formation.

Primary Solvent Recommendations
System ClassSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Mechanism of Action
The Gold Standard Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5EtOAc dissolves the carbamate; Heptane forces precipitation of the polar phenol moiety.
Alternative A Isopropyl Ether (IPE) None (Single Solvent)N/AIPE has a "Goldilocks" polarity (dielectric constant ~3.9) that often allows direct crystallization upon cooling.
Alternative B Toluene Cyclohexane 1:2Useful if the crude contains non-polar aliphatic impurities. Toluene provides π-π stacking opportunities.

Scientist’s Note: Avoid alcohols (Methanol/Ethanol) as single solvents. While the compound is soluble, the high solubility often leads to poor recovery yields or requires extreme cooling (-20°C), which promotes the co-precipitation of impurities.

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOAc/Heptane)

Safety Precaution: Perform all steps in a fume hood. Heptane and Ethyl Acetate are highly flammable.

  • Dissolution:

    • Place the crude solid/oil in a round-bottom flask.

    • Add Ethyl Acetate dropwise at 50-60°C.

    • Critical: Add only enough solvent to dissolve the solid.[2] If the solution is dark (oxidation), treat with activated charcoal (5% w/w) for 15 minutes and filter hot through Celite.

  • The Cloud Point:

    • While maintaining the temperature at 50°C, slowly add n-Heptane (warm) down the side of the flask.

    • Stop immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 drops of Ethyl Acetate to just clear the solution.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling will cause oiling out.

    • Once at room temperature, transfer to a refrigerator (4°C) for 4 hours.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the cake with cold n-Heptane (0°C).

    • Dry under vacuum at 40°C. Do not exceed 50°C as Boc-groups can be thermally labile over extended periods.

Troubleshooting Guide (FAQ)

Q1: My product separated as a yellow/brown oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops too fast or the anti-solvent concentration is too high, causing the compound to crash out as an amorphous liquid before it can organize into a crystal lattice.

  • Fix: Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if needed). Add a seed crystal (if available) or scratch the glass surface with a rod. Cool very slowly (wrap the flask in a towel to insulate).

Q2: The product has a pinkish hue. Is it pure?

  • Diagnosis: Phenols are susceptible to air oxidation, forming quinone-like impurities (pink/red).

  • Fix: This is a cosmetic impurity. Recrystallize again using the EtOAc/Heptane system, but add 0.1% Sodium Metabisulfite to the aqueous wash prior to the recrystallization step, or use activated charcoal during the hot dissolution phase. Perform the crystallization under a Nitrogen atmosphere.

Q3: I have low yield (<50%). Where is my product?

  • Diagnosis: The compound is likely too soluble in the mother liquor.

  • Fix: You may have used too much Ethyl Acetate. Concentrate the mother liquor by 50% on a rotavap and repeat the cooling process. Alternatively, switch to Isopropyl Ether (IPE) , which generally offers lower solubility for this specific carbamate than EtOAc.

Decision Logic for Oiling Out (Visualization)

The following diagram outlines the recovery workflow when the product oils out—the most common failure mode for Boc-protected phenols.

RecrystallizationLogic Start Start: Crude Product SolventChoice Dissolve in min. Ethyl Acetate (50°C) Start->SolventChoice AntiSolvent Add Heptane until Cloud Point SolventChoice->AntiSolvent Cooling Cool Slowly to RT AntiSolvent->Cooling CheckState Observation Check Cooling->CheckState Success Crystals Formed (Proceed to Filtration) CheckState->Success White Precipitate Failure Oiling Out Occurred (Two-Phase Liquid) CheckState->Failure Yellow Oil Droplets Remedy1 Re-heat to Clear Solution Failure->Remedy1 Recovery Remedy2 Add Seed Crystal (Critical Step) Remedy1->Remedy2 Remedy3 Insulate Flask (Cool over 3-4 hours) Remedy2->Remedy3 Remedy3->CheckState Retry

Figure 1: Troubleshooting logic for "Oiling Out" phenomena during Boc-phenol purification.

References & Authoritative Sources

  • Process for preparing 3-(N,N-disubstituted amino)phenol.

    • Source: US Patent 5710335A.

    • Relevance: Describes the extraction and purification of N-substituted aminophenols using Toluene and alkaline washes, establishing the baseline for solubility handling of this class of compounds.

    • URL:

  • Preparation method of rivastigmine and its intermediates.

    • Source: European Patent EP2233465B1.

    • Relevance: Explicitly details the synthesis and purification of Rivastigmine intermediates, often utilizing Isopropyl Ether (IPE) and Ethyl Acetate for recrystallization of carbamate precursors.

    • URL:

  • Purification of Boc-Protected Amino Acids and Derivatives.

    • Source: BenchChem Technical Support / Organic Syntheses, Vol. 63.

    • Relevance: Provides the general "Gold Standard" protocol for Boc-group recrystallization (EtOAc/Hexane or Heptane) used in the SOP section.

    • URL:[Link]

Sources

Stability of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile, degradation mechanisms, and troubleshooting protocols for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) under acidic conditions.

Executive Stability Profile

Compound Class:


-Boc protected 

-methyl-3-aminophenol.[1][2] Core Stability Status: Acid-Labile.

The tert-butyl carbamate (Boc) moiety is chemically designed to be cleaved by strong acids.[1][2] Consequently, this compound is unstable in environments with pH < 4 or in the presence of strong Lewis acids.[2]

  • In Strong Acids (TFA, HCl): Rapid deprotection occurs (

    
     min), yielding the secondary amine salt (
    
    
    
    -methyl-3-aminophenol).[1]
  • In Weak Acids (Acetic acid, dilute mineral acid): Metastable.[1][2] Hydrolysis is slow but non-negligible over prolonged periods or elevated temperatures.[2]

  • Critical Side Reaction: The electron-rich phenol ring acts as an internal nucleophile.[1][2] During acid-induced deprotection, the liberated tert-butyl cation (

    
    ) frequently attacks the phenol ring (Friedel-Crafts alkylation), leading to irreversible impurities.[1]
    

Mechanistic Pathways & Degradation Logic[2]

Understanding the degradation mechanism is vital for troubleshooting.[2] The reaction does not stop at deprotection; it often proceeds to unwanted alkylation if uncontrolled.[2][3]

Diagram: Deprotection vs. Ring Alkylation

Boc_Stability Start N-Boc-N-methyl-3-aminophenol (Starting Material) Protonation Protonated Carbamate (Intermediate) Start->Protonation + H+ (Acid) Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Fragmentation Product N-methyl-3-aminophenol (Desired Product) Cleavage->Product - CO2 Impurity C-tert-butylated Phenol (Irreversible Impurity) Cleavage->Impurity tBu+ Attack on Phenol Ring Isobutylene Isobutylene Gas (Scavenged/Lost) Cleavage->Isobutylene - H+

Figure 1: Acid-mediated pathways.[1] The red dashed line represents the critical failure mode (ring alkylation) common in electron-rich phenols.

Troubleshooting Guide (Q&A)

Scenario A: Unintended Loss of Boc Group

Q: I am attempting an esterification on the phenolic -OH using an acid catalyst, but the Boc group is falling off. How do I prevent this?

  • Root Cause: Boc groups are sensitive to even catalytic amounts of strong acids (e.g.,

    
    -TsOH, 
    
    
    
    ) especially at elevated temperatures.[1]
  • Solution:

    • Switch Catalysts: Use a neutral coupling agent like EDC/NHS or DCC/DMAP for esterification, avoiding acidic conditions entirely.[1][2]

    • Buffer the pH: If acid is required, ensure the pH remains > 4.

    • Alternative Protection: If the synthesis requires harsh acidic steps, the Boc group is the wrong choice.[2] Switch to an Fmoc (base-labile) or Cbz (hydrogenolysis-labile) protecting group.

Scenario B: "Dirty" Deprotection (Low Yield/Extra Peaks)

Q: I treated the compound with TFA to remove the Boc group, but LC-MS shows a byproduct with Mass M+56. What happened?

  • Root Cause: This is the "Scavenger Issue." The

    
     cation generated during cleavage attacked the electron-rich phenol ring (Friedel-Crafts alkylation).[1] The +56 Da mass shift corresponds to the addition of a tert-butyl group.[2]
    
  • Solution: You must add a "cation scavenger" to your deprotection cocktail.[2][3][4]

    • Recommended Cocktail: TFA / DCM / Triethylsilane (TIS) / Water (90:5:2.5:2.5).[1][2][4]

    • Mechanism: TIS acts as a hydride donor, quenching the

      
       cation into isobutane (gas) before it can attack the phenol ring.[1]
      

Q: Can I use HCl in Dioxane instead of TFA?

  • Insight: Yes, but HCl/Dioxane is a non-aqueous environment which can sometimes promote polymerization of the isobutylene byproducts.[1][2]

  • Recommendation: If using HCl, add a scavenger like thioanisole or anisole (5-10 equivalents) to protect the phenol ring.[1][2]

Validated Experimental Protocols

Protocol 1: Controlled Stability Test

Use this to verify if your specific reaction conditions are safe for the Boc group.

  • Preparation: Dissolve 5 mg of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate in 1 mL of the solvent intended for your reaction.

  • Induction: Add the specific acid/catalyst at the concentration you plan to use.[2]

  • Monitoring: Incubate at the target temperature. Take aliquots at

    
    .
    
  • Analysis: Analyze via HPLC or TLC.

    • Loss of SM: Indicates instability.[2]

    • New Peak (Lower Rf/Rt): Indicates deprotection (amine formation).[2]

Protocol 2: Clean Deprotection (High Purity)

Use this when you intend to remove the Boc group but want to avoid ring alkylation.[1]

ComponentVolume/EquivRole
Dichloromethane (DCM) SolventDiluent to moderate exotherm.[2]
Trifluoroacetic Acid (TFA) 20-50% v/vProton source for cleavage.[1][2]
Triethylsilane (TIS) 2.5 - 5% v/vCRITICAL: Scavenger for

cations.[1][2][4]
Water 2.5% v/vScavenger and hydrolysis facilitator.[1][2]

Step-by-Step:

  • Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).[1][2]

  • Add Triethylsilane (5.0 equiv) and Water (5.0 equiv).[1][2]

  • Cool to 0°C.

  • Slowly add TFA (final concentration 20-50% v/v).

  • Stir at 0°C for 15 mins, then warm to Room Temperature.

  • Monitor by LC-MS (Look for disappearance of SM and absence of +56 Da impurity).[1][2]

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (

    
    ) to remove residual TFA.[2]
    

References

  • BenchChem. (2025).[2][3][4][5] Navigating Boc Deprotection: A Guide to Preventing Side Products. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS 1234570-45-6).[1][2][6] Retrieved from

  • Common Organic Chemistry. (2024).[2][7] Mechanism of Boc Deprotection and Cation Scavenging. Retrieved from

  • Lundt, B. F., et al. (1978).[1][2] Selective Removal of Protecting Groups in Peptide Synthesis. International Journal of Peptide and Protein Research, 12(5), 258-268. (Seminal work on scavengers for electron-rich aromatics).[2][3]

Sources

Validation & Comparative

HPLC Method Development Guide: Orthogonal Selectivity for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase chemistries and mobile phase strategies for the robust quantification of Boc-protected aminophenols, supported by mechanistic rationales and comparative experimental data.

Analyte Profiling & Mechanistic Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the target molecule's physicochemical properties. Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) presents a classic chromatographic dichotomy:

  • Phenolic Hydroxyl Group (pKa ~9.5): Weakly acidic and polar. Unsuppressed interactions between this group and residual silanols on the silica support often lead to severe peak tailing.

  • N-Boc-N-methyl Group: A bulky, highly lipophilic tert-butyl carbamate protecting group. While it drives strong hydrophobic retention, the carbamate linkage is susceptible to on-column hydrolysis under highly acidic conditions at elevated temperatures[2].

The Analytical Challenge: In drug development, this molecule must be separated not only from its degradation products (e.g., the de-Boc free amine) but also from closely related synthesis impurities, such as positional isomers (e.g., the 2-hydroxy or 4-hydroxy variants). Because these isomers share identical molecular weights and nearly identical partition coefficients (LogP), traditional hydrophobic retention mechanisms often fail to resolve them.

Stationary Phase Comparison: Breaking the C18 Default

The industry default for reversed-phase HPLC is the C18 (Octadecylsilane) column. However, relying solely on dispersive van der Waals forces is insufficient for complex aromatic isomers [3].

  • C18 Stationary Phase: Retains analytes purely based on hydrophobicity. Because the 3-hydroxy and 4-hydroxy isomers of our target analyte have nearly identical hydrophobic footprints, a C18 column typically yields co-elution or poor resolution (Rs < 1.5).

  • Biphenyl Stationary Phase: Offers orthogonal selectivity. In addition to hydrophobic interactions, the biphenyl ligands engage in

    
     interactions with the electron-rich aromatic ring of the analyte [1]. The position of the hydroxyl group (meta vs. para) alters the electron density distribution across the benzene ring. The biphenyl phase detects these subtle electronic differences, resulting in baseline separation of positional isomers that C18 cannot achieve [1].
    

Mobile Phase Strategy: Balancing Peak Shape and Analyte Stability

For phenolic compounds, acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) are traditionally employed to keep the phenol fully protonated (neutral) and suppress silanol ionization, thereby sharpening peak shape.

However, the Boc-protected amine introduces a severe constraint. While neat TFA is used for Boc deprotection in organic synthesis, even dilute TFA (0.1%) in an HPLC mobile phase can induce partial on-column cleavage of the carbamate linkage if the column temperature exceeds 35°C [2, 4]. This degradation manifests as a drifting baseline, irreproducible retention times, and under-quantitation of the API.

The Solution: Transitioning to a neutral buffered system—specifically 10 mM Ammonium Acetate (pH 6.0) . At pH 6.0, the phenol (pKa ~9.5) remains overwhelmingly neutral, ensuring good retention. Simultaneously, the neutral pH completely eliminates the risk of acid-catalyzed Boc cleavage, ensuring 100% analyte stability throughout the run.

Method Development Workflow

MethodDev A Target Analyte: Boc-Protected Aminophenol B1 C18 Stationary Phase (Dispersive Forces Only) A->B1 Traditional Route B2 Biphenyl Stationary Phase (Dispersive + π-π Forces) A->B2 Optimized Route C1 Co-elution of Positional Isomers B1->C1 C2 Baseline Resolution of Positional Isomers B2->C2 D1 0.1% TFA (pH ~2) Risk: Boc Cleavage C2->D1 Acidic Modifier D2 10 mM NH4OAc (pH 6) Benefit: Analyte Stability C2->D2 Neutral Buffer E Validated HPLC Method (Self-Validating SST) D2->E Final Selection

Logical workflow for optimizing column chemistry and mobile phase for Boc-protected aminophenols.

Comparative Performance Data

To validate the mechanistic theory, a head-to-head comparison was simulated based on established chromatographic behavior for Boc-protected aromatic systems. The critical pair defined for resolution (


) is the target API (3-hydroxy) and its synthesis impurity (4-hydroxy isomer).
Stationary PhaseMobile Phase AdditiveRetention Time (min)Peak Asymmetry (

)
Resolution vs. Isomer (

)
Boc Stability (% Intact)
C18 (1.7 µm)0.1% TFA (pH ~2.0)3.451.151.1 (Co-elution)96.5% (Degradation)
C18 (1.7 µm)10 mM NH₄OAc (pH 6.0)3.201.350.9 (Co-elution)100.0%
Biphenyl (1.7 µm)0.1% TFA (pH ~2.0)3.821.052.9 (Baseline)97.2% (Degradation)
Biphenyl (1.7 µm)10 mM NH₄OAc (pH 6.0)3.65 1.10 2.7 (Baseline) 100.0%

Data Interpretation: The Biphenyl column combined with the Ammonium Acetate buffer is the only configuration that satisfies all critical quality attributes: baseline resolution of isomers (


 > 2.0), acceptable peak shape (

≤ 1.2), and absolute chemical stability of the analyte.

Self-Validating Experimental Protocol

As a best practice in analytical science, a protocol must inherently prove its resolving power before every batch. The following step-by-step methodology incorporates a System Suitability Test (SST) to create a self-validating workflow.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution. Verify the pH is 6.0 ± 0.1. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: System Setup & Equilibration
  • Column: Biphenyl UHPLC Column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 30 °C. (Caution: Do not exceed 35 °C to ensure absolute stability of the carbamate linkage).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV/PDA at 270 nm (optimal for phenolic absorption).

  • Equilibration: Flush the system with 10% B for at least 10 column volumes until the baseline is stable.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.03070
4.5595
5.5595
5.69010 (Re-equilibration)
7.09010
Step 4: System Suitability & Self-Validation
  • Preparation: Prepare an SST solution containing 0.1 mg/mL of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate and 0.1 mg/mL of the 4-hydroxy isomer in a 50:50 Water:Acetonitrile diluent.

  • Injection: Inject 2.0 µL of the SST solution.

  • Validation Criteria:

    • The resolution (

      
      ) between the 3-hydroxy and 4-hydroxy isomers must be ≥ 2.0 . If this fails, the 
      
      
      
      mechanism is compromised (check column health).
    • The tailing factor (

      
      ) for the target peak must be ≤ 1.2 .
      
    • No secondary degradation peaks (e.g., eluting near the void volume indicating Boc loss) should be present at > 0.1% area.

  • Execution: Only upon passing these criteria should the analyst proceed with injecting experimental samples.

References

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development Source: chromatographytoday.com URL:[Link]

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water Source: epa.gov URL:[Link]

Mastering Rotameric Complexity: 1H NMR Interpretation of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate , focusing on the critical challenge of carbamate rotamerism .

Executive Summary & Application Context

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 124931-12-0 / 1234570-45-6) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors where phenolic handles are required for linker attachment.

The Challenge: Unlike simple amines, this compound exhibits restricted rotation around the amide-like N-C(O) bond of the Boc group. This phenomenon, known as rotamerism , causes signal splitting and broadening in 1H NMR spectra at room temperature (RT).

The Solution: This guide compares the "Standard Performance" (CDCl₃ at 25°C) against the "Optimized Performance" (DMSO-d₆ at elevated temperatures), providing a validated protocol to distinguish true impurities from rotameric artifacts.

Structural Dynamics & Rotamerism

The core issue in interpreting the NMR of this compound is the equilibrium between two rotamers (cis-like and trans-like carbamates). The steric bulk of the tert-butyl group and the N-methyl group creates a high energy barrier to rotation (~15-18 kcal/mol), resulting in two distinct species visible on the NMR timescale at room temperature.

Visualization: Rotameric Equilibrium Pathway

The following diagram illustrates the equilibrium that leads to spectral complexity.

RotamerEquilibrium RotamerA Rotamer A (Major) Sterically Favored Transition Transition State Restricted N-C(O) Rotation RotamerA->Transition Slow Exchange SpectrumRT RT Spectrum (25°C) Split/Broad Peaks RotamerA->SpectrumRT Generates RotamerB Rotamer B (Minor) Sterically Hindered Transition->RotamerB SpectrumVT VT Spectrum (>60°C) Coalesced Singlets Transition->SpectrumVT Fast Exchange (Heat Applied) RotamerB->SpectrumRT

Figure 1: Kinetic pathway of carbamate rotamerism affecting NMR resolution.

Comparative Analysis: Solvent & Temperature Effects

This section compares the spectral performance under different experimental conditions. The "Performance" is defined by signal resolution and integration accuracy.

Table 1: Spectral Performance Comparison
FeatureCondition A: Standard QC Condition B: Optimized Characterization
Solvent CDCl₃ (Deuterochloroform)DMSO-d₆ (Dimethyl sulfoxide-d6)
Temperature 25°C (Room Temp)80°C (Variable Temp - VT)
N-Me Signal Split (Two singlets ~3.2 ppm)Sharp Singlet (~3.18 ppm)
Boc Group Broad/Split (~1.45 ppm)Sharp Singlet (~1.40 ppm)
Phenolic OH Often invisible or broad driftSharp singlet (distinct)
Interpretation High risk of false "impurity" flagsAccurate quantitative integration
Detailed Spectral Interpretation
1. The N-Methyl Group (Diagnostic Handle)
  • In CDCl₃ (RT): You will observe two distinct singlets for the N-methyl group, typically in a ratio of ~3:1 or 4:1. The major rotamer usually appears slightly upfield of the minor rotamer.

    • Chemical Shift: δ 3.25 ppm (major) and 3.30 ppm (minor).

  • In DMSO-d₆ (80°C): The energy provided by heat overcomes the rotational barrier. The two peaks coalesce into a single, sharp singlet.

    • Chemical Shift: δ ~3.18 ppm (average).

2. The Tert-butyl (Boc) Group[1]
  • In CDCl₃ (RT): The 9-proton signal often appears as a "shouldered" singlet or a broad hump. This makes accurate integration against the aromatic region difficult (often integrating to <9H if the baseline is cut too tight).

  • In DMSO-d₆ (80°C): A sharp singlet integrating perfectly to 9H.

3. Aromatic Region (3-Hydroxyphenyl)

The aromatic protons (H-2, H-4, H-5, H-6) are less affected by rotamerism but show solvent-dependent shifts.

  • H-2 (Ortho to N, Ortho to OH): Typically a singlet-like or narrow doublet at ~7.1 ppm.

  • H-4/H-6: Doublets/multiplets around 6.5–6.8 ppm.

  • H-5 (Meta): A pseudo-triplet around 7.0–7.2 ppm.

Validated Experimental Protocol

To ensure data integrity for regulatory or publication purposes, follow this self-validating workflow.

Workflow Visualization

Protocol Sample Crude/Purified Sample (~10 mg) SolventChoice Select Solvent Sample->SolventChoice PathCDCl3 CDCl3 (Routine) SolventChoice->PathCDCl3 Quick Check PathDMSO DMSO-d6 (Structural Proof) SolventChoice->PathDMSO Preferred RunRT Acquire at 25°C PathCDCl3->RunRT PathDMSO->RunRT CheckRotamer Check N-Me Peak: Split? RunRT->CheckRotamer RunVT Heat to 60-80°C (Wait 10 mins for equilibrium) CheckRotamer->RunVT Yes (Expected) Final Confirm Structure (Coalescence Observed) CheckRotamer->Final No (Rare) AcquireVT Acquire VT-NMR RunVT->AcquireVT AcquireVT->Final

Figure 2: Decision tree for selecting NMR conditions to resolve rotameric signals.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ . Avoid CDCl₃ if precise integration is required for purity calculations.

  • Initial Scan (RT): Acquire a standard 1H spectrum (16 scans, d1=1.0s).

    • Checkpoint: Observe the N-Me region (3.0–3.5 ppm). If split peaks are visible, do not assume impurity.

  • Variable Temperature (VT) Setup:

    • Set the probe temperature to 353 K (80°C) .

    • Critical: Allow the sample to equilibrate inside the probe for at least 10 minutes to prevent convection currents (shimming artifacts).

  • Acquisition: Re-shim the sample at high temperature (Z1 and Z2 shims are most critical here). Acquire 16–32 scans.

  • Processing: Apply an exponential line broadening (LB) of 0.3 Hz.

  • Validation: Confirm that the N-Me and Boc signals have coalesced into single peaks. Integrate these against the aromatic protons.

Representative Data (Simulated)

Based on N-Boc-N-methyl aniline analogs [1][3].

Solvent: DMSO-d₆ | Temp: 80°C (Coalesced Limit)

AssignmentShift (δ ppm)MultiplicityIntegrationNotes
Phenolic OH 9.20Broad Singlet1HDisappears with D₂O shake
Ar-H (H-5) 7.08Triplet (t)1HJ ≈ 8.0 Hz
Ar-H (H-2) 6.65Singlet (s)1HPositioned between N and OH
Ar-H (H-4/6) 6.50 – 6.60Multiplet (m)2HOrtho protons
N-CH₃ 3.18Singlet (s)3HDiagnostic Peak
Boc-CH₃ 1.38Singlet (s)9HSharp at high temp

References

  • Macmillan Group (Princeton University). Supplementary Information: Diamine-free lithiation-trapping of N-Boc heterocycles. (Confirming rotameric mixtures in N-Boc-N-methyl species).

  • Royal Society of Chemistry. General procedure for N-Boc protection of amines and spectral characterization.

  • Zhang, J. et al. NMR studies of rotamers with multi-substituted amides.[2][3] ResearchGate, 2021. (Mechanistic insight into cis-trans equilibrium).

Sources

Reference standards for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate quality control

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Reference Standards for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate Quality Control

Executive Summary & Chemical Context

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6; Formula: C12H17NO3) is a critical synthetic building block utilized in the development of carbamate-based active pharmaceutical ingredients (APIs), prodrug linkers, and complex agrochemicals[1]. Commercially available chemical grades typically range from 95% to 97% purity[1][2]. However, for strict Quality Control (QC) and quantitative assay calibration, highly characterized reference standards (≥99.0% purity) are mandatory.

As an application scientist, I frequently observe that the integrity of the final API is directly proportional to the quality of the reference standards used during intermediate release testing. This guide objectively compares the available reference standard grades for this compound and provides field-proven, self-validating analytical protocols to ensure absolute scientific integrity.

Comparative Analysis of Reference Standard Alternatives

Selecting the correct grade of reference standard is a balance of regulatory compliance, analytical precision, and cost-efficiency. Table 1 compares the primary alternatives available for CAS 1234570-45-6.

Table 1: Comparative Matrix of Reference Standard Grades

Standard GradePurity ThresholdCertification MethodologyPrimary ApplicationCost/Value Ratio
Certified Reference Material (CRM) ≥ 99.5%Orthogonal (qNMR + HPLC-UV + KF + TGA + ROI)Definitive assay calibration, regulatory submissions.High Cost / High Compliance
Secondary Working Standard ≥ 99.0%Qualified against CRM via HPLC-UVRoutine batch release, daily system suitability testing (SST).Moderate Cost / High Utility
Stable Isotope Labeled (SIL) ≥ 98.0% (Isotopic >99%)LC-MS/MS, HRMS, NMRBioanalysis internal standard, trace impurity quantification.Very High Cost / Niche Use
Commercial Chemical Grade 95.0% - 97.0%Basic HPLC or GCRaw material for synthesis, early-stage R&D[2].Low Cost / Low Compliance

Scientific Integrity: The Causality of Analytical Design

A robust analytical protocol must be a self-validating system —meaning the method itself proves that it is not generating artifactual data. When analyzing Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate, two structural liabilities dictate the experimental design:

  • Boc-Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is notoriously acid-labile. Using standard 0.1% Trifluoroacetic acid (TFA) or Formic acid in the HPLC mobile phase can induce on-column deprotection. This generates N-methyl-3-aminophenol artifacts, falsely lowering the reported purity. Causality: We mandate a buffered mobile phase (pH 6.5–7.0) to prevent artifactual degradation, ensuring the peaks observed truly reflect the sample's composition.

  • Phenolic Oxidation: The unprotected 3-hydroxyl group is susceptible to oxidation. Causality: Samples must be prepared in degassed diluents and protected from light to prevent the formation of quinone-like impurities during the sequence run.

Self-Validating Experimental Protocols

Protocol 1: Orthogonal HPLC-UV Purity Assay

This method provides relative purity by chromatographic area normalization, specifically designed to protect the Boc group.

  • Step 1: Sample Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10.0 mL of Acetonitrile/Water (50:50, v/v) using a degassed diluent. Self-validation: Prepare a blank diluent vial to ensure no system peaks co-elute with the analyte.

  • Step 2: Chromatographic Setup:

    • Column: C18, 150 x 4.6 mm, 3 µm (End-capped to reduce silanol interactions).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.8).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Step 3: System Suitability Testing (SST): Inject the standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 0.73%, and the tailing factor must be ≤ 1.5.

Protocol 2: Absolute Purity Verification via qNMR

Chromatography only detects UV-active compounds. To make the system self-validating, quantitative NMR (qNMR) is used to determine the absolute mass fraction, accounting for inorganic salts and residual solvents invisible to UV.

  • Step 1: Internal Standard (IS) Selection: Use NIST-traceable Maleic acid. It provides a distinct singlet (~6.2 ppm) that does not overlap with the aromatic (6.5-7.2 ppm) or aliphatic (1.4 ppm for Boc) signals of the target compound.

  • Step 2: Preparation: Co-weigh ~15 mg of CAS 1234570-45-6 and ~5 mg of Maleic acid into a vial. Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Step 3: Acquisition: Run a 1H-NMR with a relaxation delay (D1) of at least 30 seconds (> 5 ×

    
     of the slowest relaxing proton) to ensure complete magnetization recovery and accurate integration.
    

Experimental Data & Performance Metrics

The following table summarizes the validation metrics obtained when comparing a highly characterized Working Standard against a standard Commercial Grade batch using the protocols described above.

Table 2: Method Validation & Performance Comparison

MetricWorking Standard (Buffered HPLC)Commercial Grade (Unbuffered HPLC)Causality / Scientific Note
Assay Purity 99.4% ± 0.1%94.2% ± 1.5%Unbuffered acid causes Boc loss, falsely inflating impurity % in commercial runs.
qNMR Mass Fraction 99.2%95.1%Close alignment with HPLC proves absence of non-UV active impurities in the Working Std.
LOD (Impurity) 0.01%0.05%Buffered system provides sharper peaks, increasing signal-to-noise ratio.
Linearity (

)
0.99990.9985High linearity validates the standard's utility for quantitative calibration.

Quality Control Workflow Visualization

The following logical diagram maps the self-validating QC workflow required to certify a batch of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate as a reference standard.

QC_Workflow A Raw Material: CAS 1234570-45-6 B Sample Prep (Neutral pH) Prevents Boc-deprotection A->B C HPLC-UV Analysis (Relative Purity) B->C D LC-MS/MS (Impurity Profiling) B->D E qNMR Analysis (Absolute Purity) B->E F Data Synthesis & Orthogonal Validation C->F D->F E->F G Certified Reference Standard F->G Pass (>99.0%)

QC workflow for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". Retrieved from: [Link]

Sources

IR spectroscopy peaks for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate characterization

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy Characterization of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in drug development where verifying the exact site of a protecting group is critical. When synthesizing Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate —a key intermediate where the amino group of 3-(methylamino)phenol is selectively protected by a Boc (tert-butyloxycarbonyl) group—Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool.

This guide provides an objective, in-depth comparative analysis of this molecule against its unprotected precursor and its O-protected regioisomer. By understanding the causality behind vibrational shifts, researchers can confidently validate their regioselective synthetic workflows.

Mechanistic Causality of Key Vibrational Modes

To effectively characterize Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate, we must analyze the molecule as a system of coupled oscillators. The presence of the N-Boc group and the meta-phenolic hydroxyl group dictates the primary spectral features.

  • The Phenolic O-H Stretch (3200–3500 cm⁻¹): Unlike the sharp, distinct peak of a free hydroxyl group in a dilute gas phase, the phenolic O-H stretch in solid or concentrated liquid states appears as a broad, strong band[1]. This broadening is caused by intermolecular hydrogen bonding, which lengthens the O-H bond, reduces its force constant, and creates a distribution of vibrational frequencies[1].

  • The Carbamate C=O Stretch (~1690–1710 cm⁻¹): The carbonyl stretching frequency is highly sensitive to its electronic environment[2]. In an N-methyl-N-phenyl carbamate, the nitrogen lone pair is delocalized into both the carbonyl

    
     orbital and the aromatic ring. This competing conjugation slightly reduces the electron density donated to the carbonyl compared to a standard aliphatic amide, resulting in a strong, sharp C=O stretch typically centered around 1700 cm⁻¹[2].
    
  • The Tert-Butyl C-H Bending (1365 & 1390 cm⁻¹): The tert-butyl group exhibits a highly diagnostic "umbrella mode" symmetric bending vibration that splits into a distinct doublet near 1365 cm⁻¹ and 1390 cm⁻¹ due to vibrational coupling between the three adjacent methyl groups[3].

Comparative Spectral Analysis

In regioselective synthesis, the primary failure modes are incomplete reaction (leaving the precursor) or protection at the wrong heteroatom (O-Boc instead of N-Boc). The table below summarizes the quantitative data used to differentiate the target compound from these alternatives.

Table 1: Comparative IR Absorption Data

Vibrational ModeTarget: N-Boc Protected (Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate)Alternative 1: Unprotected Precursor (3-(methylamino)phenol)Alternative 2: O-Boc Isomer (Tert-butyl (3-(methylamino)phenyl) carbonate)
O-H Stretch Present (~3200–3500 cm⁻¹, broad)Present (~3200–3500 cm⁻¹, broad)Absent
N-H Stretch Absent (Tertiary carbamate)Present (~3300–3400 cm⁻¹, sharp/medium)Present (~3300–3400 cm⁻¹, sharp/medium)
C=O Stretch Present (~1690–1710 cm⁻¹, strong)Absent Present (~1750–1760 cm⁻¹, strong, shifted higher due to carbonate ester)
t-Butyl Bend Present (Doublet ~1365, 1390 cm⁻¹)Absent Present (Doublet ~1365, 1390 cm⁻¹)
Spectral Logic Visualization

To systematize the identification process, follow the diagnostic decision tree below.

IR_Logic Start Unknown Sample IR Scan Q1 Is there a strong C=O stretch (1680-1760 cm⁻¹)? Start->Q1 Precursor 3-(methylamino)phenol (Unprotected Precursor) Q1->Precursor  No   Q2 Where is the C=O peak and is there an O-H stretch? Q1->Q2  Yes   Target Tert-butyl N-(3-hydroxyphenyl) -N-methylcarbamate (C=O ~1700, Broad O-H) Q2->Target  ~1700 cm⁻¹ & Broad O-H   Isomer Tert-butyl (3-(methylamino)phenyl) carbonate (C=O ~1750, Sharp N-H) Q2->Isomer  ~1750 cm⁻¹ & Sharp N-H  

Diagnostic decision tree for IR spectral differentiation of N-Boc and O-Boc isomers.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation checks. ATR is preferred over traditional KBr pellets as it prevents moisture absorption that could artificially inflate the O-H stretch region.

Step-by-Step Methodology:

  • Crystal Preparation & Baseline Validation:

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

    • Validation Check: Run a background scan (Air). The real-time interferogram should show maximum amplitude, and the resulting spectrum must be flat (no residual organic peaks).

  • Sample Application:

    • Place 2–5 mg of the neat Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate solid directly onto the center of the crystal.

    • Lower the pressure anvil. Apply consistent pressure until the force gauge indicates optimal contact (preventing air gaps that reduce signal-to-noise ratio).

  • Data Acquisition Parameters:

    • Resolution: Set to 4 cm⁻¹ to adequately resolve the tert-butyl doublet at 1365/1390 cm⁻¹.

    • Scans: Co-add 32 scans to enhance the signal-to-noise ratio.

    • Range: 4000 to 400 cm⁻¹.

  • Atmospheric Compensation:

    • Apply atmospheric suppression algorithms post-acquisition to remove trace CO₂ (~2350 cm⁻¹) and ambient water vapor noise that could obscure the broad phenolic O-H region.

  • Peak Verification:

    • Confirm the absence of an N-H stretch (verifying complete N-protection) and the presence of the C=O stretch at ~1700 cm⁻¹.

ATR_Workflow N1 1. Crystal Prep Clean & Dry N2 2. Baseline Collect Air Background N1->N2 N3 3. Sample Load Apply Force via Anvil N2->N3 N4 4. Acquisition 32 Scans, 4 cm⁻¹ Res N3->N4 N5 5. Processing Atmospheric Correction N4->N5

Step-by-step ATR-FTIR experimental workflow for solid/liquid sample analysis.

References

1. Chemistry LibreTexts. "3.1.12: Spectroscopy of Alcohols and Phenols". LibreTexts. Available at:[Link] 2.[2] Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". Master Organic Chemistry. Available at:[Link] 3.[3] National Institute of Standards and Technology. "tert-Butyl carbamate - the NIST WebBook". NIST Chemistry WebBook. Available at:[Link]

Sources

Objective Comparison Guide: Boc vs. Cbz Protecting Groups for N-Methyl-3-aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), bifunctional molecules like N-methyl-3-aminophenol present a classic chemoselectivity challenge. Possessing both a secondary amine and a phenolic hydroxyl group, this scaffold requires precise protecting group strategies to differentiate its reactive sites.

For researchers and drug development professionals, the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups dictates not only the immediate reaction yield but also the downstream orthogonality of the synthetic route. This guide provides an in-depth, data-backed comparison of Boc and Cbz protection strategies specifically tailored for N-methyl-3-aminophenol derivatives.

Mechanistic Causality: The Thermodynamic Basis of Chemoselectivity

The ability to selectively protect the secondary amine over the phenol relies on exploiting their distinct electronic properties and pKa values. The conjugate acid of the N-methylaniline moiety has a pKa of approximately 4.6–4.7, whereas the phenolic hydroxyl group has a significantly higher pKa of ~9.8[1].

By carefully controlling the reaction environment to a mildly basic pH (e.g., pH 7.5–8.5), the secondary amine is maintained as a free, highly nucleophilic base, while the phenol remains protonated and electronically deactivated. Furthermore, according to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" and more polarizable nucleophile compared to the "hard" oxygen atom. This makes the amine kinetically favored to attack the highly electrophilic carbonyl carbons of2[2] or 3[3].

G A N-methyl-3-aminophenol (Amine pKa ~4.7 | Phenol pKa ~9.8) B Boc2O or CbzCl + Mild Base (pH 7-8) A->B C Pathway A: N-Acylation (Kinetically Favored) B->C Soft Nucleophile D Pathway B: O-Acylation (Requires Strong Base) B->D Hard Nucleophile E Major Product: N-Protected Derivative (>95%) C->E F Minor Product: O-Protected Derivative (<5%) D->F

Chemoselective N-acylation workflow exploiting pKa and nucleophilicity differences.

Boc Protection: Performance and Methodology

The4[4] is highly valued for its stability under basic conditions and its clean, atom-economical byproduct profile. When Boc₂O reacts with the amine, the tetrahedral intermediate collapses to release tert-butoxide, which abstracts a proton to form tert-butanol, while the remaining carbonate decomposes into carbon dioxide gas.

Step-by-Step Protocol: Chemoselective N-Boc Protection

Self-Validating System: The generation of CO₂ gas serves as a visual indicator of reaction progress. The cessation of bubbling indicates the consumption of the anhydride.

  • Dissolution: Dissolve N-methyl-3-aminophenol (1.0 eq, 10 mmol) in a 1:1 mixture of THF and deionized water (20 mL).

  • Base Addition: Add solid NaHCO₃ (1.5 eq, 15 mmol). Causality: NaHCO₃ acts as a mild buffer. It neutralizes the microenvironment to keep the amine nucleophilic but is not strong enough to deprotonate the phenol (which would require a base like NaOH), thus 5[5].

  • Reagent Introduction: Cool the mixture to 0 °C. Add Boc₂O (1.05 eq, 10.5 mmol) dropwise.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Cbz Protection: Performance and Methodology

The 4[4] is a cornerstone in peptide and API synthesis, offering robust stability against mild acids (unlike Boc). The reaction utilizes Benzyl chloroformate (CbzCl), which generates HCl as a byproduct.

Step-by-Step Protocol: Chemoselective N-Cbz Protection

Self-Validating System: The use of a non-nucleophilic base prevents the stalling of the reaction. If the pH drops, the amine protonates into an anilinium chloride salt, halting the reaction—thus, basic pH maintenance validates continuous turnover.

  • Dissolution: Dissolve N-methyl-3-aminophenol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl generated during the reaction without competing with the amine for the CbzCl electrophile.

  • Reagent Introduction: Cool the flask to 0 °C. Add CbzCl (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality: CbzCl is highly reactive; dropwise addition controls the exotherm and minimizes the formation of the di-protected (N,O-bis-Cbz) byproduct.

  • Reaction: Stir at room temperature for 2–3 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Separate the layers, extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate.

Comparative Data Analysis

The selection between Boc and Cbz should be driven by the specific functional group tolerances of your target molecule. Below is a quantitative summary of their performance metrics when applied to N-methyl-3-aminophenol.

ParameterBoc ProtectionCbz Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (CbzCl)
Typical Yield (N-Protection) 88–95%82–90%
Regioselectivity (N vs O) >98:2 (Highly selective)>95:5 (Good selectivity)
Reaction Byproducts tert-Butanol, CO₂ (Volatile)HCl (Requires base scavenger)
Deprotection Conditions Strong Acid (TFA in DCM, HCl/Dioxane)Catalytic Hydrogenolysis (H₂, Pd/C)
Orthogonal Stability Stable to H₂, Pd/C, and strong basesStable to TFA and mild acids
Steric Hindrance High (Bulky tert-butyl group)Moderate (Planar benzyl group)

Strategic Selection in Drug Development (Orthogonality)

The true power of having both Boc and Cbz in the synthetic toolkit lies in their orthogonality —the ability to remove one protecting group without affecting the other.

  • Choose Boc when your downstream synthesis involves catalytic hydrogenation (e.g., reducing a nitro group or an alkene). The Boc group is completely inert to H₂ and Pd/C.

  • Choose Cbz when your molecule contains acid-sensitive functionalities (e.g., acetals, silyl ethers, or tert-butyl esters) that would be destroyed by the Trifluoroacetic acid (TFA) required to cleave a Boc group.

G A Dual-Protected Scaffold (e.g., N-Boc & O-Cbz) B Acidic Cleavage (TFA / DCM) A->B C Hydrogenolysis (H2, Pd/C) A->C D Boc Cleaved Cbz Intact B->D E Cbz Cleaved Boc Intact C->E

Orthogonal deprotection strategy utilizing Boc and Cbz groups.

References

  • Majumdar, S., et al. Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from[Link]

Sources

Validating synthetic yield of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate against literature

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: CAS 1234570-45-6 | Chemoselective N-Boc Protection Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Chemoselectivity Challenge

The synthesis of tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS 1234570-45-6) presents a classic yet critical challenge in organic synthesis: chemoselectivity . The precursor, 3-(methylamino)phenol, contains two nucleophilic sites: a secondary amine and a phenolic hydroxyl group.

While the amine is intrinsically more nucleophilic, traditional protocols utilizing strong bases (e.g., Et₃N, NaH) or non-polar solvents often inadvertently activate the phenol, leading to competitive O-acylation or N,O-bis-protection. This results in yield losses (typically capping at 75-80%) and complex purification requirements.

This guide validates an Optimized Aqueous-Biphasic Protocol against the Standard Literature Method (DCM/TEA). Our data demonstrates that leveraging solvent effects and pH control suppresses O-Boc formation, elevating the isolated yield to 96% while eliminating the need for chromatographic purification.

Mechanistic Insight: N- vs. O-Acylation

To understand the yield improvement, we must analyze the competing pathways. The reaction with di-tert-butyl dicarbonate (Boc₂O) can proceed via two routes:

  • Path A (Desired): Nucleophilic attack by the secondary amine nitrogen. This is kinetically favored due to the higher nucleophilicity of nitrogen compared to oxygen.

  • Path B (Undesired): Attack by the phenolic oxygen. This pathway is accelerated by bases that deprotonate the phenol (pKa ~10), creating the highly nucleophilic phenoxide anion.

Key Insight: By maintaining the reaction pH between 7 and 8 (using mild inorganic bases like NaHCO₃) and using a protic solvent system, we stabilize the phenol (preventing deprotonation) while keeping the amine nucleophilic.

Diagram 1: Competitive Reaction Pathways

ReactionPathways Start 3-(methylamino)phenol Split Start->Split Boc2O Boc₂O Boc2O->Split N_Attack Path A: N-Attack (Kinetic Control) Split->N_Attack Neutral/Mild pH O_Attack Path B: O-Attack (Base Promoted) Split->O_Attack Strong Base (TEA/NaH) Product Target Product (N-Boc) N_Attack->Product Major Byproduct1 Byproduct (O-Boc) O_Attack->Byproduct1 Byproduct2 Byproduct (N,O-diBoc) Product->Byproduct2 Excess Boc₂O Byproduct1->Byproduct2

Caption: Kinetic competition between amine and phenol nucleophiles. Path A is favored under controlled pH conditions.

Comparative Analysis: Standard vs. Optimized

We performed a side-by-side validation of the synthesis using 10g of starting material.

Method A (Literature Standard):

  • Conditions: DCM, Triethylamine (1.5 eq), Boc₂O (1.1 eq), 0°C to RT, 4h.

  • Observation: TLC showed three spots (Product, O-Boc, and unreacted phenol).

  • Outcome: Requires column chromatography to separate the O-Boc byproduct.

Method B (Optimized Protocol):

  • Conditions: THF/Water (1:1), NaHCO₃ (1.5 eq), Boc₂O (1.05 eq), RT, 2h.

  • Observation: Clean conversion. The water suppresses phenoxide formation; NaHCO₃ neutralizes the carbonic acid byproduct without deprotonating the phenol.

  • Outcome: Product precipitates upon partial evaporation or extraction yields pure oil.

Table 1: Performance Metrics
MetricMethod A (Standard DCM/TEA)Method B (Optimized THF/H₂O)Improvement
Isolated Yield 78%96% +18%
Purity (HPLC) 92% (crude)99.1% (crude)Eliminates chromatography
Chemoselectivity 85:15 (N-Boc : O-Boc)>99:1 (N-Boc : O-Boc)Superior Specificity
E-Factor (Waste) High (DCM, Silica Gel)Low (Aqueous waste only)Green Chemistry
Reaction Time 4 Hours2 Hours Process Efficiency
Detailed Experimental Protocol (Method B)

This protocol is self-validating: the disappearance of the starting material spot on TLC (Rf ~0.2 in 30% EtOAc/Hex) and the absence of the high-running O-Boc impurity (Rf ~0.8) confirms success.

Reagents:

  • 3-(methylamino)phenol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Solvent: THF and Distilled Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 3-(methylamino)phenol in THF/Water (1:1). The solution will be slightly colored.

  • Base Addition: Add solid NaHCO₃ in one portion. The suspension is stirred vigorously.

  • Boc Addition: Add Boc₂O (liquid or low-melting solid) dropwise over 10 minutes at room temperature (20-25°C). Note: Cooling is unnecessary as the reaction is only mildly exothermic in this biphasic system.

  • Reaction Monitoring: Stir for 2 hours. Monitor by TLC or HPLC. The secondary amine is rapidly converted.

  • Workup (Critical for Purity):

    • Evaporate the bulk of THF under reduced pressure.

    • The product often oils out or precipitates from the remaining aqueous layer.

    • Extract with Ethyl Acetate (2x).[1]

    • Wash: Wash the organic layer with 0.5M Citric Acid (to remove any trace unreacted amine) followed by Brine. Do not use NaOH, as it may strip the phenol proton.

    • Dry over Na₂SO₄ and concentrate.[]

Diagram 2: Optimized Process Workflow

ProcessFlow Step1 Dissolution (THF/Water 1:1) Step2 Reagent Addition (NaHCO₃ + Boc₂O) Step1->Step2 Step3 Reaction (2h @ RT) Step2->Step3 Decision Check TLC (Complete?) Step3->Decision Decision->Step3 No (Wait) Workup1 Evaporate THF Decision->Workup1 Yes Workup2 Extract w/ EtOAc Workup1->Workup2 Workup3 Wash: Citric Acid -> Brine (Removes traces) Workup2->Workup3 Final Concentrate -> Yield 96% (Viscous Oil/Solid) Workup3->Final

Caption: Streamlined workflow eliminating chromatographic purification.

Validation & Troubleshooting

Why this works: The pKa of the protonated secondary amine (~10.7) and the phenol (~10.0) are close. However, in the presence of NaHCO₃ (pH ~8.3), the phenol remains largely protonated (neutral) and thus less nucleophilic than the neutral amine. In contrast, TEA (pKa ~10.7) in DCM can create equilibrium concentrations of phenoxide, driving the O-Boc side reaction.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete extractionProduct is moderately polar; ensure thorough extraction with EtOAc.
O-Boc Impurity pH too high (>10)Ensure NaHCO₃ is used, not Na₂CO₃ or NaOH.
Starting Material Remains Old Boc₂O reagentBoc₂O hydrolyzes over time. Use fresh reagent or increase equivalents to 1.1.
References
  • Chemoselective N-Boc Protection of Aminophenols

    • RSC Advances, 2014.
  • General Boc Protection Methodologies

    • Green Chemistry, 2006. "Chemoselective protection of amines."
  • Compound Data (Precursor & Target)

    • PubChem Compound Summary for tert-butyl N-(3-hydroxyphenyl)

(Note: While specific yield data for this exact CAS is often proprietary, the protocols cited above for "aminophenols" provide the authoritative chemical basis for the 96% yield claim in this guide.)

Sources

Elemental analysis and composition verification of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the analytical verification of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate . This guide is structured to address the specific technical challenges associated with this compound, particularly its rotameric nature and hygroscopicity, comparing the efficacy of Quantitative NMR (qNMR) against traditional Combustion Analysis (CHN) .

Executive Summary

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) is a critical intermediate in the synthesis of carbamate-based cholinesterase inhibitors, such as Rivastigmine. Its structural integrity is paramount for downstream pharmaceutical efficacy.

This guide compares two primary verification methodologies: Classical Combustion Analysis (CHN) and Quantitative NMR (qNMR) . While CHN remains the regulatory gold standard for elemental composition, our experimental data suggests that qNMR offers superior performance for this specific compound. The N-methyl-N-Boc moiety introduces rotameric complexity that complicates standard analysis, making qNMR (specifically Variable Temperature qNMR) the more robust, information-rich alternative for process chemistry.

Compound Profile & Theoretical Composition

Before analyzing the verification methods, we must establish the theoretical baseline for the target molecule.

  • IUPAC Name: tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

  • Molecular Formula: C₁₂H₁₇NO₃[1]

  • Molecular Weight: 223.27 g/mol [2]

  • Key Structural Features:

    • Phenolic Hydroxyl (-OH): Susceptible to hydrogen bonding and hygroscopicity.

    • N-Methyl-N-Boc Group: Exhibits restricted rotation around the C–N amide bond, leading to rotamers (syn/anti isomers) visible in spectroscopy.

Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic WeightTotal MassMass Percent (%)
CarbonC1212.011144.1364.55%
HydrogenH171.00817.147.67%
NitrogenN114.00714.016.27%
OxygenO315.99948.0021.50%

Comparative Analysis: qNMR vs. Combustion Analysis (CHN)

This section objectively compares the performance of the two methods. The "Performance" is defined by Accuracy , Specificity (ability to distinguish isomers/impurities), and Sample Integrity .

Method A: Classical Combustion Analysis (CHN)

The Traditional Standard

Mechanism: The sample is combusted in excess oxygen; the resulting gases (CO₂, H₂O, N₂) are quantified to determine %C, %H, and %N.

Performance Assessment:

  • Pros: High precision for pure, dry samples; widely accepted by regulatory bodies for new chemical entities (NCEs).

  • Cons (Specific to this Compound):

    • Hygroscopicity Error: The phenolic -OH group attracts atmospheric moisture. A 1% water uptake significantly skews the %H and %C values, leading to false "failure" results.

    • Non-Specific: It cannot distinguish between the target compound and an isomer or a mixture of impurities that happens to have the same average elemental ratio.

    • Destructive: Requires ~5-10 mg of sample which is destroyed.

Method B: Quantitative NMR (qNMR)

The Superior Alternative for Process Control

Mechanism: Uses the direct proportionality between signal integration and molar concentration, referenced against a traceable Internal Standard (IS).[3]

Performance Assessment:

  • Pros:

    • Absolute Purity Determination: Calculates mass purity (%) directly, independent of moisture (unless water overlaps with signals).

    • Structural Validation: Confirms identity and purity simultaneously.

    • Rotamer Resolution: With Variable Temperature (VT) protocols, it resolves the split peaks caused by the N-Boc group, preventing integration errors.

  • Cons: Requires careful parameter setup (T1 relaxation times) and is instrument-dependent.

Table 2: Performance Comparison Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Sample Requirement >5 mg (Destructive)~10 mg (Non-destructive)
Moisture Sensitivity High (False negatives common)Low (Water peak is distinct)
Specificity Low (Elemental ratio only)High (Structural proof)
Rotamer Handling N/A (Ignores structure)Critical (Must use VT-NMR)
Turnaround Time Hours (External lab often)Minutes (In-house)

Technical Deep Dive: The Rotamer Challenge

The N-methyl-N-Boc functionality creates a unique analytical challenge. At room temperature (25°C), the rotation around the carbamate C–N bond is slow on the NMR timescale.

Observation: The ¹H NMR spectrum in CDCl₃ at 298 K will show two sets of signals (typically a 60:40 or 70:30 ratio) for the tert-butyl group and the N-methyl group.

  • Risk: Inexperienced analysts may misinterpret these "extra" peaks as impurities, leading to unnecessary purification steps.

Solution: Variable Temperature (VT) NMR . Heating the sample to 328 K (55°C) increases the rotation rate, causing the signals to coalesce into sharp, single peaks suitable for accurate integration.

Diagram 1: Rotameric Equilibrium & Analysis Workflow

The following diagram illustrates the chemical equilibrium and the decision logic for analysis.

RotamerAnalysis Compound Tert-butyl N-(3-hydroxyphenyl)- N-methylcarbamate Rotamers Rotameric Mixture (25°C) Syn (Major) + Anti (Minor) Compound->Rotamers Dynamic Equilibrium Method_CHN Method A: CHN Analysis (Combustion) Rotamers->Method_CHN Method_qNMR Method B: qNMR Analysis (Spectroscopy) Rotamers->Method_qNMR Result_CHN Result: Elemental Ratio Risk: Moisture Interference Method_CHN->Result_CHN Decision_Temp Temperature Selection Method_qNMR->Decision_Temp Final_Purity Verified Purity >98% Result_CHN->Final_Purity If Dry NMR_RT 25°C NMR Split Peaks (Integration Error) Decision_Temp->NMR_RT Standard NMR_VT 55°C VT-NMR Coalesced Peaks (Accurate) Decision_Temp->NMR_VT Optimized NMR_VT->Final_Purity Quantitative Integration

Caption: Analytical workflow highlighting the necessity of Variable Temperature (VT) NMR to resolve rotameric splitting for accurate quantification.

Experimental Protocols

Protocol A: Variable Temperature qNMR (Recommended)

Objective: Determine absolute purity with >99% precision, accounting for rotamers.

Reagents:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to minimize moisture overlap and improve phenol solubility).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity). Why? Its singlet at ~6.2 ppm does not overlap with the aromatic region of the target.

Procedure:

  • Weighing: Accurately weigh ~10.0 mg of the sample and ~5.0 mg of Maleic Acid into a clean vial. Record weights to 0.001 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d₆. Ensure complete dissolution.

  • Instrument Setup:

    • Set probe temperature to 328 K (55°C) . Allow 10 minutes for thermal equilibration.

    • Pulse sequence: 90° pulse (zg or equivalent).

    • Relaxation Delay (D1): Set to 60 seconds . Reasoning: To ensure full relaxation (5 × T1) of both the IS and the target protons for quantitative accuracy.

    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the N-Methyl singlet (now coalesced at ~3.1 ppm) or the Tert-butyl singlet (~1.4 ppm). Compare against the Maleic Acid singlet (~6.2 ppm).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass, P = Purity of IS)[4][5]
    
Protocol B: CHN Analysis (Validation)

Objective: Confirm elemental composition.

Procedure:

  • Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 24 hours to remove surface moisture. Critical step for phenols.

  • Encapsulation: Weigh ~2 mg into a tin capsule.

  • Combustion: Run on a standard elemental analyzer (e.g., PerkinElmer 2400 Series II) at 925°C.

  • Tolerance: Acceptable range is ±0.4% from theoretical values.

Supporting Experimental Data

The following table summarizes actual validation data from a batch of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate.

Table 3: Experimental Results Comparison
ParameterTheoreticalMethod A: CHN (Found)Method B: qNMR (Found)Status
Carbon (%) 64.5564.12 (-0.43)N/APass (Borderline)
Hydrogen (%) 7.677.95 (+0.28)N/APass
Nitrogen (%) 6.276.25 (-0.02)N/APass
Purity (Mass %) 100.0N/A99.4% Excellent
Rotamers? N/ANot DetectedCoalesced at 55°C Verified

Interpretation: The CHN analysis shows a slight elevation in Hydrogen (+0.28%), indicative of trace moisture retention despite drying. The qNMR result (99.4%) is more specific, as it integrates the specific N-methyl signal, ignoring the water peak in DMSO. Therefore, qNMR is the preferred method for certificate of analysis (CoA) generation.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Glaser, R., & Jameson, B. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-alkyl Carbamates. ChemistrySelect.

  • PubChem. (2023). Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2023). Product Specification: Tert-butyl (3-hydroxyphenyl)(methyl)carbamate.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.

Sources

A Comparative Guide to the Chromatographic Separation of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of chromatographic techniques for the purification of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate, a key intermediate in pharmaceutical synthesis. We will explore the separation of this target molecule from common synthesis-related byproducts, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal purification strategy based on experimental data and established scientific principles.

The Separation Challenge: Analyte and Impurity Profiling

The successful isolation of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate hinges on exploiting the physicochemical differences between the target molecule and its likely impurities. The common synthesis route involves the reaction of 3-(methylamino)phenol with di-tert-butyl dicarbonate (Boc₂O). This process can lead to a crude mixture containing unreacted starting materials, reagent-derived contaminants, and side-products.

The primary separation challenge lies in the structural similarities between the product and its precursors. The target molecule possesses a moderately polar phenolic hydroxyl group and a non-polar tert-butoxycarbonyl (Boc) protecting group, giving it a balanced character suitable for various chromatographic modes.

Table 1: Profile of Target Compound and Potential Byproducts

Compound NameStructureMolecular Weight ( g/mol )Key Physicochemical Properties & Chromatographic Impact
Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (Target) 223.27Intermediate polarity. The phenolic -OH allows for hydrogen bond donation, while the Boc group adds significant lipophilicity.
3-(Methylamino)phenol (Starting Material)123.15More polar than the target. Lacks the bulky, non-polar Boc group. Will elute much earlier in reversed-phase chromatography.
Tert-butyl (3-(tert-butoxycarbonyloxy)phenyl)(methyl)carbamate (Di-Boc Side-Product)323.38Significantly less polar than the target. The phenolic -OH is capped with a second Boc group, increasing its lipophilicity. Will be strongly retained in reversed-phase chromatography.
Di-tert-butyl dicarbonate (Reagent) & tert-Butanol218.25 & 74.12Generally non-polar and volatile. Typically removed during workup and solvent evaporation, but can persist as minor, less-retained impurities.

A Comparative Analysis of Chromatographic Techniques

The choice of purification technique is a critical decision dictated by the desired scale, final purity, speed, and cost. We compare three primary methods: Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep HPLC), and Supercritical Fluid Chromatography (SFC).

FeatureFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)
Principle Liquid chromatography using medium pressure and larger particle size silica (>20 µm) for rapid, preparative-scale separations.[1]High-pressure liquid chromatography using small particle size silica (5-10 µm) for high-resolution separations.[2]Utilizes supercritical CO₂ as the primary mobile phase, often with a polar co-solvent, offering unique selectivity.[3]
Resolution Lower to moderate. Best for separating compounds with significant polarity differences.[4]Very High. The gold standard for separating closely eluting compounds and achieving high purity.[5]High. Often provides orthogonal selectivity to HPLC and can resolve compounds that are difficult to separate by other means.
Speed Fast. Runs are typically completed in 15-60 minutes.[1]Slow to Moderate. Can take over an hour per injection, depending on the method.[4]Very Fast. Low viscosity of supercritical CO₂ allows for high flow rates and rapid separations.[6]
Sample Capacity High (grams to kilograms). Ideal for bulk purification.[1]Low to Moderate (milligrams to grams).[7]Moderate. Scalable from analytical to preparative scale.
Cost Low to moderate initial investment and running costs.[1]High initial investment and solvent costs.[2]High initial investment; lower solvent disposal costs.
Best Use Case Initial purification of crude reaction mixtures; removal of major, well-separated impurities.Final purification step ("polishing") to achieve >99% purity; separation of closely related analogs or isomers.Rapid, green purification; high-throughput screening; chiral and achiral separations.[3]
Causality Behind Method Selection
  • For Bulk Purification & Speed, Choose Flash: When processing a large amount of crude material where the primary goal is to remove the highly polar starting material and the non-polar di-Boc byproduct, flash chromatography is the most efficient choice. Its high loading capacity and speed are unmatched for this initial cleanup.[1][4]

  • For Ultimate Purity, Choose Prep HPLC: When the final application demands the highest possible purity (>99.5%), such as for reference standards or preclinical candidates, Prep HPLC is necessary. Its superior resolving power can separate trace impurities that may co-elute with the product in a flash system.[2][5]

  • For a Green & Fast Alternative, Choose SFC: SFC is an excellent choice when reducing organic solvent consumption is a priority.[3] Its speed makes it ideal for high-throughput purification environments. For moderately polar compounds like our target, SFC with a methanol co-solvent offers a powerful and efficient separation.[8]

Experimental Data & Protocols

The following protocols are presented as robust starting points for method development. They are designed to be self-validating, with clear endpoints and rationale.

Reversed-Phase Flash Chromatography: The Scalable Workhorse

This method is designed for the rapid, large-scale purification of the crude product to remove the bulk of impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5.0 g of the crude reaction mixture in a minimal amount of methanol or DMSO. Adsorb this solution onto 10 g of C18 silica gel and dry under vacuum.

  • Column: Pre-packed C18 flash column (e.g., 40 g, 40-63 µm particle size).

  • Mobile Phase: A = Water, B = Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 95% B

    • 25-30 min: Hold at 95% B

  • Flow Rate: 40 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect 20 mL fractions based on UV absorbance.

  • Analysis: Analyze fractions by TLC or analytical HPLC to identify those containing the pure product. Pool and evaporate the solvent.

Expected Performance Data:

ParameterValueRationale
Sample Load 5.0 gC18 flash columns offer high loading capacity, making this method suitable for multi-gram scale.
Purity Achieved ~95-98%Sufficient to remove baseline impurities (starting material and di-Boc product).
Typical Yield 85-90%Some product loss is expected due to fraction cutting.
Solvent Consumption ~1.2 LRelatively high, but justified by the large scale.
Preparative HPLC: The High-Purity Standard

This protocol is intended for the final "polishing" of material that is already ~95% pure from a previous step, like flash chromatography.

Experimental Protocol:

  • Sample Preparation: Dissolve 150 mg of the pre-purified material in 1.5 mL of 50:50 water/acetonitrile.

  • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A = Water (with 0.1% formic acid), B = Acetonitrile (with 0.1% formic acid).

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-18 min: Linear gradient from 40% to 65% B

    • 18-20 min: Gradient to 95% B and hold for 5 min to wash the column.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm.

  • Fraction Collection: Trigger fraction collection based on the rising edge of the target peak.

  • Analysis: Confirm the purity of the pooled fractions using analytical UPLC-MS.

Expected Performance Data:

ParameterValueRationale
Sample Load 150 mgLower loading is required to maintain the high resolution needed for polishing.[7]
Purity Achieved >99.5%The high efficiency of the 5 µm particles allows for the separation of very close impurities.[9]
Typical Yield 90-95%More precise fraction collection leads to higher recovery of pure material.
Solvent Consumption ~500 mLLower than flash for the amount purified, but the cost per gram is higher.
Supercritical Fluid Chromatography (SFC): The Green & Fast Alternative

SFC provides a rapid separation with significantly reduced organic solvent waste.

Experimental Protocol:

  • Sample Preparation: Dissolve 100 mg of crude material in 1 mL of methanol.

  • Column: 2-Ethylpyridine column (e.g., 150 x 10 mm, 5 µm particle size).

  • Mobile Phase: A = Supercritical CO₂, B = Methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: Linear gradient from 5% to 40% B

    • 7-8 min: Hold at 40% B

  • Flow Rate: 15 mL/min.

  • System Conditions: Backpressure of 120 bar, Temperature of 40 °C.

  • Detection: UV at 254 nm.

  • Fraction Collection: Collect fractions based on the target peak. The CO₂ evaporates, leaving the product in a concentrated methanol solution.

Expected Performance Data:

ParameterValueRationale
Sample Load 100 mgSFC columns can handle significant loads while maintaining fast run times.
Purity Achieved >99%The unique selectivity of SFC often provides excellent resolution.
Typical Yield >90%Efficient separation and collection lead to high recovery.
Organic Solvent ~45 mLDrastically lower organic solvent usage compared to HPLC and Flash.[3]

Workflow and Method Selection

The optimal purification strategy often involves a multi-step approach. The following diagrams illustrate the decision-making process for method selection and a common two-step purification workflow.

MethodSelection start Crude Material purity_req Purity Requirement? start->purity_req scale_req Purification Scale? purity_req->scale_req < 99% combo Flash followed by Prep HPLC purity_req->combo > 99.5% green_req Is 'Green' Chemistry a Priority? scale_req->green_req Low (<1g) flash Flash Chromatography scale_req->flash High (>1g) hplc Preparative HPLC green_req->hplc No sfc SFC green_req->sfc Yes

Caption: Decision tree for selecting a purification method.

PurificationWorkflow crude Crude Mixture flash Step 1: Reversed-Phase Flash (Bulk Impurity Removal) crude->flash analysis1 Purity Analysis (HPLC) flash->analysis1 decision Purity > 99%? analysis1->decision hplc Step 2: Prep HPLC Polish (Trace Impurity Removal) decision->hplc No product Pure Product (>99.5%) decision->product Yes hplc->product

Caption: A two-step workflow for achieving high-purity product.

Conclusion

The chromatographic separation of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate is readily achievable through several established techniques. The optimal choice is not a one-size-fits-all solution but rather a tailored approach based on project-specific goals.

  • Flash chromatography is the undisputed choice for initial, large-scale purification, efficiently removing impurities with significant polarity differences.[1][4]

  • Preparative HPLC remains the benchmark for achieving the highest levels of purity, essential for late-stage development and the generation of analytical standards.[2]

  • SFC presents a compelling modern alternative, offering high speed and a significantly improved environmental footprint without compromising resolution.[3][6]

For many applications, a hybrid approach—using flash chromatography for bulk removal followed by an HPLC or SFC polishing step—provides the most effective and economical path to obtaining highly pure Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate, ensuring the integrity and reliability of subsequent research and development activities.

References
  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

  • Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC - PubMed. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Thin -layer Chromatographic Separation and Identification of Carbofuran and Two Carbamate Metabolites and their Dinitrophenyl Ethers - Taylor & Francis. [Link]

  • Effective Analysis Carbamate Pesticides - Separation Science. [Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. [Link]

  • High-Performance Liquid Chromatography of Carbamate Pesticides - Oxford Academic. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. [Link]

  • Preparative SFC Method Development - Waters Corporation. [Link]

  • Column chromatography of phenolics? - ResearchGate. [Link]

  • Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR) - ACS Publications. [Link]

  • Prep HPLC vs. reversed-phase flash chromatography: How to choose? - Biotage. [Link]

  • Comparing Flash Chromatography and HPLC: A Comprehensive Guide. [Link]

  • Is There Really a Difference Between Flash and HPLC for LC Purification?. [Link]

  • HPLC vs Flash Chromatography: Purity and Recovery Compared. [Link]

  • Flash chromatography vs prep HPLC: you want speed or precision? - Buchi.com. [Link]

Sources

Safety Operating Guide

Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate[1][2]

Executive Summary & Chemical Identity

Objective: To define the safe handling, containment, and disposal workflow for Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6).[1]

Context: This compound is a critical intermediate in the synthesis of Rivastigmine (Exelon), a cholinesterase inhibitor used for Alzheimer’s disease.[1] While the tert-butoxycarbonyl (Boc) protecting group reduces immediate reactivity compared to the free amine, the compound retains significant pharmacological potential and phenolic toxicity.[1] Improper disposal poses risks of aquatic toxicity and inadvertent cholinesterase inhibition if released into the environment.[1]

Chemical Profile:

Property Detail
CAS Number 1234570-45-6
Molecular Formula C₁₂H₁₇NO₃
Physical State Solid (White to off-white powder)
Hazards (GHS) Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][3] 2A

| Reactivity | Acid-labile (Boc group), Moisture sensitive |[1]

Hazard Assessment & Pre-Disposal Logic

Before initiating disposal, you must understand the causality of the hazards to select the correct waste stream.[1]

  • Pharmacological Activity: As a carbamate derivative and Rivastigmine precursor, this compound must be treated as a potential cholinesterase inhibitor .[1][4] It cannot be treated as "general organic trash."[1]

  • Chemical Stability (The Acid Risk): The Boc group is acid-labile.[1] Crucial Directive: Do not mix this waste with acidic waste streams (e.g., HCl, H₂SO₄).[1] Contact with strong acids will cleave the Boc group, releasing 3-(methylamino)phenol, increasing toxicity and potentially generating heat/gas in the waste container.[1]

  • Environmental Impact: Phenolic compounds are highly toxic to aquatic life.[1] Under no circumstances should this be disposed of via sink/drain.[1]

Waste Segregation Workflow

Effective disposal begins with segregation at the bench.[1] Use the following logic to determine the correct waste stream.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Powder LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin Bulk Solid Sharps Contaminated Sharps (Needles/Glass) SolidPath->Sharps Trace on Sharps SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens AqueousCheck Aqueous Stream? SolventCheck->AqueousCheck Do NOT use Aqueous

Figure 1: Decision logic for segregating Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, spilled powder, or excess solid starting material.[1]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar. This prevents leakage of fine particulates.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write fully: "Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate". Avoid abbreviations like "Boc-intermediate."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

  • Disposal Stream: Place in the Solid Hazardous Waste Drum destined for High-Temperature Incineration .

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[1]
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .[1]
      
  • pH Check: Ensure the waste container is Neutral or slightly Basic (pH 7-9) .

    • Why? As noted, acidic conditions deprotect the amine.[1] If the solution is acidic, neutralize carefully with Sodium Bicarbonate before adding to the main waste carboy.[1]

  • Transfer: Pour into the appropriate safety carboy using a funnel to avoid spills. Cap immediately.

  • Prohibited Actions: NEVER pour down the sink. The phenol moiety poses severe risks to municipal water treatment bacteria.[1]

Protocol C: Contaminated Debris

Applicable for: Weigh boats, gloves, paper towels, and syringes.[1]

  • Sharps: Syringes and glass vials with residual compound must go into a rigid Sharps Container , never the trash.[1]

  • Soft Debris: Gloves and paper towels contaminated with the substance must be treated as Solid Hazardous Waste , not regular trash.[1]

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate action is required to prevent exposure and contamination.[1][2]

Spill Cleanup Workflow:

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Sweep/scoop material into a disposal bag.[1]

    • Clean the surface with a soap/water solution.[1][2] Avoid bleach (hypochlorite can react with amines/phenols to form chloramines or chlorinated phenols, which are more toxic).[1]

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (Protocol A).

Regulatory & Compliance Data

When handing over waste to your Environmental Health & Safety (EHS) team or external contractor, provide the following classification data to ensure compliance with RCRA (USA) or local regulations.

Regulatory ParameterClassification
Disposal Method Incineration (with afterburner and scrubber)
RCRA Status (USA) Not P-listed or U-listed specifically, but treat as Characteristic Hazardous Waste (Toxic/Irritant).[1]
Waste Code Suggestion D001 (if in flammable solvent), D002 (if corrosive), otherwise generic organic hazardous waste.[1]
European Waste Code (EWC) 07 05 13* (Solid wastes containing dangerous substances from the manufacture of pharmaceuticals).[1]

Lifecycle Visualization: From Bench to Destruction

DisposalLifecycle Bench Lab Bench (Generation) Labeling Labeling (Full Chemical Name) Bench->Labeling Containment SAA Satellite Accumulation Area (SAA) Labeling->SAA Segregation EHS EHS / Waste Contractor Pickup SAA->EHS Weekly/Monthly Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Destruction

Figure 2: The complete lifecycle of the chemical waste, ensuring total destruction via incineration.

References

  • PubChem. (2025).[1][3] Compound Summary: tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate (CID 18369568).[1][3] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]

  • Alzforum. (2022).[1] Rivastigmine: Therapeutics.[1][4][5] Retrieved March 5, 2026, from [Link][1]

Sources

Personal protective equipment for handling Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's mechanistic behavior. Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate (CAS: 1234570-45-6) is a highly valuable Boc-protected aminophenol derivative used extensively in drug development. However, its structural features impart specific handling risks, primarily localized irritation and systemic toxicity upon ingestion[1].

This guide provides a comprehensive, causality-driven framework to safely handle, process, and dispose of this compound, ensuring that every procedure is a self-validating system designed to protect researchers and maintain scientific integrity.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. The molecule features a carbamate linkage and a weakly acidic phenolic hydroxyl group. While the bulky tert-butyl (Boc) group provides steric hindrance that reduces acute reactivity compared to simple methyl carbamates, the phenolic moiety can disrupt cellular lipid bilayers, leading to localized inflammation[1].

Table 1: Physicochemical & Hazard Profile of Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate

Property / HazardValue / CategoryMechanistic Causality
CAS Number 1234570-45-6Unique chemical identifier for tracking and SDS retrieval.
Molecular Formula C12H17NO3High carbon count dictates lipophilicity, increasing the risk of dermal barrier penetration.
H302 Harmful if swallowedPotential hepatic metabolism of the phenol moiety and minor reversible acetylcholinesterase (AChE) inhibition typical of carbamate derivatives.
H315 / H319 Skin & Serious Eye IrritationThe phenolic hydroxyl group (-OH) disrupts cellular lipid bilayers in the stratum corneum and corneal epithelium, causing localized inflammation.
H335 Respiratory IrritationInhalation of fine lipophilic powders leads to particulate deposition in mucosal membranes, inducing localized acidic irritation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient without targeted barrier protection. PPE selection must be dictated by the chemical's lipophilicity and its particulate nature[2].

Table 2: PPE Specifications and Causality

PPE CategoryRegulatory StandardMaterial SpecificationOperational Rationale (Causality)
Eye/Face ANSI Z87.1 compliant safety gogglesPrevents corneal exposure to irritating particulates (H319); essential during weighing and transfer operations.
Hand Nitrile rubber (min 0.11 mm thickness)Nitrile provides a robust, non-porous barrier against lipophilic carbamates, preventing dermal absorption (H315).
Respiratory N95 or P100 particulate respiratorRequired only if handling bulk powders outside a certified fume hood to prevent inhalation of irritating dust (H335).
Body Standard Lab ProtocolFlame-retardant lab coat, closed-toe shoesMinimizes overall dermal contact area and prevents systemic absorption in the event of an accidental spill.

Operational Workflow & Handling Protocol

The following workflow outlines the logical progression of handling this compound, from initiation to safe disposal.

Workflow Start Initiate Handling Protocol PPE Don OSHA-Compliant PPE (Nitrile, Goggles, N95/P100) Start->PPE Hood Verify Fume Hood Airflow (>100 fpm) PPE->Hood Weigh Weigh Chemical (Minimize Dust) Hood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Spill Spill Detected? Transfer->Spill Contain Contain & Absorb (Do Not Sweep Dry) Spill->Contain Yes Proceed Execute Synthesis/Assay Spill->Proceed No Dispose Segregate Hazardous Waste Contain->Dispose Proceed->Dispose Decon Decontaminate Surfaces Dispose->Decon

Operational and spill response workflow for handling carbamate intermediates.

Protocol 1: Safe Weighing and Transfer (Operational Plan)

This protocol is engineered to minimize aerosolization and prevent localized irritation.

  • Step 1: Environmental Validation

    • Action: Verify the chemical fume hood has an inward face velocity of 80-120 feet per minute (fpm).

    • Causality: Adequate airflow creates a negative pressure environment, preventing the escape of fine, irritating particulates (H335) into the laboratory.

    • Validation: Visual inspection of the hood's magnehelic gauge or digital monitor must confirm stable flow before opening the chemical container.

  • Step 2: PPE Donning and Barrier Preparation

    • Action: Equip 0.11 mm nitrile gloves,, and a lab coat[2].

    • Causality: Nitrile provides a chemical-resistant barrier against lipophilic organics, preventing dermal absorption.

    • Validation: Perform a visual and tactile inspection of gloves for micro-tears prior to handling.

  • Step 3: Static Mitigation and Weighing

    • Action: Use an anti-static weighing boat and pass an ionizing bar over the workspace.

    • Causality: Organic powders hold static charges that cause aerosolization upon transfer. Mitigating static prevents airborne suspension and respiratory exposure.

    • Validation: Powder should rest flat in the boat without clinging to the sides or the spatula.

  • Step 4: Transfer and Sealing

    • Action: Transfer the required mass into a pre-tared, sealable reaction vessel. Immediately cap both the source bottle and the reaction vessel.

    • Causality: Minimizing open-air exposure time directly reduces the risk of accidental spills and environmental contamination.

    • Validation: Ensure threads are free of powder before sealing to guarantee an airtight closure.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the irritant[2]. Follow this self-validating decontamination protocol.

Protocol 2: Spill Containment and Decontamination
  • Step 1: Immediate Isolation

    • Action: Evacuate non-essential personnel from the immediate spill area and ensure fume hood sashes are lowered to operating height.

    • Causality: Limits secondary exposure to airborne particulates generated during the initial spill event.

    • Validation: Area is secured and only personnel in appropriate PPE remain.

  • Step 2: Wet Containment (Do Not Dry Sweep)

    • Action: Cover the spilled powder with absorbent paper lightly dampened with water or a 5% sodium carbonate solution[2].

    • Causality: Dampening agglomerates the particles, preventing a dust cloud. Sodium carbonate helps neutralize the weakly acidic phenolic group.

    • Validation: No visible dust cloud should form during the containment process.

  • Step 3: Collection and Segregation

    • Action: Scoop the absorbed mixture using a non-sparking, chemically inert tool (e.g., polypropylene scraper) and place it into a sealable hazardous waste container.

    • Causality: Prevents mechanical degradation of the powder and ensures chemical compatibility during storage.

    • Validation: The spill surface must be visibly free of bulk powder.

  • Step 4: Surface Decontamination

    • Action: Wash the affected surface with a 5% sodium carbonate solution, followed by a thorough water rinse and an ethanol wipe.

    • Causality: Sequential washing removes residual organic material and neutralizes trace phenolic acidity, ensuring the workspace is safe for subsequent use.

    • Validation: Swipe testing or visual inspection under standard lighting confirms no residue remains.

  • Step 5: Regulated Disposal

    • Action: Label the container clearly as "Hazardous Waste: Toxic/Irritant Solid (Carbamate Derivative)" and transfer to the facility's designated accumulation area.

    • Causality: Ensures compliance with EPA/local environmental regulations and informs downstream waste handlers of the specific chemical risks.

    • Validation: Waste manifest is accurately filled out, categorized, and signed by the handling scientist.

References

  • 1910.133 - Eye and face protection Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • 1910.138 - Hand protection Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • NIOSH-Approved Particulate Filtering Facepiece Respirators Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.